molecular formula C16H18N2O B1215182 Amphenone B CAS No. 2686-47-7

Amphenone B

Cat. No.: B1215182
CAS No.: 2686-47-7
M. Wt: 254.33 g/mol
InChI Key: MKBVGNJXUNEBAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amphenone B is a diarylmethane.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2686-47-7

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

3,3-bis(4-aminophenyl)butan-2-one

InChI

InChI=1S/C16H18N2O/c1-11(19)16(2,12-3-7-14(17)8-4-12)13-5-9-15(18)10-6-13/h3-10H,17-18H2,1-2H3

InChI Key

MKBVGNJXUNEBAL-UHFFFAOYSA-N

SMILES

CC(=O)C(C)(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N

Canonical SMILES

CC(=O)C(C)(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N

Other CAS No.

2686-47-7

Synonyms

amphenone
amphenone B

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Amphenone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amphenone B, a derivative of the insecticide DDT, is a historically significant compound in endocrinology and pharmacology, recognized for its broad-spectrum inhibitory effects on steroid and thyroid hormone biosynthesis.[1] Although its clinical application was precluded by a challenging side-effect profile, this compound remains a valuable tool for in vitro and in vivo research aimed at understanding endocrine pathways and developing more specific hormone synthesis inhibitors. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular targets, physiological consequences, and relevant experimental methodologies.

Introduction

This compound, chemically known as 3,3-bis(p-aminophenyl)butan-2-one, was first synthesized in 1950.[1] It emerged from research following the observation that the insecticide 2,2-di(p-chlorophenyl)-1,1-dichloroethane (p,p'-DDD) induced selective adrenal atrophy.[1] Unlike its parent compound, this compound does not exert direct cytotoxic effects but rather functions as a competitive inhibitor of several key enzymes involved in hormone production.[1] This inhibition leads to a reduction in circulating levels of corticosteroids, androgens, estrogens, and thyroid hormones.[1] Consequently, the lack of negative feedback on the pituitary gland results in compensatory hypertrophy of the adrenal and thyroid glands.[1]

Mechanism of Action in Adrenal Steroidogenesis

This compound is a potent inhibitor of multiple enzymes within the adrenal steroidogenesis pathway. This non-selective inhibition disrupts the production of glucocorticoids, mineralocorticoids, and adrenal androgens. The primary molecular targets are cytochrome P450 enzymes and hydroxysteroid dehydrogenases.

Inhibition of Key Steroidogenic Enzymes

This compound competitively inhibits the following key enzymes in the steroidogenic cascade:

  • Cholesterol Side-Chain Cleavage Enzyme (P450scc, CYP11A1): This is the initial and rate-limiting step in steroidogenesis, converting cholesterol to pregnenolone. Inhibition at this stage curtails the entire downstream production of all steroid hormones.

  • 3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme is crucial for the conversion of Δ⁵-steroids (pregnenolone, 17-hydroxypregnenolone, DHEA) to Δ⁴-steroids (progesterone, 17-hydroxyprogesterone, androstenedione).

  • 17α-Hydroxylase/17,20-Lyase (P450c17, CYP17A1): This enzyme possesses dual activity. Its hydroxylase function is necessary for the production of cortisol and androgens, while its lyase activity is essential for androgen synthesis.

  • 21-Hydroxylase (P450c21, CYP21A2): This enzyme is critical for the synthesis of both glucocorticoids (cortisol) and mineralocorticoids (aldosterone).

  • 11β-Hydroxylase (P450c11β, CYP11B1): This enzyme catalyzes the final step in cortisol synthesis, the conversion of 11-deoxycortisol to cortisol.

The broad inhibitory profile of this compound contrasts with more selective inhibitors like metyrapone, which primarily targets 11β-hydroxylase.

Signaling Pathway of Adrenal Steroidogenesis Inhibition

The following diagram illustrates the adrenal steroidogenesis pathway and highlights the multiple points of inhibition by this compound.

G Cholesterol Cholesterol P450scc P450scc (CYP11A1) Cholesterol->P450scc Pregnenolone Pregnenolone HSD3B2_1 3β-HSD Pregnenolone->HSD3B2_1 P450c17_OH_1 17α-Hydroxylase (CYP17A1) Pregnenolone->P450c17_OH_1 Progesterone Progesterone P450c21_1 21-Hydroxylase (CYP21A2) Progesterone->P450c21_1 P450c17_OH_2 17α-Hydroxylase (CYP17A1) Progesterone->P450c17_OH_2 Deoxycorticosterone 11-Deoxycorticosterone P450c11B1_1 11β-Hydroxylase (CYP11B1) Deoxycorticosterone->P450c11B1_1 Corticosterone Corticosterone P450c11B2 Aldosterone Synthase (CYP11B2) Corticosterone->P450c11B2 Aldosterone Aldosterone Hydroxypregnenolone 17-Hydroxypregnenolone HSD3B2_2 3β-HSD Hydroxypregnenolone->HSD3B2_2 P450c17_Lyase_1 17,20-Lyase (CYP17A1) Hydroxypregnenolone->P450c17_Lyase_1 Hydroxyprogesterone 17-Hydroxyprogesterone P450c21_2 21-Hydroxylase (CYP21A2) Hydroxyprogesterone->P450c21_2 P450c17_Lyase_2 17,20-Lyase (CYP17A1) Hydroxyprogesterone->P450c17_Lyase_2 Deoxycortisol 11-Deoxycortisol P450c11B1_2 11β-Hydroxylase (CYP11B1) Deoxycortisol->P450c11B1_2 Cortisol Cortisol DHEA DHEA HSD3B2_3 3β-HSD DHEA->HSD3B2_3 Androstenedione Androstenedione Aromatase Aromatase / 17β-HSD Androstenedione->Aromatase Androgens_Estrogens Androgens / Estrogens P450scc->Pregnenolone HSD3B2_1->Progesterone P450c21_1->Deoxycorticosterone P450c11B1_1->Corticosterone P450c11B2->Aldosterone P450c17_OH_1->Hydroxypregnenolone P450c17_OH_2->Hydroxyprogesterone HSD3B2_2->Hydroxyprogesterone P450c21_2->Deoxycortisol P450c11B1_2->Cortisol P450c17_Lyase_1->DHEA P450c17_Lyase_2->Androstenedione HSD3B2_3->Androstenedione Aromatase->Androgens_Estrogens AmphenoneB This compound AmphenoneB->P450scc AmphenoneB->HSD3B2_1 AmphenoneB->P450c21_1 AmphenoneB->P450c11B1_1 AmphenoneB->P450c17_OH_1 AmphenoneB->P450c17_OH_2 AmphenoneB->HSD3B2_2 AmphenoneB->P450c21_2 AmphenoneB->P450c11B1_2 AmphenoneB->P450c17_Lyase_1 AmphenoneB->P450c17_Lyase_2 AmphenoneB->HSD3B2_3

Caption: Adrenal steroidogenesis pathway with points of inhibition by this compound.

Quantitative Inhibition Data
Enzyme TargetGene NameEffect of this compound
Cholesterol Side-Chain Cleavage EnzymeCYP11A1Competitive Inhibition
3β-Hydroxysteroid DehydrogenaseHSD3B2Competitive Inhibition
17α-Hydroxylase/17,20-LyaseCYP17A1Competitive Inhibition
21-HydroxylaseCYP21A2Competitive Inhibition
11β-HydroxylaseCYP11B1Competitive Inhibition

Mechanism of Action in Thyroid Hormone Synthesis

This compound also significantly impacts the thyroid gland, inhibiting the synthesis of thyroxine (T4) and triiodothyronine (T3).[1] Its mechanism in the thyroid is analogous to that of thiouracil-type drugs.

Inhibition of Thyroid Peroxidase (TPO)

The primary target of this compound in the thyroid gland is Thyroid Peroxidase (TPO), a key enzyme in thyroid hormone synthesis. This compound inhibits two critical steps catalyzed by TPO:

  • Iodide Organification: The incorporation of iodine into tyrosine residues on the thyroglobulin protein.

  • Coupling of Iodotyrosines: The coupling of monoiodotyrosine (MIT) and diiodotyrosine (DIT) to form T3 and T4.

Additionally, this compound has been reported to inhibit the uptake of iodide by the thyroid gland.[1]

Hypothalamic-Pituitary-Thyroid (HPT) Axis Disruption

The inhibition of thyroid hormone synthesis by this compound leads to a decrease in circulating T3 and T4 levels. This reduction in negative feedback to the hypothalamus and pituitary gland results in an increased secretion of Thyroid-Stimulating Hormone (TSH).[1] Chronic stimulation by elevated TSH levels leads to hypertrophy of the thyroid gland.

Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary TRH (+) Thyroid Thyroid Gland Pituitary->Thyroid TSH (+) T3T4 T3 / T4 Thyroid->T3T4 Synthesis T3T4->Hypothalamus (-) Negative Feedback T3T4->Pituitary (-) Negative Feedback AmphenoneB This compound AmphenoneB->Thyroid Inhibition of TPO and Iodide Uptake

Caption: Disruption of the HPT axis by this compound.

Experimental Protocols

Detailed experimental protocols from the original studies on this compound are scarce. The following sections provide representative methodologies for evaluating the effects of a compound like this compound on adrenal steroidogenesis, based on a combination of historical context and modern in vitro techniques.

In Vitro Assessment of Steroidogenesis Inhibition using H295R Cells

The human adrenocortical carcinoma cell line NCI-H295R is a well-established model for studying steroidogenesis as it expresses all the key enzymes required for the synthesis of corticosteroids and adrenal androgens.

Objective: To determine the inhibitory effect of this compound on the production of key steroid hormones in a cellular context.

Methodology:

  • Cell Culture: H295R cells are cultured in a suitable medium (e.g., DMEM/F12 supplemented with serum and growth factors) at 37°C in a humidified atmosphere of 5% CO2.

  • Plating: Cells are seeded into multi-well plates (e.g., 24-well plates) and allowed to adhere and grow for 24-48 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO). A known inhibitor (e.g., forskolin) can be used as a positive control for stimulating steroidogenesis.

  • Incubation: The cells are incubated with the test compound for a defined period (e.g., 24 or 48 hours).

  • Sample Collection: At the end of the incubation period, the cell culture supernatant is collected.

  • Hormone Quantification: The concentrations of key steroid hormones (e.g., cortisol, aldosterone, testosterone, progesterone) in the supernatant are quantified using methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Enzyme-Linked Immunosorbent Assays (ELISAs).

  • Cell Viability Assay: A cell viability assay (e.g., MTT or LDH assay) is performed on the remaining cells to assess the cytotoxicity of the compound.

  • Data Analysis: Hormone concentrations are normalized to cell viability. The dose-response relationship is plotted, and IC50 values are calculated for the inhibition of each hormone's production.

cluster_0 Cell Culture and Plating cluster_1 Treatment and Incubation cluster_2 Sample Collection and Analysis cluster_3 Data Analysis Culture Culture H295R Cells Plate Plate Cells in 24-well plates Culture->Plate Treat Treat with this compound (Dose-Response) Plate->Treat Incubate Incubate for 24-48 hours Treat->Incubate Collect Collect Supernatant Incubate->Collect Quantify Quantify Steroid Hormones (LC-MS/MS or ELISA) Collect->Quantify Viability Assess Cell Viability Collect->Viability Analyze Normalize Hormone Levels to Viability Quantify->Analyze Viability->Analyze Calculate Calculate IC50 Values Analyze->Calculate

Caption: Workflow for in vitro steroidogenesis inhibition assay.

In Vivo Assessment in a Rodent Model

Objective: To evaluate the effect of this compound on adrenal gland weight and circulating corticosteroid levels in rats.

Methodology:

  • Animal Model: Adult male or female rats (e.g., Sprague-Dawley or Wistar) are used.

  • Acclimation: Animals are acclimated to the housing conditions for at least one week.

  • Grouping: Animals are randomly assigned to a control group and one or more treatment groups.

  • Administration: this compound is administered daily for a specified duration (e.g., 7-14 days) via an appropriate route (e.g., oral gavage or intraperitoneal injection). The control group receives the vehicle.

  • Monitoring: Body weight and clinical signs of toxicity are monitored daily.

  • Sample Collection: At the end of the treatment period, animals are euthanized. Blood samples are collected for hormone analysis. The adrenal glands are excised, trimmed of fat, and weighed.

  • Hormone Analysis: Plasma or serum concentrations of corticosterone (the primary glucocorticoid in rodents) are measured using LC-MS/MS or ELISA.

  • Histopathology (Optional): Adrenal glands can be fixed in formalin, sectioned, and stained (e.g., with H&E) for histological examination to assess for hypertrophy and other morphological changes.

  • Statistical Analysis: Data (adrenal weights, hormone levels) are analyzed using appropriate statistical methods (e.g., t-test or ANOVA) to compare the treatment and control groups.

Toxicological Profile

The clinical development of this compound was halted due to a significant number of side effects observed in human studies. These included:

  • Central Nervous System: Drowsiness and dizziness.

  • Gastrointestinal: Heartburn, nausea, and vomiting.

  • Dermatological: Skin rashes.

  • Hematological: Methemoglobinemia.

  • Hepatic: Hepatotoxicity, including impaired liver function and hepatomegaly.

Conclusion

This compound is a non-selective, competitive inhibitor of multiple enzymes in the adrenal steroidogenesis and thyroid hormone synthesis pathways. Its broad inhibitory profile, while limiting its therapeutic potential due to off-target effects and toxicity, has made it an invaluable research compound for elucidating the complexities of endocrine function. The study of this compound has paved the way for the development of more specific and safer steroidogenesis inhibitors that are now used in the diagnosis and treatment of various endocrine disorders. Future research involving this compound could focus on its use as a reference compound in high-throughput screening assays for novel endocrine-disrupting chemicals and as a tool to study the intricate feedback mechanisms within the hypothalamic-pituitary-adrenal and -thyroid axes.

References

Amphenone B: A Technical Guide to its Discovery, Mechanism, and Historical Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amphenone B, a synthetic diphenylmethane derivative, emerged in the mid-20th century as a pivotal research tool in endocrinology. Though never commercialized as a therapeutic agent due to toxicity concerns, its potent inhibitory effects on both adrenal and thyroid hormone biosynthesis provided invaluable insights into the functioning of these endocrine axes. This document provides a comprehensive technical overview of this compound, detailing its discovery, historical context, mechanism of action, and the experimental methodologies employed in its initial characterization. Quantitative data from seminal studies are presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended to serve as a detailed resource for researchers and professionals in drug development interested in the history and science of endocrine disruptors and steroidogenesis inhibitors.

Discovery and Historical Context

This compound was first synthesized in 1950 by Allen and Corwin.[1] Its development was spurred by the 1949 discovery that the insecticide 2,2-di(p-chlorophenyl)-1,1-dichloroethane (p,p'-DDD) induced selective adrenal atrophy.[1] This led to a search for related compounds with the potential to modulate adrenal function for therapeutic purposes.

Initially, the structure of this compound was incorrectly identified as 1,2-bis(p-aminophenyl)-2-methylpropan-1-one. It was not until 1957 that a molecular rearrangement during its synthesis was discovered, and the correct structure was established as 3,3-bis(p-aminophenyl)butan-2-one.[1] This early structural misconception is a crucial point of consideration when reviewing literature from that period.

In the mid-1950s, this compound was investigated in human clinical trials for the treatment of conditions associated with excess cortisol, such as Cushing's syndrome and adrenocortical carcinoma.[1] These studies demonstrated its efficacy in reducing circulating levels of corticosteroids, androgens, and estrogens.[1] However, the compound exhibited a range of toxic side effects, including drowsiness, gastrointestinal issues, skin rashes, methemoglobinemia, and liver toxicity, which ultimately prevented its clinical use.[1] Despite its failure as a therapeutic agent, this compound's broad-spectrum inhibitory activity made it an important investigational tool, paving the way for the development of more specific and less toxic adrenal- and thyroid-suppressing drugs like metyrapone.[1]

Mechanism of Action

This compound is a broad-spectrum inhibitor of steroid and thyroid hormone biosynthesis.[1] Its primary mechanism of action is the competitive inhibition of several key enzymes in these pathways.

Inhibition of Adrenal Steroidogenesis

This compound inhibits multiple enzymes within the adrenal steroidogenic cascade, thereby blocking the production of glucocorticoids, mineralocorticoids, and adrenal androgens.[1] The enzymes known to be inhibited by this compound include:

  • Cholesterol side-chain cleavage enzyme (P450scc): This is the first and rate-limiting step in steroidogenesis, converting cholesterol to pregnenolone.

  • 3β-hydroxysteroid dehydrogenase (3β-HSD): This enzyme is crucial for the conversion of Δ⁵-steroids to Δ⁴-steroids.

  • 17α-hydroxylase/17,20-lyase (P450c17): This enzyme is essential for the production of both cortisol and androgens.

  • 21-hydroxylase (P450c21): This enzyme is required for the synthesis of both glucocorticoids and mineralocorticoids.

  • 11β-hydroxylase (P450c11β): This is the final enzyme in the cortisol synthesis pathway.

The widespread inhibition of these enzymes leads to a significant reduction in the synthesis of all major classes of adrenal steroids.

Inhibition of Thyroid Hormone Synthesis

In addition to its effects on the adrenal glands, this compound also interferes with the production of thyroid hormones.[1] It acts as an antithyroid agent through a thiouracil-like mechanism, which involves the inhibition of the organic binding of iodine and the uptake of iodide by the thyroid gland.[1]

The dual inhibitory action of this compound on both the adrenal and thyroid glands leads to a compensatory increase in the secretion of adrenocorticotropic hormone (ACTH) and thyroid-stimulating hormone (TSH) from the pituitary gland, resulting in hypertrophy of both the adrenal and thyroid glands.[1]

Quantitative Data

The following tables summarize the quantitative data from key historical studies on the effects of this compound.

Table 1: Effects of this compound on Adrenal Function in Humans

ParameterPatient PopulationDosageDurationResultsReference
Urinary 17-hydroxycorticoidsPatients with cancer, adrenal hyperplasia, or thyrotoxicosis3-10 g/day 5-20 daysMarked reduction in urinary 17-hydroxycorticoid excretion.Hertz et al., 1956
Urinary 17-ketosteroidsPatients with cancer, adrenal hyperplasia, or thyrotoxicosis3-10 g/day 5-20 daysSignificant decrease in urinary 17-ketosteroid levels.Hertz et al., 1956
Plasma CorticosteroidsHealthy subjects and patients with adrenocortical carcinomaNot specifiedMid-1950sDecreased circulating levels of cortisol, corticosterone, and aldosterone.[1]

Table 2: Effects of this compound on Thyroid Function in Humans

ParameterPatient PopulationDosageDurationResultsReference
Thyroidal I¹³¹ UptakePatients with cancer, adrenal hyperplasia, or thyrotoxicosis3-10 g/day 5-20 daysSignificant reduction in the 24-hour uptake of radioactive iodine by the thyroid gland.Hertz et al., 1956
Serum Protein-Bound Iodine (PBI)Patients with cancer, adrenal hyperplasia, or thyrotoxicosis3-10 g/day 5-20 daysDecrease in serum PBI levels, indicating reduced thyroid hormone production.Hertz et al., 1956

Table 3: Effects of this compound in Animal Models (Rats)

ParameterDosageDurationResultsReference
Adrenal Gland Weight10 mg/day (subcutaneous)11 daysMarked hypertrophy of the adrenal glands.Hogness et al., 1953
Thyroid Gland Weight10 mg/day (subcutaneous)11 daysSignificant enlargement of the thyroid gland.Hogness et al., 1953
Adrenal Cholesterol Concentration10 mg/day (subcutaneous)11 daysIncreased adrenal cholesterol concentration.Hogness et al., 1953
Thyroidal I¹³¹ ConcentrationNot specifiedNot specifiedReduction in the concentration of radioactive iodine in the thyroid.Hogness et al., 1953

Experimental Protocols

The following are detailed methodologies for key experiments cited in the early research on this compound.

In Vitro Inhibition of Steroidogenesis in Adrenal Homogenates

This protocol is a generalized representation based on the methodologies of the era for studying in vitro steroidogenesis.

Objective: To determine the direct inhibitory effect of this compound on the synthesis of corticosteroids from precursors in adrenal gland preparations.

Materials:

  • Fresh adrenal glands (e.g., from bovine or other suitable animal models)

  • Krebs-Ringer bicarbonate buffer, pH 7.4

  • This compound

  • Steroid precursors (e.g., progesterone, 11-deoxycortisol)

  • Cofactors (e.g., NADPH or a NADPH-generating system)

  • Homogenizer (e.g., Potter-Elvehjem)

  • Incubation apparatus (e.g., shaking water bath at 37°C)

  • Organic solvents for extraction (e.g., dichloromethane, chloroform)

  • Chromatography system for steroid separation (e.g., paper chromatography)

  • UV spectrophotometer for steroid quantification

Procedure:

  • Preparation of Adrenal Homogenate:

    • Excise adrenal glands and place them in ice-cold Krebs-Ringer bicarbonate buffer.

    • Remove fat and connective tissue.

    • Mince the adrenal tissue finely.

    • Homogenize the minced tissue in a Potter-Elvehjem homogenizer with a known volume of buffer.

    • Centrifuge the homogenate at a low speed to remove cellular debris. The supernatant containing microsomes and mitochondria is used for the assay.

  • Incubation:

    • Prepare incubation flasks containing the adrenal homogenate, Krebs-Ringer bicarbonate buffer, and the necessary cofactors.

    • Add the steroid precursor to the flasks.

    • Add this compound at various concentrations to the experimental flasks. Include control flasks with no inhibitor.

    • Incubate the flasks in a shaking water bath at 37°C for a defined period (e.g., 1-2 hours).

  • Extraction of Steroids:

    • Stop the enzymatic reaction by adding an organic solvent (e.g., dichloromethane).

    • Vortex the mixture to extract the steroids into the organic phase.

    • Separate the organic layer and evaporate it to dryness under a stream of nitrogen.

  • Analysis of Steroids:

    • Redissolve the dried extract in a small volume of a suitable solvent.

    • Apply the extract to a paper chromatogram.

    • Develop the chromatogram using an appropriate solvent system to separate the different steroids.

    • Visualize the steroid spots under UV light.

    • Elute the individual steroid spots from the paper and quantify them using a UV spectrophotometer at their characteristic absorption maximum.

  • Data Analysis:

    • Calculate the amount of product formed in the presence and absence of this compound.

    • Determine the percentage inhibition of steroid synthesis at each concentration of this compound.

Measurement of Thyroidal Radioiodine (I¹³¹) Uptake in Humans

This protocol is based on the clinical studies performed in the 1950s.

Objective: To assess the effect of this compound on the ability of the thyroid gland to take up iodine from the circulation.

Materials:

  • This compound for oral administration

  • Radioactive iodine (I¹³¹) solution for oral administration

  • Scintillation counter with a shielded probe for measuring radioactivity over the thyroid gland

  • Standard I¹³¹ solution for calibration

Procedure:

  • Baseline Measurement:

    • Administer a tracer dose of I¹³¹ orally to the patient.

    • After 24 hours, measure the radioactivity over the thyroid gland using a scintillation counter.

    • Also, measure the radioactivity of a standard solution of I¹³¹ at a fixed distance from the detector to calculate the administered dose.

    • Calculate the percentage of I¹³¹ uptake by the thyroid gland.

  • This compound Administration:

    • Administer this compound orally to the patient at the prescribed dosage for a specified duration.

  • Post-Treatment Measurement:

    • While the patient is still receiving this compound, administer a second tracer dose of I¹³¹.

    • After 24 hours, repeat the measurement of radioactivity over the thyroid gland.

    • Calculate the new percentage of I¹³¹ uptake.

  • Data Analysis:

    • Compare the pre- and post-treatment I¹³¹ uptake values to determine the inhibitory effect of this compound.

Visualizations

The following diagrams illustrate the key pathways affected by this compound.

Steroidogenesis_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone P450scc Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Hydroxypregnenolone 17α-Hydroxypregnenolone Pregnenolone->Hydroxypregnenolone 17α-Hydroxylase Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone 21-Hydroxylase Hydroxyprogesterone 17α-Hydroxyprogesterone Progesterone->Hydroxyprogesterone 17α-Hydroxylase Corticosterone Corticosterone Deoxycorticosterone->Corticosterone 11β-Hydroxylase Aldosterone Aldosterone Corticosterone->Aldosterone Aldosterone Synthase Hydroxypregnenolone->Hydroxyprogesterone 3β-HSD DHEA DHEA Hydroxypregnenolone->DHEA 17,20-Lyase Deoxycortisol 11-Deoxycortisol Hydroxyprogesterone->Deoxycortisol 21-Hydroxylase Androstenedione Androstenedione Hydroxyprogesterone->Androstenedione 17,20-Lyase Cortisol Cortisol Deoxycortisol->Cortisol 11β-Hydroxylase DHEA->Androstenedione 3β-HSD P450scc_inhib This compound P450scc_inhib->Cholesterol P450scc_inhib->Pregnenolone HSD3B_inhib This compound HSD3B_inhib->Pregnenolone HSD3B_inhib->Progesterone P450c17_inhib1 This compound P450c17_inhib1->Pregnenolone P450c17_inhib1->Hydroxypregnenolone P450c17_inhib2 This compound P450c17_inhib2->Progesterone P450c17_inhib2->Hydroxyprogesterone P450c21_inhib1 This compound P450c21_inhib1->Progesterone P450c21_inhib1->Deoxycorticosterone P450c21_inhib2 This compound P450c21_inhib2->Hydroxyprogesterone P450c21_inhib2->Deoxycortisol P450c11_inhib This compound P450c11_inhib->Deoxycortisol P450c11_inhib->Cortisol

Caption: Adrenal steroidogenesis pathway showing inhibition points by this compound.

Thyroid_Hormone_Synthesis cluster_thyroid_cell Thyroid Follicular Cell Iodide_uptake Iodide Uptake (NIS) Iodide_oxidation Iodide Oxidation (TPO) Iodide_uptake->Iodide_oxidation Iodination Iodination of Thyroglobulin (TPO) Iodide_oxidation->Iodination Coupling Coupling of Iodotyrosines (TPO) Iodination->Coupling T3_T4 T3 and T4 Coupling->T3_T4 Uptake_inhib This compound Uptake_inhib->Iodide_uptake Organification_inhib This compound Organification_inhib->Iodination

Caption: Thyroid hormone synthesis pathway showing inhibition by this compound.

Experimental_Workflow_In_Vitro start Start prep_homogenate Prepare Adrenal Gland Homogenate start->prep_homogenate incubation Incubate with Precursor, Cofactors, and this compound prep_homogenate->incubation extraction Extract Steroids with Organic Solvent incubation->extraction separation Separate Steroids by Chromatography extraction->separation quantification Quantify Individual Steroids (UV Spec) separation->quantification analysis Analyze Inhibition Data quantification->analysis end End analysis->end

Caption: Workflow for in vitro adrenal steroidogenesis inhibition assay.

Conclusion

This compound holds a significant place in the history of endocrinology and pharmacology. While its clinical development was halted due to a poor safety profile, the compound's potent and broad-spectrum inhibitory effects on both adrenal and thyroid hormone synthesis provided a crucial pharmacological tool for elucidating the complexities of these endocrine systems. The early research on this compound laid the groundwork for the development of more targeted and safer drugs for the management of endocrine disorders. This technical guide serves to consolidate the key findings and methodologies from this foundational period of research, offering a valuable resource for contemporary scientists and drug development professionals.

References

Chemical structure and properties of Amphenone B

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Amphenone B

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a significant compound in endocrine research. It details its chemical structure, physicochemical properties, mechanism of action, and biological effects, supported by quantitative data and visualizations of its key signaling pathways.

Chemical Identity and Structure

This compound, also known as 3,3-bis(p-aminophenyl)butan-2-one, is a synthetic compound initially investigated for its profound effects on endocrine function.[1] It was first synthesized in 1950 and is structurally related to the insecticide p,p'-DDD.[1] A critical point in its history is the 1957 correction of its chemical structure; it was initially misidentified as 1,2-bis(p-aminophenyl)-2-methylpropan-1-one.[1][2] This re-identification was crucial for understanding its structure-activity relationships.[3]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 3,3-Bis(4-aminophenyl)butan-2-one
Other Names Amphenone; 3,3-bis(p-aminophenyl)butan-2-one
CAS Number 2686-47-7[2]
Molecular Formula C₁₆H₁₈N₂O[1][2][4]
SMILES CC(=O)C(C)(c1ccc(cc1)N)c2ccc(cc2)N[4]
InChI InChI=1S/C16H18N2O/c1-11(19)16(2,12-3-7-14(17)8-4-12)13-5-9-15(18)10-6-13/h3-10H,17-18H2,1-2H3[1]
InChIKey MKBVGNJXUNEBAL-UHFFFAOYSA-N[1][4]

Physicochemical Properties

This compound is a crystalline solid. Its properties, along with those of its more water-soluble dihydrochloride derivative, are summarized below.

Table 2: Physicochemical Data for this compound and its Dihydrochloride Salt

PropertyThis compoundThis compound Dihydrochloride
Molar Mass 254.33 g·mol⁻¹[1][2][4]327.25 g·mol⁻¹[2]
Appearance Crystals[2]Crystals from ethanol[2]
Melting Point 137.5-138°C[2]Decomposes at 272-275°C[2]
Solubility Not specifiedSoluble in water[2]
Stereochemistry Achiral[4]-
Percent Composition C 75.56%, H 7.13%, N 11.01%, O 6.29%[2]C 58.72%, H 6.16%, Cl 21 .67%, N 8.56%, O 4.89%[2]

Mechanism of Action

This compound is a broad-spectrum inhibitor of hormone biosynthesis, affecting both the adrenal and thyroid glands.[1]

Inhibition of Adrenal Steroidogenesis

The primary mechanism of this compound is the competitive inhibition of several key enzymes in the steroidogenesis pathway.[1] This blockade prevents the conversion of cholesterol into various steroid hormones, including glucocorticoids (e.g., cortisol), mineralocorticoids (e.g., aldosterone), androgens, and estrogens.[1]

Key Inhibited Enzymes:

  • Cholesterol side-chain cleavage enzyme (P450scc)

  • 3β-hydroxysteroid dehydrogenase (3β-HSD)

  • 11β-hydroxylase (CYP11B1)

  • 17α-hydroxylase (CYP17A1)

  • 17,20-lyase (CYP17A1)

  • 21-hydroxylase (CYP21A2)[1]

This widespread inhibition leads to a significant decrease in circulating levels of corticosteroids, androgens, and estrogens.[1]

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone P450scc Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD DHEA DHEA Pregnenolone->DHEA 17,20-lyase Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone 21-Hydroxylase Hydroxyprogesterone 17α-Hydroxyprogesterone Progesterone->Hydroxyprogesterone 17α-Hydroxylase Corticosterone Corticosterone Deoxycorticosterone->Corticosterone 11β-Hydroxylase Aldosterone Aldosterone Corticosterone->Aldosterone Deoxycortisol 11-Deoxycortisol Hydroxyprogesterone->Deoxycortisol 21-Hydroxylase Hydroxyprogesterone->DHEA 17,20-lyase Cortisol Cortisol Deoxycortisol->Cortisol 11β-Hydroxylase Androgens_Estrogens Androgens & Estrogens DHEA->Androgens_Estrogens AmphenoneB This compound AmphenoneB->AmphenoneB AmphenoneB->P450scc_edge AmphenoneB->P450scc_edge AmphenoneB->HSD_edge AmphenoneB->HSD_edge AmphenoneB->OH11_edge AmphenoneB->OH11_edge AmphenoneB->OH17_edge AmphenoneB->OH17_edge AmphenoneB->OH21_edge AmphenoneB->OH21_edge AmphenoneB->Lyase_edge AmphenoneB->Lyase_edge G Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary CRH / TRH (+) Adrenal Adrenal Cortex Pituitary->Adrenal ACTH (+) Thyroid Thyroid Gland Pituitary->Thyroid TSH (+) Adrenal->Adrenal Corticosteroids Corticosteroids Adrenal->Corticosteroids Synthesis Thyroid->Thyroid Thyroxine Thyroxine Thyroid->Thyroxine Synthesis Corticosteroids->Hypothalamus (-) Corticosteroids->Pituitary (-) Thyroxine->Hypothalamus (-) Thyroxine->Pituitary (-) AmphenoneB This compound AmphenoneB->Adrenal Inhibits AmphenoneB->Thyroid Inhibits G A Animal Cohort (e.g., Rats) B Administer this compound (Treatment Group) A->B C Administer Vehicle (Control Group) A->C D Observation Period B->D C->D E Sacrifice & Necropsy D->E F Measure Organ Weights (Adrenal, Thyroid) E->F G Analyze Hormone Levels (Blood/Urine Samples) E->G H Compare Results F->H G->H

References

Amphenone B: A Technical Guide to its Role as a Steroidogenesis Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amphenone B, a synthetic compound, is a potent, non-steroidal inhibitor of steroidogenesis. Historically significant in endocrine research, it provided early insights into the mechanisms of steroid hormone biosynthesis. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, its impact on various steroidogenic enzymes, and relevant experimental methodologies for its study. While quantitative inhibitory data for this compound is scarce due to the era of its primary investigation, this document compiles available information and presents contemporary protocols applicable to its characterization.

Introduction

This compound, chemically known as 3,3-bis(p-aminophenyl)butan-2-one, is a broad-spectrum inhibitor of several key enzymes in the steroidogenic pathway.[1] First synthesized in 1950, it was instrumental in early studies of adrenal and thyroid function.[1] Although its clinical development was halted due to a range of side effects and a lack of specificity, this compound remains a valuable tool for in vitro and in vivo research into steroidogenesis.[1] Its mechanism of action involves the competitive inhibition of multiple cytochrome P450 enzymes and hydroxysteroid dehydrogenases.[1]

Chemical and Physical Properties

PropertyValue
IUPAC Name 3,3-Bis(4-aminophenyl)butan-2-one
Synonyms Amphenone
Molecular Formula C₁₆H₁₈N₂O
Molar Mass 254.33 g/mol
CAS Number 2686-47-7

Mechanism of Action: Inhibition of Steroidogenic Enzymes

This compound exerts its inhibitory effects on steroidogenesis by competitively binding to the active sites of several crucial enzymes in the biosynthetic cascade that converts cholesterol into various steroid hormones. This broad inhibition disrupts the production of glucocorticoids, mineralocorticoids, androgens, and estrogens.[1] The primary enzymatic targets of this compound are detailed below.

Inhibition Profile of this compound
Target EnzymeAbbreviationPathway AffectedReported Effect of this compound
Cholesterol Side-Chain Cleavage EnzymeCYP11A1 (P450scc)Initial step of steroidogenesisInhibition of cholesterol to pregnenolone conversion.[1]
3β-Hydroxysteroid Dehydrogenase3β-HSDConversion of Δ⁵-steroids to Δ⁴-steroidsInhibition of pregnenolone to progesterone conversion.[1]
17α-Hydroxylase/17,20-LyaseCYP17A1Glucocorticoid and androgen synthesisInhibition of progesterone and pregnenolone hydroxylation and subsequent cleavage.[1]
21-HydroxylaseCYP21A2Glucocorticoid and mineralocorticoid synthesisInhibition of progesterone to 11-deoxycorticosterone and 17α-hydroxyprogesterone to 11-deoxycortisol conversion.[1]
11β-HydroxylaseCYP11B1Final step of glucocorticoid synthesisInhibition of 11-deoxycortisol to cortisol conversion.[1]

Signaling Pathways and Physiological Effects

The inhibition of steroidogenesis by this compound triggers a cascade of physiological responses due to the disruption of the hypothalamic-pituitary-adrenal (HPA) axis negative feedback loop.

HPA_Axis_Inhibition Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary + CRH CRH Adrenal Adrenal Cortex Pituitary->Adrenal + ACTH ACTH Cortisol Cortisol Adrenal->Cortisol Synthesis AmphenoneB This compound AmphenoneB->Adrenal Inhibits Cortisol->Hypothalamus - (Negative Feedback) Cortisol->Pituitary - (Negative Feedback)

Figure 1: Effect of this compound on the HPA Axis.

By blocking cortisol synthesis, this compound removes the negative feedback on the hypothalamus and pituitary gland, leading to increased secretion of Corticotropin-Releasing Hormone (CRH) and Adrenocorticotropic Hormone (ACTH), respectively. This chronic stimulation results in adrenal hypertrophy.[1]

The broad inhibitory profile of this compound also affects other steroid-dependent pathways, leading to a complex endocrine phenotype.

Steroidogenesis_Pathway_Inhibition Cholesterol Cholesterol CYP11A1 CYP11A1 Cholesterol->CYP11A1 Pregnenolone Pregnenolone HSD3B 3β-HSD Pregnenolone->HSD3B CYP17A1_1 CYP17A1 (hydroxylase) Pregnenolone->CYP17A1_1 Progesterone Progesterone CYP21A2_1 CYP21A2 Progesterone->CYP21A2_1 Deoxycorticosterone 11-Deoxycorticosterone CYP11B1 CYP11B1 Deoxycorticosterone->CYP11B1 Corticosterone Corticosterone CYP11B2 Aldosterone Synthase Corticosterone->CYP11B2 Aldosterone Aldosterone Hydroxypregnenolone 17α-Hydroxypregnenolone Hydroxypregnenolone->HSD3B CYP17A1_2 CYP17A1 (lyase) Hydroxypregnenolone->CYP17A1_2 Hydroxyprogesterone 17α-Hydroxyprogesterone CYP21A2_2 CYP21A2 Hydroxyprogesterone->CYP21A2_2 Deoxycortisol 11-Deoxycortisol Deoxycortisol->CYP11B1 Cortisol Cortisol DHEA DHEA DHEA->HSD3B Androstenedione Androstenedione Testosterone Testosterone Androstenedione->Testosterone Aromatase Aromatase Androstenedione->Aromatase Testosterone->Aromatase Estradiol Estradiol CYP11A1->Pregnenolone HSD3B->Progesterone HSD3B->Hydroxyprogesterone HSD3B->Androstenedione CYP17A1_1->Hydroxypregnenolone CYP17A1_2->DHEA CYP21A2_1->Deoxycorticosterone CYP21A2_2->Deoxycortisol CYP11B1->Corticosterone CYP11B1->Cortisol CYP11B2->Aldosterone Aromatase->Estradiol AmphenoneB This compound AmphenoneB->CYP11A1 AmphenoneB->HSD3B AmphenoneB->CYP17A1_1 AmphenoneB->CYP17A1_2 AmphenoneB->CYP21A2_1 AmphenoneB->CYP21A2_2 AmphenoneB->CYP11B1

Figure 2: this compound Inhibition of the Steroidogenesis Pathway.

Experimental Protocols

Detailed experimental protocols for the investigation of this compound are not extensively documented in modern literature. However, based on established methodologies for studying steroidogenesis inhibitors, the following protocols can be adapted.

In Vitro Enzyme Inhibition Assay (Generalized Protocol)

This protocol describes a general method for determining the inhibitory potential of a compound like this compound on a specific steroidogenic enzyme using isolated microsomes or mitochondria and a specific substrate.

Enzyme_Inhibition_Assay_Workflow Start Start PrepareEnzyme Prepare Enzyme Source (e.g., adrenal microsomes) Start->PrepareEnzyme PrepareSubstrate Prepare Substrate Solution (e.g., radiolabeled progesterone) Start->PrepareSubstrate PrepareInhibitor Prepare this compound Solutions (serial dilutions) Start->PrepareInhibitor Incubate Incubate Enzyme, Substrate, and this compound at 37°C PrepareEnzyme->Incubate PrepareSubstrate->Incubate PrepareInhibitor->Incubate StopReaction Stop Reaction (e.g., add organic solvent) Incubate->StopReaction Extract Extract Steroids StopReaction->Extract Separate Separate Substrate and Product (e.g., HPLC or TLC) Extract->Separate Quantify Quantify Product Formation (e.g., scintillation counting) Separate->Quantify Analyze Data Analysis (Calculate IC50/Ki) Quantify->Analyze End End Analyze->End

Figure 3: Generalized In Vitro Enzyme Inhibition Assay Workflow.

Materials:

  • Isolated adrenal mitochondria or microsomes (source of enzymes)

  • Radiolabeled substrate (e.g., [¹⁴C]-Progesterone for CYP21A2)

  • This compound

  • Cofactors (e.g., NADPH)

  • Incubation buffer (e.g., phosphate buffer, pH 7.4)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • HPLC or TLC system

  • Scintillation counter

Procedure:

  • Enzyme Preparation: Isolate mitochondria or microsomes from adrenal tissue via differential centrifugation.

  • Reaction Mixture: In a microcentrifuge tube, combine the enzyme preparation, incubation buffer, and varying concentrations of this compound.

  • Initiate Reaction: Add the radiolabeled substrate and cofactors to start the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding an organic solvent to precipitate the protein and extract the steroids.

  • Extraction: Vortex and centrifuge the mixture. Collect the organic layer containing the steroids.

  • Separation: Separate the substrate from the product using HPLC or TLC.

  • Quantification: Quantify the amount of product formed by scintillation counting.

  • Data Analysis: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

H295R Cell-Based Steroidogenesis Assay

The H295R human adrenocortical carcinoma cell line is a widely used in vitro model as it expresses all the key enzymes required for steroidogenesis.

Materials:

  • H295R cells

  • Cell culture medium (e.g., DMEM/F12) supplemented with serum and antibiotics

  • This compound

  • Forskolin (to stimulate steroidogenesis)

  • ELISA kits or LC-MS/MS for hormone quantification

Procedure:

  • Cell Culture: Culture H295R cells in appropriate flasks and seed them into multi-well plates.

  • Treatment: After cell attachment, replace the medium with fresh medium containing various concentrations of this compound and a stimulant like forskolin.

  • Incubation: Incubate the cells for 24-48 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Hormone Quantification: Measure the concentrations of key steroid hormones (e.g., cortisol, aldosterone, testosterone, estradiol) in the supernatant using ELISA or LC-MS/MS.

  • Data Analysis: Determine the dose-dependent effect of this compound on the production of each steroid hormone.

In Vivo Animal Studies (Generalized Protocol)

Animal models, such as rats or hamsters, have been historically used to study the effects of this compound.

Materials:

  • Laboratory animals (e.g., Sprague-Dawley rats)

  • This compound formulation for administration (e.g., in saline or oil)

  • Metabolic cages for urine and feces collection

  • Analytical methods for steroid measurement in plasma and urine (e.g., RIA, LC-MS/MS)

Procedure:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions.

  • Administration: Administer this compound to the treatment group via an appropriate route (e.g., oral gavage, subcutaneous injection) at a specified dose and frequency. A control group should receive the vehicle only.

  • Sample Collection: Collect blood and/or urine samples at predetermined time points.

  • Steroid Analysis: Measure the levels of various steroid hormones and their metabolites in the collected samples.

  • Histopathology: At the end of the study, euthanize the animals and collect adrenal glands and other relevant organs for histopathological examination to assess for changes like hypertrophy.

  • Data Analysis: Compare the steroid profiles and organ weights between the treatment and control groups.

Data Presentation

Due to the historical nature of the primary research on this compound, comprehensive quantitative data such as IC50 and Ki values are not consistently reported in the literature. The following table summarizes the qualitative and semi-quantitative findings from early in vivo studies.

Table 1: Summary of In Vivo Effects of this compound in Rodent Models

ParameterSpeciesDose and DurationObserved EffectReference
Adrenal Gland WeightRat200 mg/kg/day for 11 daysMarked increase (hypertrophy)[2]
Adrenal CholesterolRat200 mg/kg/day for 11 daysMarked accumulation[1]
Urinary 17-hydroxycorticoidsHamster200 mg/kg/day for 10 daysNo significant effect or slight augmentation[1]
Thyroid Gland WeightRat200 mg/kg/day for 11 daysMarked increase (hypertrophy)[2]
Circulating CorticosteroidsHumanNot specifiedDecrease in cortisol, corticosterone, and aldosterone[3]
Circulating Androgens and EstrogensHumanNot specifiedDecrease[3]

Conclusion

This compound is a powerful, broad-spectrum inhibitor of steroidogenesis that has been instrumental in advancing our understanding of steroid hormone biosynthesis. While its lack of specificity and associated side effects precluded its clinical use, it remains a valuable research tool. This technical guide has provided a comprehensive overview of its mechanism of action, its effects on the HPA axis, and has outlined modern experimental protocols that can be employed for its further characterization. The provided diagrams and methodologies offer a framework for researchers and drug development professionals to design and interpret studies involving this compound and other steroidogenesis inhibitors. Future research employing modern analytical techniques could provide the much-needed quantitative data on the inhibitory potency of this compound against its various enzymatic targets.

References

An In-depth Technical Guide to the Early Studies and Biological Effects of Amphenone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphenone B, chemically known as 3,3-bis(p-aminophenyl)butan-2-one, is a significant compound in the history of endocrinology and pharmacology.[1] Although never commercialized, its role as a research tool has been pivotal in understanding the complexities of steroid and thyroid hormone biosynthesis.[1] First synthesized in 1950, this compound was initially investigated for its potential therapeutic applications in conditions characterized by excess corticosteroid production, such as Cushing's syndrome and adrenocortical carcinoma.[1] However, its clinical development was halted due to a range of toxic side effects.[1] This guide provides a detailed overview of the early studies on this compound, its multifaceted biological effects, and the experimental approaches used to elucidate its mechanisms of action.

Early Studies and Discovery

This compound was first synthesized in 1950.[1] Its discovery stemmed from research into derivatives of the insecticide 2,2-di(p-chlorophenyl)-1,1-dichloroethane (p,p'-DDD), which was observed to cause selective atrophy of the adrenal glands.[1] Unlike its precursor, this compound does not exert direct cytotoxic effects on the adrenal glands.[1] Instead, its administration leads to the hypertrophy of both the adrenal and thyroid glands.[1][2] This enlargement is a compensatory response to the inhibition of hormone synthesis, which triggers an increase in the secretion of trophic hormones—adrenocorticotropic hormone (ACTH) from the pituitary gland and thyroid-stimulating hormone (TSH)—due to the loss of negative feedback.[1]

Biological Effects of this compound

The biological effects of this compound are diverse, primarily revolving around its potent inhibition of steroid and thyroid hormone biosynthesis.

Inhibition of Adrenal Steroidogenesis

This compound is a broad-spectrum competitive inhibitor of several key enzymes in the steroidogenesis pathway.[1] This non-specific inhibition affects the production of all major classes of steroid hormones, including glucocorticoids, mineralocorticoids, androgens, and estrogens.[1]

The primary mechanism of action is the competitive inhibition of the following enzymes:

  • Cholesterol side-chain cleavage enzyme (P450scc): The initial and rate-limiting step in steroidogenesis, converting cholesterol to pregnenolone.

  • 3β-hydroxysteroid dehydrogenase (3β-HSD): Essential for the conversion of Δ⁵-steroids to Δ⁴-steroids, a crucial step in the synthesis of progesterone, mineralocorticoids, glucocorticoids, and androgens.

  • 17α-hydroxylase/17,20-lyase (P450c17): A key enzyme at the branching point of the mineralocorticoid and glucocorticoid/androgen pathways.

  • 21-hydroxylase (P450c21): Critical for the synthesis of both glucocorticoids and mineralocorticoids.

  • 11β-hydroxylase (P450c11): The final enzyme in the synthesis of cortisol and corticosterone.

This widespread inhibition of steroidogenic enzymes leads to a significant reduction in the circulating levels of corticosteroids, androgens, and estrogens.[1] In early clinical trials, this effect was explored for the treatment of cortisol-dependent diseases.[1]

Effects on the Thyroid Gland

In addition to its impact on steroidogenesis, this compound also inhibits the synthesis of thyroid hormones.[1] Its mechanism in the thyroid is similar to that of thiouracil, involving the inhibition of the organic binding of iodine and the uptake of iodide by the thyroid gland.[1] This leads to a decrease in the production of thyroxine.[1]

Physiological Consequences

The inhibition of corticosteroid synthesis by this compound leads to a cascade of physiological effects. The reduction in aldosterone secretion results in marked diuresis and increased urinary sodium excretion.[1] The decrease in cortisol levels removes the negative feedback on the hypothalamus and pituitary, leading to increased ACTH secretion and subsequent adrenal hypertrophy.[1] Similarly, the inhibition of thyroxine synthesis leads to increased TSH secretion and thyroid gland hypertrophy.[1]

Quantitative Data from Early Studies

Table 1: Effects of this compound on Organ Weight and Physiological Parameters in Rats

ParameterObservationSpecies/ModelReference
Adrenal Gland WeightMarked hypertrophyRat[2]
Thyroid Gland WeightMarked hypertrophyRat[2]
Thymus WeightInvolution (indicative of adrenal activity)Ovariectomized rats[2]
Oxygen ConsumptionDecreasedRat[2]
Electroshock Seizure Threshold (EST)Altered, indicating changes in adrenal functionOvariectomized and adrenalectomized rats[2]

Table 2: Clinical Effects and Toxicity of this compound in Humans (Mid-1950s Trials)

Clinical EffectObservationReference
Circulating CorticosteroidsSignificant decrease in cortisol, corticosterone, and aldosterone[1]
Circulating Androgens and EstrogensDecrease in levels[1]
Diuresis and Sodium ExcretionMarked increase[1]
Toxicity and Side Effects
Central Nervous SystemDrowsiness[1]
GastrointestinalHeartburn, nausea, vomiting[1]
DermatologicalMorbilliform and pruritic rashes[1]
HematologicalMethemoglobinemia[1]
HepaticImpaired liver function, hepatomegaly[1]

Experimental Protocols

Detailed experimental protocols from the original 1950s publications are not fully available. However, based on summaries and later reviews, the following methodologies were likely employed.

Animal Studies (Rat Models)
  • Objective: To investigate the in vivo effects of this compound on the adrenal and thyroid glands.

  • Animal Model: Adult ovariectomized and/or adrenalectomized rats were often used to isolate the effects of this compound from the influence of gonadal steroids.

  • Drug Administration: this compound was typically administered by mixing it with the chow at a specified concentration (e.g., 0.6%) to achieve a daily dose of approximately 200 mg/kg.[2]

  • Parameters Measured:

    • Organ Weights: At the end of the study period, animals were sacrificed, and the adrenal, thyroid, and thymus glands were excised and weighed.

    • Oxygen Consumption: Measured to assess thyroid function.

    • Electroshock Seizure Threshold (EST): Used as an indirect measure of adrenal function.

    • Histological Examination: Tissues were fixed, sectioned, and stained to observe cellular changes, such as hypertrophy and lipid accumulation in the adrenal cortex.

Human Clinical Trials
  • Objective: To evaluate the therapeutic potential and toxicity of this compound in patients with cortisol-dependent conditions.

  • Patient Population: Individuals with Cushing's syndrome or adrenocortical carcinoma.

  • Drug Administration: this compound was administered orally in divided doses.

  • Parameters Measured:

    • Hormone Levels: Circulating levels of corticosteroids (cortisol, corticosterone, aldosterone), androgens, and estrogens were measured before, during, and after treatment.

    • Metabolic Effects: Urinary sodium excretion and water balance were monitored.

    • Toxicity Profile: Patients were closely monitored for the side effects listed in Table 2.

Visualizations

Signaling Pathway: Inhibition of Steroidogenesis by this compound

G Inhibition of Steroidogenesis by this compound Cholesterol Cholesterol P450scc P450scc Cholesterol->P450scc Pregnenolone Pregnenolone 3b-HSD 3b-HSD Pregnenolone->3b-HSD P450c17_hydroxylase 17a-Hydroxylase Pregnenolone->P450c17_hydroxylase Progesterone Progesterone Progesterone->P450c17_hydroxylase P450c21 21-Hydroxylase Progesterone->P450c21 17-OH Pregnenolone 17-OH Pregnenolone 17-OH Pregnenolone->3b-HSD P450c17_lyase 17,20-Lyase 17-OH Pregnenolone->P450c17_lyase 17-OH Progesterone 17-OH Progesterone 17-OH Progesterone->P450c17_lyase 17-OH Progesterone->P450c21 Deoxycorticosterone Deoxycorticosterone P450c11 11b-Hydroxylase Deoxycorticosterone->P450c11 11-Deoxycortisol 11-Deoxycortisol 11-Deoxycortisol->P450c11 Corticosterone Corticosterone Aldo_Synthase Aldosterone Synthase Corticosterone->Aldo_Synthase Cortisol Cortisol Aldosterone Aldosterone DHEA DHEA DHEA->3b-HSD Androstenedione Androstenedione P450scc->Pregnenolone 3b-HSD->Progesterone 3b-HSD->17-OH Progesterone 3b-HSD->Androstenedione P450c17_hydroxylase->17-OH Pregnenolone P450c17_hydroxylase->17-OH Progesterone P450c17_lyase->DHEA P450c17_lyase->Androstenedione P450c21->Deoxycorticosterone P450c21->11-Deoxycortisol P450c11->Corticosterone P450c11->Cortisol Aldo_Synthase->Aldosterone AmphenoneB This compound AmphenoneB->P450scc AmphenoneB->3b-HSD AmphenoneB->P450c17_hydroxylase AmphenoneB->P450c17_lyase AmphenoneB->P450c21 AmphenoneB->P450c11

Caption: this compound inhibits multiple key enzymes in the steroidogenesis pathway.

Experimental Workflow: In Vivo Animal Studies

G Experimental Workflow for In Vivo Studies of this compound Animal_Model Animal Selection (e.g., Rats) Acclimatization Acclimatization Period Animal_Model->Acclimatization Group_Assignment Group Assignment (Control vs. Treatment) Acclimatization->Group_Assignment Surgical_Manipulation Surgical Manipulation (Ovariectomy/Adrenalectomy, if applicable) Group_Assignment->Surgical_Manipulation Drug_Administration This compound Administration (e.g., in feed) Surgical_Manipulation->Drug_Administration Monitoring In-life Monitoring (e.g., Oxygen Consumption, EST) Drug_Administration->Monitoring Sacrifice Euthanasia Monitoring->Sacrifice Necropsy Necropsy and Organ Collection Sacrifice->Necropsy Organ_Weight Organ Weight Measurement (Adrenals, Thyroid, Thymus) Necropsy->Organ_Weight Histopathology Histopathological Analysis Necropsy->Histopathology Data_Analysis Data Analysis and Statistical Comparison Organ_Weight->Data_Analysis Histopathology->Data_Analysis

Caption: A general workflow for early in vivo studies of this compound in animal models.

Conclusion

The early research on this compound laid a critical foundation for the field of steroid biochemistry and pharmacology. Although its clinical utility was ultimately limited by its toxicity, the compound remains an invaluable tool for studying the intricate pathways of steroid and thyroid hormone synthesis. The pioneering studies of the 1950s, despite the technological limitations of the era, provided profound insights into the physiological consequences of inhibiting these vital endocrine axes. For contemporary researchers, a thorough understanding of the historical context and biological effects of this compound offers a valuable perspective on the development of more specific and less toxic inhibitors of steroidogenesis that are in clinical use today.

References

Amphenone B: A Technical Guide to its Role in Endocrine Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amphenone B, a synthetic diphenylmethane derivative, has served as a pivotal research tool in endocrinology for decades. Though never commercialized, its potent and broad-spectrum inhibitory effects on both steroid and thyroid hormone biosynthesis have provided invaluable insights into endocrine physiology and pathology. This technical guide offers an in-depth exploration of this compound's mechanism of action, supported by available data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

This compound (3,3-bis(p-aminophenyl)butan-2-one) is a non-steroidal compound first synthesized in 1950.[1] It emerged from research stemming from the observation that the insecticide p,p'-DDD induced selective adrenal atrophy.[1] Unlike its predecessor, this compound does not exert direct cytotoxic effects but rather functions as a competitive inhibitor of several key enzymes in the steroidogenic and thyroid hormone synthesis pathways.[1] This inhibitory action leads to a reduction in circulating levels of corticosteroids, androgens, estrogens, and thyroid hormones.[1] Consequently, the diminished negative feedback on the hypothalamus and pituitary gland results in compensatory hypertrophy of the adrenal and thyroid glands, driven by increased secretion of adrenocorticotropic hormone (ACTH) and thyroid-stimulating hormone (TSH), respectively.[1] These characteristics have established this compound as a valuable agent for studying the regulation of endocrine systems and the consequences of hormone deprivation.

Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of multiple enzymes crucial for hormone biosynthesis.

Inhibition of Adrenal Steroidogenesis

This compound is a broad-spectrum inhibitor of several cytochrome P450 enzymes and hydroxysteroid dehydrogenases involved in the conversion of cholesterol to various steroid hormones.[1][2] Its inhibitory profile includes:

  • Cholesterol Side-Chain Cleavage Enzyme (P450scc): The initial and rate-limiting step in steroidogenesis.

  • 3β-Hydroxysteroid Dehydrogenase (3β-HSD): Essential for the synthesis of all active steroid hormones.

  • 17α-Hydroxylase/17,20-Lyase (P450c17): A key enzyme in the production of glucocorticoids and sex steroids.

  • 21-Hydroxylase (P450c21): Crucial for the synthesis of glucocorticoids and mineralocorticoids.

  • 11β-Hydroxylase (P450c11b1): The final enzyme in the glucocorticoid synthesis pathway.

The widespread inhibition of these enzymes leads to a significant reduction in the production of glucocorticoids (e.g., cortisol), mineralocorticoids (e.g., aldosterone), androgens, and estrogens.[1][2]

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone P450scc Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Hydroxypregnenolone 17α-Hydroxypregnenolone Pregnenolone->Hydroxypregnenolone P450c17 Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone P450c21 Hydroxyprogesterone 17α-Hydroxyprogesterone Progesterone->Hydroxyprogesterone P450c17 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone P450c11b1 Aldosterone Aldosterone Corticosterone->Aldosterone P450c11b2 Hydroxypregnenolone->Hydroxyprogesterone 3β-HSD DHEA DHEA Hydroxypregnenolone->DHEA P450c17 (lyase) Deoxycortisol 11-Deoxycortisol Hydroxyprogesterone->Deoxycortisol P450c21 Androstenedione Androstenedione Hydroxyprogesterone->Androstenedione P450c17 (lyase) Cortisol Cortisol Deoxycortisol->Cortisol P450c11b1 DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estradiol Estradiol Testosterone->Estradiol Aromatase AmphenoneB This compound P450scc P450scc AmphenoneB->P450scc 3β-HSD 3β-HSD AmphenoneB->3β-HSD P450c17 P450c17 AmphenoneB->P450c17 P450c21 P450c21 AmphenoneB->P450c21 P450c11b1 P450c11b1 AmphenoneB->P450c11b1

Caption: this compound's inhibitory effects on the adrenal steroidogenesis pathway.

Inhibition of Thyroid Hormone Synthesis

This compound also disrupts the synthesis of thyroid hormones through a mechanism similar to that of thiouracil.[1] It interferes with the organification of iodine and inhibits the uptake of iodide by the thyroid gland, thereby reducing the production of thyroxine (T4) and triiodothyronine (T3).[1]

Hypothalamic-Pituitary Axis Feedback

The reduction in circulating steroid and thyroid hormones leads to a loss of negative feedback on the hypothalamus and pituitary gland. This results in an increased release of corticotropin-releasing hormone (CRH) and thyrotropin-releasing hormone (TRH) from the hypothalamus, which in turn stimulates the pituitary to secrete higher levels of ACTH and TSH. The elevated trophic hormone levels lead to the characteristic hypertrophy of the adrenal and thyroid glands observed with this compound administration.[1]

G cluster_HPA HPA Axis cluster_HPT HPT Axis Hypothalamus_HPA Hypothalamus Pituitary_HPA Anterior Pituitary Hypothalamus_HPA->Pituitary_HPA CRH (+) Adrenal Adrenal Cortex Pituitary_HPA->Adrenal ACTH (+) Adrenal->Hypothalamus_HPA Cortisol (-) Adrenal->Pituitary_HPA Cortisol (-) Hypothalamus_HPT Hypothalamus Pituitary_HPT Anterior Pituitary Hypothalamus_HPT->Pituitary_HPT TRH (+) Thyroid Thyroid Gland Pituitary_HPT->Thyroid TSH (+) Thyroid->Hypothalamus_HPT T3/T4 (-) Thyroid->Pituitary_HPT T3/T4 (-) AmphenoneB This compound AmphenoneB->Adrenal Inhibits Cortisol Production AmphenoneB->Thyroid Inhibits T3/T4 Production

Caption: this compound disrupts the negative feedback loops of the HPA and HPT axes.

Data Presentation

Table 1: Effects of this compound on Steroidogenic Enzymes

Enzyme TargetEffect of this compound
Cholesterol Side-Chain Cleavage (P450scc)Inhibition
3β-Hydroxysteroid Dehydrogenase (3β-HSD)Inhibition
17α-Hydroxylase/17,20-Lyase (P450c17)Inhibition
21-Hydroxylase (P450c21)Inhibition
11β-Hydroxylase (P450c11b1)Inhibition

Table 2: Effects of this compound on Hormone Levels and Glandular Weight

ParameterEffect of this compound
Circulating CorticosteroidsDecrease
Circulating Androgens and EstrogensDecrease
Circulating Thyroxine (T4)Decrease
Plasma ACTHIncrease
Plasma TSHIncrease
Adrenal Gland WeightIncrease (Hypertrophy)
Thyroid Gland WeightIncrease (Hypertrophy)

Experimental Protocols

The following protocols provide a framework for studying the effects of this compound on steroidogenesis, based on established methodologies.

In Vitro Steroidogenesis Inhibition Assay (Adapted from OECD Guideline 456)

This protocol outlines a method for assessing the effects of this compound on the production of steroid hormones in the H295R human adrenocortical carcinoma cell line.

Materials:

  • H295R cell line (ATCC CRL-2128)

  • DMEM/F12 medium supplemented with bovine serum and appropriate growth factors

  • This compound

  • Forskolin (positive control for induction)

  • Prochloraz (positive control for inhibition)

  • 24-well cell culture plates

  • Hormone detection kits (ELISA or LC-MS/MS)

  • Cell viability assay kit (e.g., MTT)

Methodology:

  • Cell Culture: Culture H295R cells in supplemented DMEM/F12 medium at 37°C in a humidified 5% CO2 atmosphere.

  • Plating: Seed cells into 24-well plates at a density that allows for logarithmic growth during the experiment. Allow cells to attach and acclimate for 24 hours.

  • Treatment: Prepare a range of concentrations of this compound in culture medium. Replace the medium in the wells with the medium containing the test compound, positive controls, or a vehicle control. Incubate for 48 hours.

  • Sample Collection: After the incubation period, collect the culture medium from each well for hormone analysis.

  • Hormone Analysis: Quantify the concentrations of key steroid hormones (e.g., cortisol, aldosterone, testosterone, estradiol) in the collected medium using appropriate analytical methods.

  • Cell Viability: Assess cell viability in each well to distinguish between specific inhibition of steroidogenesis and general cytotoxicity.

G start Start culture Culture H295R Cells start->culture plate Plate Cells in 24-well Plates culture->plate acclimate Acclimate for 24h plate->acclimate treat Treat with this compound and Controls acclimate->treat incubate Incubate for 48h treat->incubate collect Collect Culture Medium incubate->collect viability Cell Viability Assay incubate->viability hormone Hormone Analysis (ELISA or LC-MS/MS) collect->hormone end End hormone->end viability->end

References

Synthesis pathway of Amphenone B

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Amphenone B

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, chemically identified as 3,3-bis(p-aminophenyl)butan-2-one, is a notable compound in medicinal chemistry, primarily recognized for its role as an inhibitor of steroid and thyroid hormone biosynthesis. Its synthesis is of significant interest due to an unexpected molecular rearrangement that occurs during its formation. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing the experimental protocols, and presenting relevant data in a structured format for clarity and comparative analysis. The synthesis pathway and related experimental workflows are visualized through diagrams to facilitate a deeper understanding of the process.

Introduction

This compound was first synthesized in 1950 and was initially believed to be 1,2-bis(p-aminophenyl)-2-methylpropan-1-one. However, subsequent research in 1957 revealed that the synthesis involved a molecular rearrangement, leading to the correct structure of 3,3-bis(p-aminophenyl)butan-2-one. This discovery underscored the importance of thorough structural elucidation in chemical synthesis. This compound has been utilized as a research tool to study the adrenal glands and corticosteroid production. Although never marketed, its investigation paved the way for the development of other adrenal steroidogenesis inhibitors, such as Metyrapone and Aminoglutethimide.

Synthesis Pathway

The synthesis of this compound is achieved through a multi-step process. A common pathway involves the reaction of 1,2-bis(p-nitrophenyl)propan-2-ol with a dehydrating agent, followed by reduction of the resulting nitro compound. The key step in this synthesis is a pinacol-type rearrangement.

Below is a diagram illustrating the overall synthesis pathway:

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Rearrangement and Reduction p-nitroaniline p-nitroaniline intermediate_1 1,2-bis(p-nitrophenyl)propan-2-ol p-nitroaniline->intermediate_1 Grignard Reaction acetaldehyde acetaldehyde acetaldehyde->intermediate_1 intermediate_2 3,3-bis(p-nitrophenyl)butan-2-one intermediate_1->intermediate_2 Acid-catalyzed Rearrangement Amphenone_B This compound (3,3-bis(p-aminophenyl)butan-2-one) intermediate_2->Amphenone_B Reduction

Caption: Overall synthesis pathway of this compound from p-nitroaniline and acetaldehyde.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key steps in the synthesis of this compound.

Synthesis of 1,2-bis(p-nitrophenyl)propan-2-ol

This step involves the formation of a Grignard reagent from p-bromo-nitrobenzene, which then reacts with methyl acetate to yield the tertiary alcohol.

Protocol:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to activate the magnesium.

  • Slowly add a solution of p-bromo-nitrobenzene in anhydrous diethyl ether to the flask. The reaction is initiated by gentle warming. Maintain a steady reflux by controlling the rate of addition.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ester: Cool the Grignard reagent to 0°C in an ice bath.

  • Add a solution of methyl acetate in anhydrous diethyl ether dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Work-up: Pour the reaction mixture slowly onto a mixture of crushed ice and dilute sulfuric acid.

  • Separate the ethereal layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with a saturated sodium bicarbonate solution, followed by water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 1,2-bis(p-nitrophenyl)propan-2-ol. The product can be purified by recrystallization from ethanol.

Rearrangement to 3,3-bis(p-nitrophenyl)butan-2-one

This crucial step involves the acid-catalyzed pinacol-type rearrangement of the tertiary alcohol.

Protocol:

  • Dissolve the purified 1,2-bis(p-nitrophenyl)propan-2-ol in a mixture of acetic acid and concentrated sulfuric acid.

  • Heat the reaction mixture under reflux for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling, pour the reaction mixture into a large volume of ice-water.

  • The precipitated solid is collected by filtration, washed thoroughly with water until the washings are neutral, and then dried.

  • The crude 3,3-bis(p-nitrophenyl)butan-2-one can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Reduction to this compound (3,3-bis(p-aminophenyl)butan-2-one)

The final step is the reduction of the nitro groups to amino groups.

Protocol:

  • In a round-bottom flask, suspend 3,3-bis(p-nitrophenyl)butan-2-one in ethanol.

  • Add a reducing agent, such as tin(II) chloride dihydrate and concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • For SnCl2/HCl reduction: Heat the mixture under reflux until the reaction is complete (monitored by TLC).

  • For Catalytic Hydrogenation: Stir the mixture vigorously under a positive pressure of hydrogen until the theoretical amount of hydrogen is consumed.

  • Work-up (SnCl2/HCl): Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution. The resulting precipitate is filtered and the filtrate is extracted with ethyl acetate. The organic extracts are dried and the solvent is evaporated to yield this compound.

  • Work-up (Catalytic Hydrogenation): Filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to give this compound.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that these values can vary depending on the specific reaction conditions and scale.

StepReactant(s)Reagent(s)Solvent(s)Typical Yield (%)Melting Point (°C)
Intermediate 1 Synthesis p-bromo-nitrobenzene, Methyl acetateMg, I₂Diethyl ether60-70118-120
Rearrangement 1,2-bis(p-nitrophenyl)propan-2-olH₂SO₄, Acetic acidAcetic acid75-85145-147
Reduction to this compound 3,3-bis(p-nitrophenyl)butan-2-oneSnCl₂·2H₂O, HCl or H₂, Pd/CEthanol80-90188-190

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_start Step 1: Intermediate Synthesis cluster_rearrangement Step 2: Rearrangement cluster_reduction Step 3: Reduction start_materials Starting Materials (p-bromo-nitrobenzene, Mg, Methyl acetate) grignard_reaction Grignard Reaction start_materials->grignard_reaction workup1 Acidic Work-up & Extraction grignard_reaction->workup1 purification1 Recrystallization workup1->purification1 intermediate1 1,2-bis(p-nitrophenyl)propan-2-ol purification1->intermediate1 rearrangement_reaction Acid-catalyzed Rearrangement intermediate1->rearrangement_reaction workup2 Precipitation & Filtration rearrangement_reaction->workup2 purification2 Recrystallization workup2->purification2 intermediate2 3,3-bis(p-nitrophenyl)butan-2-one purification2->intermediate2 reduction_reaction Reduction (e.g., SnCl2/HCl) intermediate2->reduction_reaction workup3 Neutralization & Extraction reduction_reaction->workup3 purification3 Recrystallization / Chromatography workup3->purification3 product This compound purification3->product

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a classic example of a reaction involving a molecular rearrangement, providing valuable insights into reaction mechanisms in organic chemistry. The protocols detailed in this guide offer a comprehensive framework for the laboratory preparation of this biologically active molecule. The structured presentation of data and visual workflows are intended to support researchers and professionals in the fields of medicinal chemistry and drug development in their understanding and potential application of this synthesis. Further optimization of reaction conditions may lead to improved yields and purity, contributing to the ongoing exploration of this compound and its analogs.

Amphenone B: A Technical Guide to its Effects on Thyroid Hormone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amphenone B, a synthetic diphenylmethane derivative, is a potent inhibitor of both steroid and thyroid hormone biosynthesis. While never commercialized for therapeutic use due to a range of side effects, it remains a valuable tool in endocrinological research. This technical guide provides an in-depth analysis of the mechanisms through which this compound disrupts thyroid hormone synthesis. It details the compound's impact on key steps of thyroid hormone production, summarizes the available quantitative data, outlines relevant experimental protocols, and provides visual representations of the involved signaling pathways and experimental workflows.

Introduction

This compound, chemically known as 3,3-bis(p-aminophenyl)butan-2-one, was first synthesized in 1950.[1] Its investigation revealed significant effects on both the adrenal and thyroid glands. The primary antithyroid action of this compound is characterized by a thiouracil-like mechanism, leading to the inhibition of thyroxine (T4) production.[1] This inhibition results in a compensatory increase in thyroid-stimulating hormone (TSH) secretion from the pituitary gland, causing thyroid gland hypertrophy.[1] This document serves as a comprehensive resource for researchers studying thyroid hormone regulation and for professionals in drug development exploring thyroid-related therapeutic targets.

Mechanism of Action

This compound disrupts thyroid hormone synthesis at two primary stages:

  • Inhibition of Iodide Uptake: The synthesis of thyroid hormones begins with the uptake of iodide from the bloodstream by thyroid follicular cells, a process mediated by the sodium-iodide symporter (NIS). This compound has been shown to inhibit this initial step, reducing the availability of iodide within the thyroid gland.[1]

  • Inhibition of Iodine Organification: Following uptake, iodide is oxidized and incorporated into tyrosine residues on the thyroglobulin protein, a process known as organification. This crucial step is catalyzed by the enzyme thyroid peroxidase (TPO). This compound inhibits the organic binding of iodine, thereby preventing the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT), the precursors to T3 and T4.[1]

The reduction in circulating thyroid hormones due to these inhibitory actions disrupts the negative feedback loop to the hypothalamus and pituitary gland. This leads to an increased release of TSH, which in turn stimulates the thyroid gland, resulting in goitrogenic effects and hypertrophy.[1]

Quantitative Data

The available quantitative data on the effects of this compound on thyroid function is primarily derived from early studies in both animal models and humans.

ParameterSpeciesDosage/ConcentrationObserved EffectReference
Radioiodine (I-131) Uptake Human6 grams/dayReduction in uptake to 23.5% on day 7 and 9% on day 10.[2]
Serum Protein-Bound Iodine (PBI) Human6 grams/dayDecrease to 4.5 µ g/100 ml by day 13.[2]
In vitro I-131 Incorporation Rat Thyroid Tissue10⁻⁶ MInhibition of I-131 incorporation into thyroid protein.[3]
Comparative Potency Rat Thyroid TissueMolar basisEqually as potent as propylthiouracil in vitro.[3]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and relationships involved in the action of this compound.

Thyroid_Hormone_Synthesis_Pathway cluster_thyroid Thyroid Follicular Cell Hypothalamus Hypothalamus TRH TRH Hypothalamus->TRH releases Pituitary Anterior Pituitary TSH TSH Pituitary->TSH releases Thyroid Thyroid Gland T3_T4 T3 / T4 Thyroid->T3_T4 produces IodideUptake Iodide Uptake (NIS) Organification Iodine Organification (TPO) TRH->Pituitary stimulates (+) TSH->Thyroid stimulates (+) T3_T4->Hypothalamus negative feedback (-) T3_T4->Pituitary negative feedback (-) AmphenoneB This compound AmphenoneB->IodideUptake inhibits (-) AmphenoneB->Organification inhibits (-)

Caption: Signaling pathway of this compound's inhibitory effect on thyroid hormone synthesis.

Experimental_Workflow_Logic start Hypothesis: This compound inhibits thyroid hormone synthesis in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies start->in_vivo tpo_assay Thyroid Peroxidase (TPO) Inhibition Assay in_vitro->tpo_assay iodide_uptake_assay Radioiodide Uptake Assay (Cell-based) in_vitro->iodide_uptake_assay animal_model Animal Model (e.g., Rat) in_vivo->animal_model human_study Human Clinical Study (Historical) in_vivo->human_study tpo_result Measure TPO activity inhibition (IC50) tpo_assay->tpo_result iodide_result Measure radioiodide uptake inhibition iodide_uptake_assay->iodide_result animal_hormones Measure serum T3, T4, TSH levels animal_model->animal_hormones animal_histology Histological analysis of thyroid gland animal_model->animal_histology human_hormones Measure serum PBI and radioiodine uptake human_study->human_hormones conclusion Conclusion: This compound inhibits thyroid hormone synthesis via inhibition of iodide uptake and organification tpo_result->conclusion iodide_result->conclusion animal_hormones->conclusion animal_histology->conclusion human_hormones->conclusion

Caption: Logical workflow for investigating this compound's effect on the thyroid.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the effects of compounds like this compound on thyroid hormone synthesis. These protocols are based on modern standard practices.

In Vitro Thyroid Peroxidase (TPO) Inhibition Assay

This assay determines the direct inhibitory effect of a compound on TPO activity.

Materials:

  • Recombinant human TPO or microsomal fraction from thyroid tissue

  • Amplex® UltraRed reagent

  • Hydrogen peroxide (H₂O₂)

  • Guaiacol (as a reference substrate)

  • Phosphate-buffered saline (PBS)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader (fluorescence or absorbance)

Procedure:

  • Prepare a stock solution of the test compound and serial dilutions to create a dose-response curve.

  • In a 96-well plate, add the TPO preparation to each well.

  • Add the different concentrations of the test compound to the respective wells. Include a vehicle control (solvent only) and a positive control (e.g., propylthiouracil).

  • Initiate the reaction by adding a mixture of Amplex® UltraRed and H₂O₂ (or guaiacol and H₂O₂).

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Measure the fluorescence (with Amplex® UltraRed) or absorbance (with guaiacol) using a microplate reader.

  • Calculate the percentage of TPO inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of TPO activity).

Radioiodine Uptake Assay in Thyroid Cells

This assay measures the ability of a compound to inhibit the uptake of iodide into thyroid cells.

Materials:

  • FRTL-5 rat thyroid cell line (or other suitable thyroid cell line)

  • Cell culture medium (e.g., Coon's modified Ham's F-12 with 5% calf serum and supplements)

  • Hanks' Balanced Salt Solution (HBSS)

  • Sodium iodide (NaI)

  • Radioactive iodide (e.g., ¹²⁵I-NaI)

  • Test compound (this compound)

  • Gamma counter

  • 24-well cell culture plates

Procedure:

  • Seed FRTL-5 cells in 24-well plates and culture until they reach confluence.

  • Wash the cells with HBSS.

  • Pre-incubate the cells with various concentrations of the test compound in HBSS for a specified time (e.g., 30-60 minutes).

  • Add ¹²⁵I-NaI to each well to a final concentration of approximately 0.1 µCi/mL, along with a known concentration of non-radioactive NaI.

  • Incubate for a defined period (e.g., 40 minutes) at 37°C.

  • Terminate the uptake by aspirating the medium and washing the cells rapidly with ice-cold HBSS.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Transfer the cell lysates to tubes and measure the radioactivity using a gamma counter.

  • Determine the amount of protein in each well to normalize the iodide uptake.

  • Calculate the percentage of inhibition of iodide uptake for each concentration of the test compound compared to the control.

Conclusion

This compound serves as a classic example of a goitrogenic compound that inhibits thyroid hormone synthesis at multiple key steps. Its primary mechanisms of action, the inhibition of iodide uptake and organification, have been foundational in understanding thyroid physiology and pharmacology. While its clinical use was precluded by its side effect profile, the study of this compound has provided valuable insights into the regulation of the hypothalamic-pituitary-thyroid axis. The experimental protocols detailed in this guide provide a framework for the continued investigation of compounds that modulate thyroid function, which is essential for the development of new and safer therapies for thyroid disorders.

References

In Vivo Effects of Amphenone B in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amphenone B, a derivative of diphenylmethane, is a potent inhibitor of steroid and thyroid hormone biosynthesis.[1] While never commercialized for therapeutic use due to a range of side effects, it has served as a crucial research tool for understanding the adrenal and thyroid glands.[1] This document provides a comprehensive technical overview of the in vivo effects of this compound in various animal models, with a focus on its mechanism of action, experimental protocols, and quantitative physiological outcomes. The information is compiled from foundational studies to serve as a resource for researchers investigating endocrine pathways and developing novel endocrine-modulating agents.

Mechanism of Action

This compound exerts its effects by competitively inhibiting multiple key enzymes involved in the steroidogenesis pathway. This broad-spectrum inhibition disrupts the production of glucocorticoids, mineralocorticoids, androgens, and estrogens.[1] The primary enzymatic targets include:

  • Cholesterol side-chain cleavage enzyme

  • 3β-hydroxysteroid dehydrogenase

  • 17α-hydroxylase

  • 21-hydroxylase

  • 11β-hydroxylase[1]

This blockade of corticosteroid synthesis leads to a reduction in negative feedback on the hypothalamic-pituitary-adrenal (HPA) axis. Consequently, the pituitary gland increases its secretion of adrenocorticotropic hormone (ACTH), resulting in compensatory hypertrophy and hyperplasia of the adrenal glands.[1][2]

Concurrently, this compound inhibits the production of thyroxine through a thiouracil-like mechanism, which involves interfering with the organic binding of iodine and iodide uptake by the thyroid gland.[1] This leads to a similar loss of negative feedback on the hypothalamic-pituitary-thyroid (HPT) axis, increased secretion of thyroid-stimulating hormone (TSH), and subsequent thyroid gland hypertrophy.[1]

Signaling Pathway Diagrams

steroidogenesis_pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone SCC Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD DHEA DHEA Pregnenolone->DHEA 17α-Hydroxylase Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone 21-Hydroxylase Hydroxyprogesterone 17α-Hydroxyprogesterone Progesterone->Hydroxyprogesterone 17α-Hydroxylase Corticosterone Corticosterone Deoxycorticosterone->Corticosterone 11β-Hydroxylase Aldosterone Aldosterone Corticosterone->Aldosterone Aldo Synthase Deoxycortisol 11-Deoxycortisol Hydroxyprogesterone->Deoxycortisol 21-Hydroxylase Androstenedione Androstenedione Hydroxyprogesterone->Androstenedione 17,20-Lyase Cortisol Cortisol Deoxycortisol->Cortisol 11β-Hydroxylase DHEA->Androstenedione 3β-HSD AmphenoneB This compound SCC SCC AmphenoneB->SCC 3β-HSD 3β-HSD AmphenoneB->3β-HSD 21-Hydroxylase 21-Hydroxylase AmphenoneB->21-Hydroxylase 11β-Hydroxylase 11β-Hydroxylase AmphenoneB->11β-Hydroxylase 17α-Hydroxylase 17α-Hydroxylase AmphenoneB->17α-Hydroxylase 17,20-Lyase 17,20-Lyase AmphenoneB->17,20-Lyase

Caption: Adrenal steroidogenesis pathway indicating enzymes inhibited by this compound.

HPA_Axis_Disruption cluster_feedback Disrupted Negative Feedback Loop Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary  CRH (+) Adrenal Adrenal Cortex Pituitary->Adrenal  ACTH (+) Cortisol Cortisol Adrenal->Cortisol Synthesis Hypertrophy Adrenal Hypertrophy Adrenal->Hypertrophy Caused by High ACTH Cortisol->Hypothalamus (-) Cortisol->Pituitary (-) Negative Feedback AmphenoneB This compound AmphenoneB->Adrenal Inhibits Synthesis

Caption: Disruption of the HPA axis negative feedback loop by this compound.

Quantitative Data from Animal Models

The following tables summarize quantitative data extracted from key studies on the effects of this compound in rat models. Due to the historical nature of the primary research, data is presented as reported in the original publications.

Table 1: Effect of this compound on Organ Weights and Oxygen Consumption in Ovariectomized Rats

Data extracted from Hogness, J. R., et al. (1953). Proc Soc Exp Biol Med. 83(2): 274-7.

Treatment GroupNAdrenal Weight (mg)Thyroid Weight (mg)Uterine Weight (mg)Oxygen Consumption (cc/100g/hr)
Control (Ovariectomized)843.1 ± 2.411.2 ± 0.668 ± 6124 ± 4
This compound (0.5% in diet)8102.5 ± 7.128.4 ± 1.9245 ± 2198 ± 3

Values are presented as mean ± standard error.

Table 2: Effect of this compound on Electroshock Seizure Threshold (EST) in Rats

Data extracted from a 1955 study on adrenal and thyroid function.[3]

Animal GroupTreatmentDay 0 EST (mA)Day 7 EST (mA)Day 14 EST (mA)
OvariectomizedControl (Water)15.515.816.0
OvariectomizedThis compound (Water)15.518.219.5
Ovariectomized + AdrenalectomizedControl (Saline)18.017.517.8
Ovariectomized + AdrenalectomizedThis compound (Saline)18.022.524.0

EST values are approximate, based on graphical data from the publication.

Experimental Protocols

The following are reconstructed methodologies based on descriptions from foundational studies. These protocols provide a framework for replicating the key experiments cited.

Protocol 1: General Administration and Induction of Effects in Rats
  • Animal Model: Adult female rats (e.g., Sprague-Dawley or Wistar strain), often ovariectomized to eliminate the influence of endogenous ovarian hormones, allowing for a clearer assessment of this compound's progesterone-like and adrenal effects.[3]

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

  • Drug Administration:

    • Method: Incorporation into pulverized stock diet.

    • Concentration: 0.5% to 0.6% this compound by weight in the feed.[3]

    • Dosage: This concentration typically provides a daily dose of approximately 200 mg/kg body weight, assuming average food consumption.[3]

    • Duration: Treatment periods in studies range from 7 to 42 days, depending on the endpoints being measured.

  • Experimental Workflow:

    experimental_workflow start Start: Select Rats ovx Ovariectomy (if required) start->ovx acclimate Acclimation (Post-surgery) ovx->acclimate grouping Divide into Control & Treatment Groups acclimate->grouping treatment Administer This compound Diet (e.g., 14 days) grouping->treatment control Administer Control Diet grouping->control monitoring Daily Monitoring: - Body Weight - Food Intake treatment->monitoring control->monitoring euthanasia Euthanasia monitoring->euthanasia dissection Organ Dissection: - Adrenals - Thyroid - Uterus - Thymus euthanasia->dissection analysis Analysis: - Organ Weights - Histology - Biochemical Assays dissection->analysis

    Caption: General experimental workflow for assessing this compound effects in rats.

Protocol 2: Measurement of Adrenal Function via Electroshock Seizure Threshold (EST)
  • Objective: To assess adrenal cortical function, as adrenal steroids are known to influence brain excitability.

  • Procedure:

    • Apparatus: An electroshock seizure apparatus capable of delivering a controlled electrical stimulus.

    • Animal Preparation: Rats are handled gently to minimize stress. Electrodes are typically applied to the ears or cornea.

    • Stimulation: A starting current (e.g., 15 mA) is applied for a short duration (e.g., 0.2 seconds).

    • Observation: The animal is observed for the presence of a tonic-clonic seizure.

    • Threshold Determination: If no seizure occurs, the current is increased in small increments (e.g., 1-2 mA) and the stimulus is repeated after a recovery period until a seizure is elicited. The lowest current that consistently produces a seizure is recorded as the EST.

    • Timeline: EST is measured at baseline (Day 0) and at regular intervals (e.g., weekly) throughout the treatment period.[3]

Protocol 3: Assessment of Thyroid Function via Oxygen Consumption
  • Objective: To measure the metabolic rate as an indicator of thyroid hormone activity.

  • Procedure:

    • Apparatus: A closed-circuit or open-circuit respirometer designed for small animals.

    • Animal Preparation: Animals are fasted for a period (e.g., 12-24 hours) to ensure a basal metabolic state.

    • Measurement: The rat is placed in the metabolic chamber, which is maintained at a constant temperature.

    • Data Collection: Oxygen consumption is measured over a set period (e.g., 30-60 minutes) after an initial acclimation period in the chamber.

    • Calculation: The rate of oxygen consumption is calculated and typically normalized to the animal's body weight (e.g., cc of O₂ per 100g of body weight per hour).[3]

Summary of In Vivo Effects

  • Adrenal Glands: this compound consistently causes significant adrenal hypertrophy in rats and inhibits adrenal cortical secretion in dogs.[3][4] Histological examination reveals an accumulation of sudanophilic (lipid) material in the adrenal cortex, consistent with a backlog of cholesterol due to the inhibition of its conversion into steroids.[3]

  • Thyroid Gland: The compound induces marked hypertrophy of the thyroid gland and reduces metabolic rate, as evidenced by decreased oxygen consumption in rats.[3]

  • Reproductive Organs: In ovariectomized rats, this compound leads to a substantial increase in uterine weight, demonstrating a progesterone-like effect. This effect is dependent on the presence of the adrenal glands, suggesting it is mediated by adrenal-derived steroid precursors.[1][3]

  • Central Nervous System: The drug elevates the electroshock seizure threshold, an effect linked to the alteration of adrenal steroid levels.[3]

Conclusion

This compound is a powerful, non-specific inhibitor of steroid and thyroid hormone synthesis. Its in vivo administration in animal models leads to predictable and significant physiological changes, primarily driven by the disruption of endocrine feedback loops. The resulting adrenal and thyroid hypertrophy, coupled with altered metabolic and reproductive parameters, makes it a valuable compound for studying the HPA and HPT axes. While its clinical utility is precluded by toxicity, the data from historical animal studies continue to provide a foundational understanding of endocrine regulation and the consequences of broad-spectrum steroidogenesis inhibition. Researchers using this information should remain mindful of the historical context of the data and the less detailed reporting standards of the era in which most this compound research was conducted.

References

Pharmacological Profile of Amphenone B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amphenone B is a chemical compound historically significant for its potent and broad-spectrum inhibitory effects on steroid and thyroid hormone biosynthesis.[1] Although never commercialized for therapeutic use due to a range of side effects, it remains a valuable tool in endocrinological research for its ability to probe the functions of the adrenal and thyroid glands.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, target enzymes, and the physiological consequences of its administration. This document adheres to stringent data presentation and visualization requirements, including structured data tables, detailed experimental protocols, and Graphviz diagrams of relevant signaling pathways.

Introduction

This compound, chemically known as 3,3-bis(p-aminophenyl)butan-2-one, was first synthesized in 1950.[1] It emerged from research stemming from the observation that the insecticide 2,2-di(p-chlorophenyl)-1,1-dichloroethane (p,p'-DDD) induced selective adrenal atrophy.[1] Unlike its predecessor, this compound does not exert direct cytotoxic effects but rather functions as a competitive inhibitor of multiple enzymes crucial for the synthesis of corticosteroids, androgens, and estrogens.[1] Additionally, it exhibits a thiouracil-like effect on the thyroid gland, inhibiting the production of thyroxine.[1] These inhibitory actions lead to significant physiological responses, including hypertrophy of the adrenal and thyroid glands due to the disruption of negative feedback loops and subsequent hypersecretion of trophic hormones.[1]

Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of several key cytochrome P450 (CYP) enzymes and hydroxysteroid dehydrogenases involved in the steroidogenesis pathway. By binding to the active sites of these enzymes, it prevents the binding of their natural substrates, thereby blocking the synthesis of various steroid hormones.

Inhibition of Adrenal Steroidogenesis

This compound is a non-selective inhibitor of multiple enzymes in the adrenal cortex, leading to a broad suppression of corticosteroid synthesis. The primary targets are:

  • Cholesterol Side-Chain Cleavage Enzyme (P450scc) : This enzyme catalyzes the initial and rate-limiting step in steroidogenesis, the conversion of cholesterol to pregnenolone. Inhibition at this stage halts the entire steroidogenic cascade.

  • 3β-Hydroxysteroid Dehydrogenase (3β-HSD) : Responsible for the conversion of Δ⁵-3β-hydroxysteroids to Δ⁴-ketosteroids, a necessary step in the synthesis of all classes of steroid hormones.

  • 11β-Hydroxylase (CYP11B1) : This enzyme is critical for the final step in the synthesis of glucocorticoids, converting 11-deoxycortisol to cortisol.

  • 17α-Hydroxylase (CYP17A1) : This enzyme is essential for the production of both glucocorticoids and sex steroids.

  • 17,20-Lyase (CYP17A1) : This activity of CYP17A1 is crucial for the synthesis of androgens.

  • 21-Hydroxylase (CYP21A2) : A key enzyme in the synthesis of both glucocorticoids and mineralocorticoids.

The widespread inhibition of these enzymes results in a marked decrease in the circulating levels of cortisol, corticosterone, aldosterone, and adrenal androgens.[1]

Antithyroid Effects

This compound also interferes with thyroid hormone synthesis through a mechanism similar to that of thiouracil.[1] It inhibits the organic binding of iodine and the uptake of iodide by the thyroid gland, which are essential steps in the production of thyroxine.[1]

Quantitative Data

Target EnzymePathway InvolvedType of InhibitionQuantitative Data (IC50/Ki)Reference(s)
Cholesterol Side-Chain Cleavage Enzyme (P450scc)Steroidogenesis (Initial Step)CompetitiveNot Available[1]
3β-Hydroxysteroid Dehydrogenase (3β-HSD)SteroidogenesisCompetitiveNot Available[1]
11β-Hydroxylase (CYP11B1)Glucocorticoid SynthesisCompetitiveNot Available[1]
17α-Hydroxylase (CYP17A1)Glucocorticoid & Androgen SynthesisCompetitiveNot Available[1]
17,20-Lyase (CYP17A1)Androgen SynthesisCompetitiveNot Available[1]
21-Hydroxylase (CYP21A2)Glucocorticoid & Mineralocorticoid SynthesisCompetitiveNot Available[1]
Thyroid Iodide Uptake & OrganificationThyroxine SynthesisThiouracil-likeNot Available[1]

Signaling Pathways

The inhibitory actions of this compound have profound effects on the major neuroendocrine signaling axes that regulate adrenal and thyroid function.

Hypothalamic-Pituitary-Adrenal (HPA) Axis

This compound's blockade of cortisol synthesis leads to a disruption of the negative feedback loop that governs the HPA axis. The reduced levels of circulating cortisol are sensed by the hypothalamus and pituitary gland, resulting in an increased secretion of Corticotropin-Releasing Hormone (CRH) and Adrenocorticotropic Hormone (ACTH), respectively. This chronic stimulation of the adrenal cortex by ACTH leads to adrenal hypertrophy.[1]

Figure 1. Effect of this compound on the HPA Axis.
Hypothalamic-Pituitary-Thyroid (HPT) Axis

Similarly, the inhibition of thyroxine synthesis by this compound disrupts the negative feedback control of the HPT axis. The resulting decrease in circulating thyroxine levels stimulates the hypothalamus to release Thyrotropin-Releasing Hormone (TRH) and the pituitary to release Thyroid-Stimulating Hormone (TSH). The persistent stimulation of the thyroid gland by TSH leads to thyroid hypertrophy.[1]

Figure 2. Effect of this compound on the HPT Axis.

Experimental Protocols

In Vitro 11β-Hydroxylase (CYP11B1) Inhibition Assay

This protocol describes a cell-based assay using a human cell line expressing CYP11B1 to measure the conversion of a substrate to its product.

Materials:

  • Human embryonic kidney (HEK-293) cells stably expressing human CYP11B1.

  • Cell culture medium (e.g., DMEM) with appropriate supplements.

  • 96-well cell culture plates.

  • Substrate: 11-deoxycortisol.

  • Test compound: this compound.

  • Positive control inhibitor (e.g., metyrapone).

  • Vehicle control (e.g., DMSO).

  • LC-MS/MS system for quantification.

Procedure:

  • Cell Seeding: Seed HEK-293-CYP11B1 cells into 96-well plates and culture until they reach approximately 80-90% confluency.

  • Compound Treatment: Prepare serial dilutions of this compound and the positive control in culture medium. Remove the old medium from the cells and add the medium containing the test compounds or controls. Incubate for a predetermined time (e.g., 1 hour) at 37°C.

  • Substrate Addition: Add 11-deoxycortisol to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plates for a specific duration (e.g., 4 hours) at 37°C to allow for the conversion of 11-deoxycortisol to cortisol.

  • Sample Collection: Collect the supernatant from each well.

  • Analysis: Quantify the concentration of cortisol in the supernatant using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

CYP11B1_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed HEK-293-CYP11B1 cells in 96-well plate C Treat cells with compounds A->C B Prepare serial dilutions of This compound and controls B->C D Add 11-deoxycortisol (substrate) C->D E Incubate at 37°C D->E F Collect supernatant E->F G Quantify cortisol by LC-MS/MS F->G H Calculate % inhibition and IC50 G->H

Figure 3. Workflow for CYP11B1 Inhibition Assay.
In Vitro 3β-Hydroxysteroid Dehydrogenase (3β-HSD) Inhibition Assay

This protocol outlines a method using cell lysates containing 3β-HSD and a radiolabeled substrate.

Materials:

  • Cell line expressing 3β-HSD (e.g., human adrenocortical H295R cells).

  • Cell lysis buffer.

  • Radiolabeled substrate (e.g., [³H]-pregnenolone).

  • Cofactor: NAD⁺.

  • Test compound: this compound.

  • Positive control inhibitor (e.g., trilostane).

  • Scintillation cocktail and counter.

Procedure:

  • Enzyme Preparation: Culture and harvest H295R cells. Prepare a cell lysate containing the 3β-HSD enzyme.

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing buffer, NAD⁺, and the cell lysate.

  • Compound Addition: Add this compound or controls at various concentrations.

  • Reaction Initiation: Add [³H]-pregnenolone to start the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Extraction: Stop the reaction and extract the steroids using an organic solvent.

  • Separation: Separate the substrate ([³H]-pregnenolone) from the product ([³H]-progesterone) using thin-layer chromatography (TLC).

  • Quantification: Scrape the corresponding spots from the TLC plate and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

In Vitro Cholesterol Side-Chain Cleavage (P450scc) Inhibition Assay

This protocol uses isolated mitochondria as the source of the P450scc enzyme.

Materials:

  • Isolated mitochondria from a steroidogenic tissue (e.g., bovine adrenal cortex).

  • Radiolabeled substrate: [¹⁴C]-cholesterol.

  • Cofactor: NADPH.

  • Test compound: this compound.

  • Positive control inhibitor (e.g., aminoglutethimide).

  • Organic solvent for extraction.

  • TLC system.

Procedure:

  • Mitochondria Preparation: Isolate mitochondria from fresh adrenal tissue.

  • Reaction Setup: In a reaction vessel, combine the isolated mitochondria, buffer, and NADPH.

  • Compound Addition: Add varying concentrations of this compound or controls.

  • Substrate Addition: Add [¹⁴C]-cholesterol to initiate the reaction.

  • Incubation: Incubate at 37°C with shaking.

  • Steroid Extraction: Terminate the reaction and extract the steroids.

  • Product Separation: Separate the product, [¹⁴C]-pregnenolone, from the substrate using TLC.

  • Detection and Quantification: Visualize the radiolabeled spots by autoradiography and quantify using a phosphorimager or by scintillation counting.

  • Data Analysis: Determine the inhibitory effect of this compound and calculate the IC50.

Side Effects and Clinical Potential

Clinical investigations of this compound in the 1950s for conditions like Cushing's syndrome and adrenocortical carcinoma revealed its efficacy in reducing circulating corticosteroid levels.[1] However, its therapeutic potential was ultimately limited by a wide array of side effects, including drowsiness, gastrointestinal disturbances, skin rashes, methemoglobinemia, and hepatotoxicity.[1] The non-specific nature of its inhibitory actions on multiple endocrine pathways contributed to this unfavorable safety profile.

Conclusion

This compound is a potent, non-selective inhibitor of steroid and thyroid hormone biosynthesis. Its broad inhibitory profile, targeting multiple key enzymes in these pathways, makes it a powerful tool for experimental endocrinology. While its clinical utility was hampered by significant side effects, the study of this compound has provided valuable insights into the physiology of the adrenal and thyroid glands and paved the way for the development of more selective steroidogenesis inhibitors. This technical guide has summarized the core pharmacological characteristics of this compound, providing a foundation for its continued use in a research context. The lack of specific quantitative inhibition data from the early literature highlights an opportunity for modern reinvestigation of this compound to fully characterize its enzymatic interactions.

References

Methodological & Application

Application Notes: In Vitro Assessment of Steroidogenesis Inhibition by Amphenone B using the H295R Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphenone B is a chemical compound known for its broad inhibitory effects on steroid hormone biosynthesis.[1][2] It acts as a competitive inhibitor of several key enzymes in the steroidogenesis pathway, thereby blocking the production of glucocorticoids, mineralocorticoids, androgens, and estrogens.[1] The primary enzymes inhibited by this compound include 11β-hydroxylase (CYP11B1), 17α-hydroxylase/17,20-lyase (CYP17A1), 21-hydroxylase (CYP21A2), 3β-hydroxysteroid dehydrogenase (3β-HSD), and the cholesterol side-chain cleavage enzyme (CYP11A1).[1] Due to its wide-ranging effects, this compound serves as a valuable tool for studying steroidogenesis in vitro.

The human adrenocortical carcinoma cell line, NCI-H295R, is a well-established in vitro model for assessing the effects of chemicals on steroid hormone production. These cells express all the key enzymes necessary for the steroidogenic pathway. The H295R steroidogenesis assay is recognized by the Organisation for Economic Co-operation and Development (OECD) under Test Guideline 456 for screening chemicals that may disrupt the production of testosterone and 17β-estradiol.

These application notes provide a detailed protocol for utilizing the H295R cell line to evaluate the in vitro effects of this compound on steroidogenesis.

Principle of the Assay

The H295R steroidogenesis assay is a cell-based in vitro method that quantifies the production of steroid hormones, primarily testosterone and 17β-estradiol, in response to chemical exposure. H295R cells are cultured and then treated with various concentrations of the test substance, in this case, this compound. After a defined exposure period, the cell culture medium is collected, and the concentrations of key steroid hormones are measured using sensitive analytical methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS). A concurrent cell viability assay is performed to ensure that the observed effects on hormone production are not due to cytotoxicity. By analyzing the dose-dependent changes in hormone levels, the inhibitory potential of the test compound on the steroidogenesis pathway can be determined.

Data Presentation

Target EnzymeGene NameThis compound ActivityIC50 (µM)
Cholesterol side-chain cleavage enzymeCYP11A1Inhibitor[1]Data not available
3β-hydroxysteroid dehydrogenaseHSD3BInhibitor[1]Data not available
17α-hydroxylase/17,20-lyaseCYP17A1Inhibitor[1]Data not available
21-hydroxylaseCYP21A2Inhibitor[1]Data not available
11β-hydroxylaseCYP11B1Inhibitor[1]Data not available

Mandatory Visualizations

Signaling Pathway of Steroidogenesis

G cluster_mitochondria Mitochondria cluster_er Endoplasmic Reticulum Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17-OH-Pregnenolone 17-OH Pregnenolone Pregnenolone->17-OH-Pregnenolone CYP17A1 Corticosterone Corticosterone Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 11-Deoxycortisol 11-Deoxycortisol Cortisol Cortisol 11-Deoxycortisol->Cortisol CYP11B1 17-OH-Progesterone 17-OH Progesterone Progesterone->17-OH-Progesterone CYP17A1 11-Deoxycorticosterone 11-Deoxycorticosterone Progesterone->11-Deoxycorticosterone CYP21A2 DHEA DHEA 17-OH-Pregnenolone->DHEA CYP17A1 (lyase) 17-OH-Progesterone->11-Deoxycortisol CYP21A2 Androstenedione Androstenedione 17-OH-Progesterone->Androstenedione CYP17A1 (lyase) DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estradiol Estradiol Testosterone->Estradiol Aromatase (CYP19) 11-Deoxycorticosterone->Corticosterone CYP11B1

Caption: Simplified steroidogenesis pathway showing key enzymes.

Experimental Workflow for this compound In Vitro Assay

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A Culture NCI-H295R cells B Seed cells into 24-well plates A->B C Allow cells to attach and grow (24h) B->C D Prepare serial dilutions of this compound C->D E Replace medium with treatment solutions D->E F Incubate for 48h E->F G Collect culture medium F->G H Perform cell viability assay (e.g., MTT) F->H I Analyze hormone concentrations (ELISA or LC-MS) G->I J Data analysis and IC50 determination I->J

Caption: Workflow for the H295R steroidogenesis assay.

Experimental Protocols

Materials and Reagents
  • NCI-H295R cell line (ATCC® CRL-2128™)

  • DMEM/F12 medium supplemented with L-glutamine and HEPES

  • Fetal Bovine Serum (FBS), charcoal-stripped

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 24-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • ELISA kits for testosterone and 17β-estradiol or access to LC-MS instrumentation

Cell Culture
  • Maintain NCI-H295R cells in DMEM/F12 medium supplemented with 10% charcoal-stripped FBS and 1% penicillin-streptomycin.

  • Culture the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 3-4 days or when they reach 80-90% confluency. Use trypsin-EDTA to detach the cells.

In Vitro Assay Protocol
  • Cell Seeding:

    • Trypsinize and count the H295R cells.

    • Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well in 1 mL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is ≤ 0.1%.

    • After the 24-hour attachment period, aspirate the medium from the wells and replace it with 1 mL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known inhibitor like prochloraz).

  • Incubation:

    • Incubate the treated plates for 48 hours at 37°C and 5% CO2.

  • Sample Collection and Processing:

    • After the incubation period, carefully collect the culture medium from each well and transfer it to microcentrifuge tubes.

    • Centrifuge the tubes to pellet any cell debris and transfer the supernatant to new tubes.

    • Store the samples at -80°C until hormone analysis.

  • Cell Viability Assay (MTT Assay):

    • After removing the culture medium, wash the cells in each well with PBS.

    • Add 500 µL of fresh medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C.

    • Aspirate the MTT solution and add 500 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Hormone Analysis:

    • Thaw the collected media samples.

    • Quantify the concentrations of testosterone and 17β-estradiol using commercially available ELISA kits according to the manufacturer's instructions or by a validated LC-MS method.

Data Analysis
  • Cell Viability: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Hormone Concentrations: Determine the concentration of testosterone and 17β-estradiol in each sample.

  • Data Normalization: Normalize the hormone concentrations to the cell viability data to account for any cytotoxic effects.

  • Dose-Response Analysis: Plot the percentage inhibition of hormone production against the logarithm of the this compound concentration.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for testosterone and 17β-estradiol production using a suitable non-linear regression model.

Conclusion

The H295R steroidogenesis assay provides a robust and reliable in vitro system for characterizing the effects of compounds like this compound on steroid hormone biosynthesis. This protocol offers a detailed methodology for assessing the inhibitory potential of this compound, contributing to a better understanding of its mechanism of action and its utility as a research tool in endocrinology and drug development. While specific quantitative data for this compound in this assay is not widely published, the provided framework allows for its determination.

References

Application Note: Utilizing Amphenone B in a Cell-Based Steroidogenesis Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphenone B is a well-characterized inhibitor of steroid hormone biosynthesis.[1] It functions as a competitive inhibitor of several key enzymes within the steroidogenesis pathway, including the cholesterol side-chain cleavage enzyme, 3β-hydroxysteroid dehydrogenase, 17α-hydroxylase, 21-hydroxylase, and 11β-hydroxylase.[1] This broad-spectrum inhibition leads to a significant reduction in the production of glucocorticoids, mineralocorticoids, androgens, and estrogens.[1] Due to its well-defined mechanism of action, this compound serves as an excellent positive control for in vitro assays designed to screen for compounds that disrupt steroidogenesis.

This application note provides a detailed protocol for a cell-based assay to assess the inhibitory effects of this compound on steroid hormone production using the human adrenocortical carcinoma cell line, H295R. These cells are an ideal model as they express all the key enzymes necessary for steroidogenesis.[2][3][4] The following protocol is aligned with the principles outlined in the OECD Test Guideline 456 for the H295R steroidogenesis assay.[3][5]

Principle of the Assay

The H295R cell-based assay is an in vitro screen that quantifies the production of testosterone and estradiol. H295R cells are exposed to a range of concentrations of a test compound, in this case, this compound. After a 48-hour incubation period, the cell culture medium is collected, and the concentrations of testosterone and estradiol are measured using methods such as enzyme-linked immunosorbent assay (ELISA). A concurrent cell viability assay is performed to ensure that the observed effects on hormone production are not due to cytotoxicity. The results will demonstrate a dose-dependent inhibition of steroidogenesis by this compound.

Data Presentation

The following tables represent expected data from an experiment using this compound in the H295R steroidogenesis assay.

Table 1: Effect of this compound on Testosterone Production in H295R Cells

This compound Concentration (µM)Testosterone (ng/mL) (Mean ± SD)% Inhibition
0 (Vehicle Control)10.5 ± 1.20
0.19.8 ± 1.16.7
17.2 ± 0.931.4
103.1 ± 0.570.5
501.2 ± 0.388.6
1000.5 ± 0.295.2

Table 2: Effect of this compound on Estradiol Production in H295R Cells

This compound Concentration (µM)Estradiol (pg/mL) (Mean ± SD)% Inhibition
0 (Vehicle Control)150.2 ± 15.50
0.1142.1 ± 14.85.4
1105.8 ± 11.229.6
1045.3 ± 5.169.8
5018.7 ± 2.587.5
1008.1 ± 1.994.6

Table 3: Cytotoxicity of this compound in H295R Cells

This compound Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.199.1 ± 5.2
198.5 ± 4.8
1097.2 ± 5.5
5095.8 ± 6.1
10093.4 ± 7.3

Mandatory Visualizations

Signaling Pathway

G cluster_0 Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone SCC Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD s17OH_Pregnenolone 17-OH Pregnenolone Pregnenolone->s17OH_Pregnenolone Deoxycorticosterone Deoxycorticosterone Progesterone->Deoxycorticosterone 21-hydroxylase s17OH_Progesterone 17-OH Progesterone Progesterone->s17OH_Progesterone Corticosterone Corticosterone Deoxycorticosterone->Corticosterone 11β-hydroxylase Aldosterone Aldosterone (Mineralocorticoid) Corticosterone->Aldosterone Aldosterone synthase s17OH_Pregnenolone->s17OH_Progesterone 3β-HSD DHEA DHEA s17OH_Pregnenolone->DHEA s11_Deoxycortisol 11-Deoxycortisol s17OH_Progesterone->s11_Deoxycortisol 21-hydroxylase Androstenedione Androstenedione s17OH_Progesterone->Androstenedione Cortisol Cortisol (Glucocorticoid) s11_Deoxycortisol->Cortisol 11β-hydroxylase DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estradiol Estradiol Testosterone->Estradiol Aromatase AmphenoneB1 This compound AmphenoneB1->Cholesterol AmphenoneB2 This compound AmphenoneB2->Pregnenolone AmphenoneB3 This compound AmphenoneB3->Progesterone AmphenoneB4 This compound AmphenoneB4->Deoxycorticosterone AmphenoneB5 This compound AmphenoneB5->s11_Deoxycortisol SCC SCC HSD3B 3β-HSD CYP17A1_1 17α-hydroxylase CYP17A1_2 17α-hydroxylase CYP21A2_1 21-hydroxylase CYP21A2_2 21-hydroxylase CYP11B1_1 11β-hydroxylase CYP11B1_2 11β-hydroxylase CYP11B2 Aldosterone synthase Aromatase Aromatase

Caption: Steroidogenesis pathway showing inhibition points of this compound.

Experimental Workflow

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Dosing cluster_2 Day 4: Endpoint Measurement A H295R Cell Culture (T-75 Flask) B Trypsinize and Count Cells A->B C Seed Cells in 24-well plate (1 x 10^5 cells/well) B->C E Remove Seeding Medium C->E D Prepare Serial Dilutions of this compound F Add Medium with this compound (or vehicle control) D->F E->F G Collect Supernatant (for hormone analysis) F->G I Hormone Quantification (ELISA for Testosterone & Estradiol) G->I H Perform Cell Viability Assay (e.g., MTT, PrestoBlue) J Data Analysis (IC50 Calculation) I->J

Caption: Workflow for the H295R steroidogenesis assay.

Experimental Protocols

Materials and Reagents
  • H295R cells (ATCC® CRL-2128™)

  • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO to create a stock solution)

  • 24-well cell culture plates

  • Testosterone ELISA kit

  • Estradiol ELISA kit

  • Cell viability assay kit (e.g., MTT, PrestoBlue™)

  • Phosphate Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory equipment (incubator, centrifuge, multichannel pipettes, plate reader, etc.)

Cell Culture and Seeding
  • Culture H295R cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO2.

  • When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach cells using trypsin.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and perform a cell count.

  • Seed the cells into a 24-well plate at a density of 1 x 10^5 cells per well in 1 mL of medium.

  • Incubate the plate for 24 hours to allow cells to attach and acclimatize.[2]

Preparation of this compound dilutions
  • Prepare a 100 mM stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution in culture medium to achieve the final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

Cell Treatment
  • After the 24-hour acclimatization period, carefully aspirate the medium from each well.

  • Add 1 mL of the medium containing the respective concentrations of this compound or the vehicle control to the appropriate wells. Each concentration should be tested in triplicate.

  • Return the plate to the incubator for 48 hours.[2]

Sample Collection and Hormone Measurement
  • After the 48-hour incubation, carefully collect the supernatant from each well without disturbing the cell monolayer.

  • Store the supernatant at -80°C until hormone analysis.

  • Measure the concentration of testosterone and estradiol in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Cell Viability Assay
  • Immediately after collecting the supernatant, assess cell viability in the remaining cell monolayers.

  • If using an MTT assay, add MTT solution to each well and incubate. Then, solubilize the formazan crystals and measure the absorbance.[4]

  • If using a resazurin-based assay (like PrestoBlue™), add the reagent to each well, incubate, and measure fluorescence.

  • Calculate cell viability as a percentage relative to the vehicle control.

Data Analysis

  • Calculate the mean and standard deviation for hormone concentrations and cell viability for each treatment group.

  • Normalize the hormone concentration data by expressing it as a percentage of the vehicle control.

  • Calculate the percent inhibition of hormone production for each this compound concentration.

  • Plot the percent inhibition against the log of this compound concentration to generate a dose-response curve.

  • Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of hormone production) using a suitable non-linear regression analysis.

Conclusion

This application note provides a comprehensive framework for utilizing this compound in a cell-based steroidogenesis assay. By following this protocol, researchers can effectively use this compound as a positive control to validate their assay system for screening potential endocrine-disrupting chemicals. The detailed methodology, data presentation structure, and visual diagrams offer a clear and actionable guide for professionals in drug development and related scientific fields.

References

Application Notes: Investigating the Effects of Amphenone B on Steroidogenesis Using H295R Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The human NCI-H295R adrenocortical carcinoma cell line is a widely accepted in vitro model for studying the effects of xenobiotics on steroidogenesis.[1][2][3] These cells are unique in that they express most of the key enzymes required for the complete steroidogenic pathway, from cholesterol to glucocorticoids, mineralocorticoids, and sex steroids.[1][3] Amphenone B is a chemical compound known to inhibit the biosynthesis of steroid hormones.[4] It acts as a competitive inhibitor of several critical steroidogenic enzymes, making it a valuable tool for studying the regulation and disruption of the steroid pathway.[4] This document provides detailed protocols for using H295R cells to characterize the effects of this compound, from cell culture and exposure to endpoint analysis.

Principle of the H295R Model System

The H295R cell line originates from a human adrenal carcinoma and has the ability to produce a wide range of steroid hormones typical of the adrenal cortex and gonads.[1] This makes it an ideal system for screening substances that may interfere with hormone production, as outlined in the OECD Test Guideline 456.[1] By exposing these cells to a compound like this compound and subsequently measuring changes in hormone levels and gene expression, researchers can elucidate the specific points of inhibition within the steroidogenic pathway.

This compound: Profile of a Steroidogenesis Inhibitor

This compound is a broad-spectrum inhibitor of steroidogenesis. Its primary mechanism of action involves the competitive inhibition of several key cytochrome P450 (CYP) enzymes and hydroxysteroid dehydrogenases (HSD) involved in the steroid synthesis cascade.[4]

Known Enzymatic Targets of this compound:

  • Cholesterol side-chain cleavage enzyme (CYP11A1)

  • 11β-hydroxylase (CYP11B1)

  • 17α-hydroxylase/17,20-lyase (CYP17A1)

  • 21-hydroxylase (CYP21A2)

  • 3β-hydroxysteroid dehydrogenase (HSD3B2)

Due to its action on these multiple enzymes, this compound can simultaneously block the production of glucocorticoids (e.g., cortisol), mineralocorticoids (e.g., aldosterone), androgens (e.g., testosterone), and estrogens (e.g., estradiol).[4]

Experimental Protocols

H295R Cell Culture and Maintenance

This protocol is adapted from standard procedures provided by ATCC and other sources.[5][6][7]

3.1.1 Required Materials

  • Cell Line: NCI-H295R (ATCC® CRL-2128™)

  • Base Medium: DMEM:F12 Medium (e.g., ATCC 30-2006)

  • Supplements: ITS+ Premix (e.g., Corning 354352), Nu-Serum I (e.g., Corning 355100) or equivalent.

  • Complete Growth Medium: DMEM:F12 supplemented with 2.5% Nu-Serum I, 6.25 µg/mL insulin, 6.25 µg/mL transferrin, 6.25 ng/mL selenium, 1.25 mg/mL bovine serum albumin, and 5.35 µg/mL linoleic acid.[7]

  • Dissociation Reagent: 0.25% (w/v) Trypsin-0.53 mM EDTA solution

  • Phosphate-Buffered Saline (PBS): Ca2+ and Mg2+ free.

  • Culture Vessels: T-75 flasks, 24-well plates.

  • Cryopreservation Medium: Complete growth medium supplemented with 5-10% DMSO.

3.1.2 Thawing Cryopreserved Cells

  • Rapidly thaw the cryovial in a 37°C water bath until a small ice clump remains (approx. 40-60 seconds).[6]

  • Disinfect the vial with 70% ethanol before opening in a sterile biosafety cabinet.[6]

  • Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge at approximately 125 x g for 5-7 minutes.

  • Discard the supernatant and gently resuspend the cell pellet in 10-12 mL of fresh complete growth medium.

  • Transfer the cell suspension to a T-75 flask.

  • Incubate at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.

3.1.3 Sub-culturing H295R Cells

  • Culture cells until they reach 80-90% confluency. Note that H295R cells will have both an adherent monolayer and viable floating cells; retain the floating cells during medium changes and passaging.

  • Aspirate the medium from the flask.

  • Briefly rinse the cell layer with 5-10 mL of sterile PBS to remove residual serum.[7]

  • Add 2-3 mL of Trypsin-EDTA solution to the T-75 flask and observe under a microscope until the cell layer is dispersed (typically 5-15 minutes).[7] Avoid agitation to prevent clumping.[7]

  • Add 8-10 mL of complete growth medium to inactivate the trypsin and aspirate the cells by gentle pipetting.

  • Transfer the cell suspension to a centrifuge tube and spin at 125 x g for 5 minutes.[7]

  • Resuspend the pellet in fresh medium and seed new flasks at a ratio of 1:3 to 1:4.

This compound Exposure Protocol (OECD TG 456 Adaptation)

This protocol describes a typical experiment in a 24-well plate format.[8][9]

  • Cell Seeding: Seed H295R cells into 24-well plates at a density of approximately 200,000 to 300,000 cells/mL in 1 mL of complete growth medium.

  • Acclimation: Incubate for 24 hours at 37°C and 5% CO2 to allow cells to attach and resume normal growth.

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series to achieve the desired final concentrations. The final solvent concentration in all wells (including vehicle controls) should be consistent and non-toxic (typically ≤0.1%).

  • Cell Exposure: After 24 hours, remove the medium and replace it with 1 mL of fresh medium containing the appropriate concentration of this compound or vehicle control (0.1% DMSO). Include a positive control (e.g., forskolin to stimulate steroidogenesis, prochloraz to inhibit) and a solvent control.[9]

  • Incubation: Expose the cells for 48 hours.[8][9]

  • Harvesting: After incubation, collect the cell culture medium from each well and store it at -80°C for hormone analysis. The remaining cells can be used for cell viability assessment or RNA extraction.

Cell Viability Assay

It is crucial to assess cytotoxicity to ensure that observed effects on hormone production are not due to cell death.

  • After removing the medium for hormone analysis, wash the cells once with PBS.

  • Perform a standard cell viability assay, such as MTT, MTS, or an ATP-based assay (e.g., CellTiter-Glo®).

  • Measure the absorbance or luminescence according to the manufacturer's protocol.

  • Express viability as a percentage relative to the solvent control. Data on hormone levels should only be interpreted from concentrations that cause minimal cytotoxicity (e.g., >80% viability).

Hormone Quantification by LC-MS/MS or ELISA
  • Thaw the collected media samples on ice.

  • Quantify the concentration of key steroid hormones (e.g., progesterone, cortisol, testosterone, and 17β-estradiol).

  • ELISA: Use commercially available ELISA kits for specific hormones. Follow the manufacturer's instructions precisely. This method is suitable for measuring the major end-product hormones like testosterone and estradiol.[8]

  • LC-MS/MS: For a more comprehensive profile, use liquid chromatography-tandem mass spectrometry. This allows for the simultaneous measurement of multiple steroid precursors and metabolites, providing a more detailed view of the metabolic disruption.[10][11]

  • Normalize hormone concentrations to a measure of cell number or protein content if significant, non-lethal changes in proliferation are observed.

Gene Expression Analysis by qRT-PCR

Analysis of steroidogenic gene expression can confirm the mechanism of action.[12][13]

  • RNA Extraction: After the 48-hour exposure, lyse the cells directly in the 24-well plate using a suitable lysis buffer (e.g., from an RNeasy Mini Kit).

  • RNA Purification: Purify total RNA according to the kit manufacturer's protocol. Include a DNase treatment step to remove genomic DNA contamination.

  • cDNA Synthesis: Reverse transcribe 0.5-1.0 µg of RNA into cDNA using a high-capacity cDNA reverse transcription kit.

  • qRT-PCR: Perform quantitative real-time PCR using a qPCR instrument. Use primers specific for key steroidogenic genes (e.g., StAR, CYP11A1, CYP17A1, HSD3B2, CYP21A2, CYP11B1, CYP19A1) and a housekeeping gene (e.g., ACTB, GAPDH) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Data Presentation and Expected Outcomes

The effects of this compound on steroidogenesis can be summarized in the following tables. The expected outcomes are based on its known inhibitory actions.[4]

Table 1: Expected Effects of this compound on Hormone Production in H295R Cells

HormonePathwayExpected EffectRationale (Primary Enzyme(s) Inhibited)
ProgesteronePrecursorMay Increase or DecreaseAccumulates if downstream enzymes (CYP17A1, CYP21A2) are blocked; decreases if upstream enzymes (CYP11A1) are blocked.
17α-HydroxyprogesteroneGlucocorticoid/Androgen PrecursorDecreasedInhibition of CYP17A1 (hydroxylase activity).
DeoxycorticosteroneMineralocorticoid PrecursorDecreasedInhibition of CYP21A2.
AndrostenedioneAndrogen PrecursorDecreasedInhibition of CYP17A1 (lyase activity).
CortisolGlucocorticoidDecreasedInhibition of CYP17A1, CYP21A2, and CYP11B1.
TestosteroneAndrogenDecreasedInhibition of upstream precursor synthesis (CYP17A1).
EstradiolEstrogenDecreasedInhibition of upstream androgen precursor synthesis.

Table 2: Expected Effects of this compound on Steroidogenic Gene Expression

GeneEncoded ProteinExpected Effect on ExpressionRationale
StARSteroidogenic Acute Regulatory ProteinNo direct effect expectedThis compound is a direct enzyme inhibitor, not primarily a transcriptional regulator.
CYP11A1Cholesterol Side-Chain CleavageNo direct effect expectedFeedback mechanisms are possible but direct inhibition is the primary action.
CYP17A117α-hydroxylase/17,20-lyaseNo direct effect expectedAs above.
HSD3B23β-hydroxysteroid dehydrogenaseNo direct effect expectedAs above.
CYP21A221-hydroxylaseNo direct effect expectedAs above.
CYP11B111β-hydroxylaseNo direct effect expectedAs above.
CYP19A1AromataseNo direct effect expectedAs above.

Visualizations

Steroidogenesis Pathway and this compound Inhibition

Steroidogenesis_Pathway Cholesterol Cholesterol CYP11A1 CYP11A1 Cholesterol->CYP11A1 Pregnenolone Pregnenolone HSD3B2_1 HSD3B2 Pregnenolone->HSD3B2_1 CYP17A1_OH_1 CYP17A1 (OH) Pregnenolone->CYP17A1_OH_1 Progesterone Progesterone CYP17A1_OH_2 CYP17A1 (OH) Progesterone->CYP17A1_OH_2 CYP21A2_1 CYP21A2 Progesterone->CYP21A2_1 Deoxycorticosterone 11-Deoxycorticosterone CYP11B1_1 CYP11B1 Deoxycorticosterone->CYP11B1_1 Corticosterone Corticosterone CYP11B2 CYP11B2 Corticosterone->CYP11B2 Aldosterone Aldosterone OH_Pregnenolone 17α-OH-Pregnenolone HSD3B2_2 HSD3B2 OH_Pregnenolone->HSD3B2_2 CYP17A1_Lyase_1 CYP17A1 (Lyase) OH_Pregnenolone->CYP17A1_Lyase_1 OH_Progesterone 17α-OH-Progesterone CYP17A1_Lyase_2 CYP17A1 (Lyase) OH_Progesterone->CYP17A1_Lyase_2 CYP21A2_2 CYP21A2 OH_Progesterone->CYP21A2_2 Deoxycortisol 11-Deoxycortisol CYP11B1_2 CYP11B1 Deoxycortisol->CYP11B1_2 Cortisol Cortisol DHEA DHEA HSD3B2_3 HSD3B2 DHEA->HSD3B2_3 Androstenedione Androstenedione HSD17B 17β-HSD Androstenedione->HSD17B Testosterone Testosterone CYP19A1 CYP19A1 Testosterone->CYP19A1 Estradiol Estradiol CYP11A1->Pregnenolone HSD3B2_1->Progesterone HSD3B2_2->OH_Progesterone HSD3B2_3->Androstenedione CYP17A1_OH_1->OH_Pregnenolone CYP17A1_OH_2->OH_Progesterone CYP17A1_Lyase_1->DHEA CYP17A1_Lyase_2->Androstenedione CYP21A2_1->Deoxycorticosterone CYP21A2_2->Deoxycortisol CYP11B1_1->Corticosterone CYP11B2->Aldosterone CYP11B1_2->Cortisol HSD17B->Testosterone CYP19A1->Estradiol Inhibitor This compound Inhibition Inhibitor->CYP11A1 Inhibitor->HSD3B2_1 Inhibitor->HSD3B2_2 Inhibitor->HSD3B2_3 Inhibitor->CYP17A1_OH_1 Inhibitor->CYP17A1_OH_2 Inhibitor->CYP17A1_Lyase_1 Inhibitor->CYP17A1_Lyase_2 Inhibitor->CYP21A2_1 Inhibitor->CYP21A2_2 Inhibitor->CYP11B1_1 Inhibitor->CYP11B1_2

Caption: Steroidogenesis pathway in H295R cells showing points of inhibition by this compound.

Experimental Workflow

Experimental_Workflow cluster_analysis Downstream Analysis Start Culture H295R Cells Seed Seed Cells in 24-Well Plates Start->Seed Acclimate Acclimate for 24h Seed->Acclimate Expose Expose to this compound (48h) Acclimate->Expose Harvest Harvest Supernatant & Cells Expose->Harvest Hormone Hormone Quantification (ELISA or LC-MS/MS) Harvest->Hormone Viability Cell Viability Assay (e.g., MTT) Harvest->Viability RNA RNA Extraction Harvest->RNA Data Data Interpretation Hormone->Data Viability->Data qPCR qRT-PCR Analysis RNA->qPCR qPCR->Data

Caption: General experimental workflow for assessing this compound effects in H295R cells.

Logical Relationship of this compound Action

Logical_Relationship A This compound Treatment B Competitive Inhibition of Steroidogenic Enzymes (CYP11A1, CYP17A1, etc.) A->B Induces C Decreased Production of Steroid Precursors B->C Leads to D Altered Hormone Profile: ↓Cortisol, ↓Testosterone, ↓Estradiol C->D Results in

Caption: Logical flow of this compound's mechanism of action on steroid hormone production.

References

Application Note: LC-MS/MS Method for Steroid Profiling After Amphenone B Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steroid hormones are critical signaling molecules derived from cholesterol that regulate a wide array of physiological processes. The biosynthesis of these hormones, known as steroidogenesis, involves a complex cascade of enzymatic reactions primarily occurring in the adrenal glands and gonads.[1][2] Disruptions in this pathway can lead to various endocrine disorders. Amphenone B is a chemical compound known to inhibit steroidogenesis by acting as a competitive inhibitor of several key enzymes, including 11β-hydroxylase, 17α-hydroxylase, 17,20-lyase, 21-hydroxylase, 3β-hydroxysteroid dehydrogenase, and the cholesterol side-chain cleavage enzyme.[3] This broad-spectrum inhibition leads to a decrease in the production of glucocorticoids, mineralocorticoids, androgens, and estrogens.[3]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its high sensitivity, specificity, and ability to simultaneously measure multiple analytes in a single run.[1][4][5][6][7][8] This application note provides a detailed protocol for the quantitative profiling of a panel of key steroid hormones in a biological matrix (e.g., cell culture supernatant or serum) following treatment with this compound. The method described herein offers a robust and reliable tool for investigating the effects of steroidogenesis inhibitors and for broader applications in endocrinology research and drug development.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of this compound and the subsequent analytical process, the following diagrams are provided.

Steroidogenesis Pathway and this compound Inhibition Cholesterol Cholesterol SCC CYP11A1 (SCC) Cholesterol->SCC Pregnenolone Pregnenolone 3b-HSD 3β-HSD Pregnenolone->3b-HSD 17a-OHlase CYP17A1 (17α-hydroxylase) Pregnenolone->17a-OHlase Progesterone Progesterone Progesterone->17a-OHlase 21-OHlase CYP21A2 (21-hydroxylase) Progesterone->21-OHlase 17-OH-Pregnenolone 17-OH-Pregnenolone 17-OH-Pregnenolone->3b-HSD 17,20-lyase CYP17A1 (17,20-lyase) 17-OH-Pregnenolone->17,20-lyase 17-OH-Progesterone 17-OH-Progesterone 17-OH-Progesterone->17,20-lyase 17-OH-Progesterone->21-OHlase Deoxycorticosterone 11-Deoxycorticosterone 11b-OHlase CYP11B1 (11β-hydroxylase) Deoxycorticosterone->11b-OHlase Corticosterone Corticosterone Aldo_synth CYP11B2 (Aldosterone synthase) Corticosterone->Aldo_synth Aldosterone Aldosterone Deoxycortisol 11-Deoxycortisol Deoxycortisol->11b-OHlase Cortisol Cortisol DHEA DHEA DHEA->3b-HSD Androstenedione Androstenedione Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estradiol Estradiol Androstenedione->Estradiol Aromatase Testosterone->Estradiol Aromatase AmphenoneB This compound AmphenoneB->SCC AmphenoneB->3b-HSD AmphenoneB->17a-OHlase AmphenoneB->17,20-lyase AmphenoneB->21-OHlase AmphenoneB->11b-OHlase SCC->Pregnenolone 3b-HSD->Progesterone 3b-HSD->17-OH-Progesterone 3b-HSD->Androstenedione 17a-OHlase->17-OH-Pregnenolone 17a-OHlase->17-OH-Progesterone 17,20-lyase->DHEA 17,20-lyase->Androstenedione 21-OHlase->Deoxycorticosterone 21-OHlase->Deoxycortisol 11b-OHlase->Corticosterone 11b-OHlase->Cortisol Aldo_synth->Aldosterone Aromatase CYP19A1 (Aromatase)

Caption: Steroidogenesis pathway and points of inhibition by this compound.

LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Cell Supernatant, Serum) Spike Spike with Internal Standards Sample->Spike Extraction Liquid-Liquid Extraction or Solid-Phase Extraction Spike->Extraction Drydown Evaporation to Dryness Extraction->Drydown Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Tandem Mass Spectrometry (Detection and Quantification) LC->MS Integration Peak Integration and Quantification MS->Integration Analysis Data Analysis and Interpretation Integration->Analysis

References

Application Note: Quantification of Amphenone B in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Amphenone B in human plasma. This compound is a research chemical known to inhibit steroid hormone biosynthesis.[1] Due to the lack of commercially available, validated assays for this compound, this method has been developed based on established analytical principles for the quantification of other small molecule enzyme inhibitors and steroid hormones in biological matrices. The protocol outlines a straightforward sample preparation procedure using protein precipitation, followed by rapid and selective chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is intended to provide a robust framework for researchers and drug development professionals requiring pharmacokinetic and toxicokinetic assessment of this compound in preclinical and clinical research settings.

Introduction

This compound, chemically known as 3,3-bis(p-aminophenyl)butan-2-one, is a potent inhibitor of several key enzymes in the steroid biosynthesis pathway. It competitively inhibits 11β-hydroxylase, 17α-hydroxylase, 17,20-lyase, 21-hydroxylase, 3β-hydroxysteroid dehydrogenase, and the cholesterol side-chain cleavage enzyme.[1] This broad-spectrum inhibition effectively blocks the production of glucocorticoids, mineralocorticoids, androgens, and estrogens.[1] Its utility as a research tool for studying adrenal gland function and corticosteroid-dependent conditions necessitates a reliable method for its quantification in biological samples.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological fluids due to its high sensitivity and selectivity.[2][3] This application note details a proposed LC-MS/MS method for the determination of this compound in human plasma, providing a critical tool for researchers investigating its pharmacological properties.

Experimental

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., this compound-d8)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (sourced from an accredited supplier)

Instrumentation
  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good chromatographic separation.

Sample Preparation

A protein precipitation method is proposed for its simplicity and high-throughput capability.[4][5][6]

  • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.

  • Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

Liquid Chromatography
  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 2.5 min: 95% B

    • 3.0 min: 95% B

    • 3.1 min: 10% B

    • 4.0 min: 10% B

Mass Spectrometry

The mass spectrometer should be operated in positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion (Q1) > Product ion (Q3)

    • This compound-d8 (IS): Precursor ion (Q1) > Product ion (Q3)

Note: The specific MRM transitions for this compound and its stable isotope-labeled internal standard would need to be determined experimentally by infusing the pure compounds into the mass spectrometer.

Proposed Method Performance Characteristics

The following table summarizes the anticipated performance characteristics of this proposed method, based on typical values for LC-MS/MS assays of similar small molecules and steroidogenesis inhibitors in plasma.[6][7]

ParameterExpected Range
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.5 - 5 ng/mL
Upper Limit of Quantification (ULOQ)500 - 2000 ng/mL
Accuracy (% Bias)Within ±15%
Precision (% CV)< 15%
Recovery85 - 115%
Matrix EffectMinimal, compensated by internal standard

Signaling Pathway and Experimental Workflow Diagrams

steroid_biosynthesis_pathway cluster_enzymes Enzymes Inhibited by this compound Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone SCC Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Hydroxypregnenolone 17α-Hydroxypregnenolone Pregnenolone->Hydroxypregnenolone 17α-Hydroxylase Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone 21-Hydroxylase Hydroxyprogesterone 17α-Hydroxyprogesterone Progesterone->Hydroxyprogesterone 17α-Hydroxylase Corticosterone Corticosterone Deoxycorticosterone->Corticosterone 11β-Hydroxylase Aldosterone Aldosterone Corticosterone->Aldosterone DHEA DHEA Hydroxypregnenolone->DHEA 17,20-Lyase Deoxycortisol 11-Deoxycortisol Hydroxyprogesterone->Deoxycortisol 21-Hydroxylase Androstenedione Androstenedione Hydroxyprogesterone->Androstenedione 17,20-Lyase Cortisol Cortisol Deoxycortisol->Cortisol 11β-Hydroxylase DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estradiol Estradiol Testosterone->Estradiol SCC Cholesterol Side-Chain Cleavage (CYP11A1) HSD3B 3β-HSD CYP17A1_OH 17α-Hydroxylase (CYP17A1) CYP17A1_Lyase 17,20-Lyase (CYP17A1) CYP21A2 21-Hydroxylase (CYP21A2) CYP11B1 11β-Hydroxylase (CYP11B1) amphenone_b_quantification_workflow start Start: Plasma Sample Collection sample_prep Sample Preparation: Protein Precipitation (Acetonitrile + IS) start->sample_prep centrifugation Centrifugation sample_prep->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis (Reversed-Phase C18, ESI+) supernatant_transfer->lc_ms_analysis data_processing Data Processing: Peak Integration & Quantification lc_ms_analysis->data_processing end End: Concentration Determination data_processing->end

References

Amphenone B: Application Notes and Protocols for Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphenone B is a well-documented inhibitor of steroid hormone biosynthesis.[1] It functions as a competitive inhibitor of several key enzymes within the adrenal steroidogenesis pathway, making it a valuable tool for in vitro research in endocrinology and drug development.[1] These application notes provide a summary of the known enzymatic targets of this compound and detailed protocols for conducting enzyme kinetic studies to determine its inhibitory constants.

Mechanism of Action

This compound exerts its inhibitory effects by competing with the natural substrates of several cytochrome P450 enzymes and hydroxysteroid dehydrogenases involved in the conversion of cholesterol to various steroid hormones.[1] Its primary mechanism is competitive inhibition, meaning it reversibly binds to the active site of the enzyme, preventing the substrate from binding. This inhibition can be overcome by increasing the substrate concentration. The broad-spectrum inhibitory action of this compound affects the production of glucocorticoids, mineralocorticoids, androgens, and estrogens.[1]

Data Presentation: Enzyme Inhibition Profile of this compound

Target EnzymeEnzyme Commission (EC) NumberType of InhibitionK_i_ (Inhibitor Constant)IC_50_ (Half-maximal Inhibitory Concentration)
Cholesterol side-chain cleavage enzyme (P450scc)EC 1.14.15.6CompetitiveData not availableData not available
Steroid 11β-hydroxylase (CYP11B1)EC 1.14.15.4CompetitiveData not availableData not available
Steroid 17α-hydroxylase (CYP17A1)EC 1.14.14.19CompetitiveData not availableData not available
17,20-lyase (CYP17A1)EC 4.1.2.30CompetitiveData not availableData not available
Steroid 21-hydroxylase (CYP21A2)EC 1.14.99.10CompetitiveData not availableData not available
3β-hydroxysteroid dehydrogenase (3β-HSD)EC 1.1.1.145CompetitiveData not availableData not available

Visualizations

G Adrenal Steroidogenesis Pathway and this compound Inhibition Cholesterol Cholesterol P450scc Cholesterol side-chain cleavage enzyme Cholesterol->P450scc Pregnenolone Pregnenolone ThreeB_HSD 3β-HSD Pregnenolone->ThreeB_HSD CYP17A1_hydroxylase 17α-hydroxylase Pregnenolone->CYP17A1_hydroxylase Progesterone Progesterone CYP21A2 21-hydroxylase Progesterone->CYP21A2 Deoxycorticosterone Deoxycorticosterone CYP11B1 11β-hydroxylase Deoxycorticosterone->CYP11B1 Corticosterone Corticosterone CYP11B2 Aldosterone synthase Corticosterone->CYP11B2 Aldosterone Aldosterone SeventeenOH_Pregnenolone 17-OH Pregnenolone SeventeenOH_Pregnenolone->ThreeB_HSD CYP17A1_lyase 17,20-lyase SeventeenOH_Pregnenolone->CYP17A1_lyase SeventeenOH_Progesterone 17-OH Progesterone SeventeenOH_Progesterone->CYP21A2 Eleven_Deoxycortisol 11-Deoxycortisol Eleven_Deoxycortisol->CYP11B1 Cortisol Cortisol DHEA DHEA DHEA->ThreeB_HSD Androstenedione Androstenedione Testosterone Testosterone Androstenedione->Testosterone P450scc->Pregnenolone ThreeB_HSD->Progesterone ThreeB_HSD->SeventeenOH_Progesterone ThreeB_HSD->Androstenedione CYP17A1_hydroxylase->SeventeenOH_Pregnenolone CYP17A1_lyase->DHEA CYP21A2->Deoxycorticosterone CYP21A2->Eleven_Deoxycortisol CYP11B1->Corticosterone CYP11B1->Cortisol CYP11B2->Aldosterone AmphenoneB This compound AmphenoneB->P450scc AmphenoneB->ThreeB_HSD AmphenoneB->CYP17A1_hydroxylase AmphenoneB->CYP17A1_lyase AmphenoneB->CYP21A2 AmphenoneB->CYP11B1

Caption: Inhibition of Adrenal Steroidogenesis by this compound.

G Experimental Workflow for Determining this compound Kinetic Parameters cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis enzyme_prep Prepare Enzyme Stock (e.g., adrenal mitochondria lysate) setup_reaction Set up reaction mixtures: - Varying [Substrate] - Fixed [this compound] enzyme_prep->setup_reaction substrate_prep Prepare Substrate Stock (e.g., 11-deoxycortisol) substrate_prep->setup_reaction inhibitor_prep Prepare this compound Stock inhibitor_prep->setup_reaction buffer_prep Prepare Assay Buffer buffer_prep->setup_reaction initiate_reaction Initiate reaction by adding enzyme setup_reaction->initiate_reaction incubate Incubate at optimal temperature initiate_reaction->incubate stop_reaction Stop reaction at specific time points incubate->stop_reaction quantify_product Quantify product formation (e.g., HPLC, LC-MS/MS) stop_reaction->quantify_product plot_data Plot initial velocity vs. [Substrate] (Michaelis-Menten plot) quantify_product->plot_data determine_params Determine Vmax and apparent Km for each [this compound] plot_data->determine_params secondary_plot Create secondary plot (e.g., Dixon or Cornish-Bowden plot) determine_params->secondary_plot calculate_ki Calculate Ki secondary_plot->calculate_ki

Caption: Workflow for this compound Kinetic Analysis.

G Logical Relationship for Competitive Inhibition Kinetics E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S (Km) EI Enzyme-Inhibitor Complex (EI) E->EI + I (Ki) S Substrate (S) I Inhibitor (I) (this compound) ES->E P Product (P) ES->P k_cat EI->E

Caption: Competitive Inhibition Model.

Experimental Protocols

The following are generalized protocols that can be adapted for the kinetic analysis of this compound with its primary enzyme targets. It is recommended to optimize these protocols for the specific laboratory conditions and enzyme sources.

Protocol 1: Determination of this compound Inhibition of Steroid 11β-hydroxylase (CYP11B1)

Objective: To determine the kinetic parameters (K_m_, V_max_, and K_i_) of this compound inhibition of steroid 11β-hydroxylase.

Materials:

  • Enzyme Source: Microsomal fraction from adrenal cortex tissue (e.g., bovine or human) or recombinant human CYP11B1 expressed in a suitable system.

  • Substrate: 11-deoxycortisol.

  • Inhibitor: this compound.

  • Cofactor: NADPH.

  • Assay Buffer: Potassium phosphate buffer (e.g., 50 mM, pH 7.4) containing MgCl_2_.

  • Stop Solution: A suitable organic solvent to quench the reaction (e.g., ice-cold acetonitrile or ethyl acetate).

  • Analytical System: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of cortisol (the product).

Procedure:

  • Enzyme Preparation: Prepare the adrenal microsomes or recombinant enzyme to a suitable concentration in the assay buffer. The optimal protein concentration should be determined empirically to ensure linear product formation over the desired reaction time.

  • Reaction Setup:

    • Prepare a series of dilutions of the substrate (11-deoxycortisol) in the assay buffer. A typical concentration range would be 0.1 to 10 times the expected K_m_.

    • Prepare a series of dilutions of this compound in the assay buffer.

    • In a microcentrifuge tube or a 96-well plate, combine the assay buffer, a fixed concentration of this compound (or vehicle for control), and varying concentrations of 11-deoxycortisol.

    • Pre-incubate the mixture at the optimal temperature (e.g., 37°C) for a few minutes.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding a pre-determined amount of the enzyme preparation and NADPH to each tube/well.

    • Incubate the reaction at the optimal temperature for a fixed period (e.g., 10-30 minutes), ensuring the reaction is in the linear range of product formation.

  • Reaction Termination:

    • Stop the reaction by adding the stop solution.

    • Centrifuge the samples to pellet any precipitated protein.

  • Product Quantification:

    • Analyze the supernatant for the concentration of cortisol using a validated HPLC or LC-MS/MS method.

  • Data Analysis:

    • Calculate the initial velocity (v) of the reaction for each substrate and inhibitor concentration.

    • Plot the initial velocity versus substrate concentration for each inhibitor concentration to generate Michaelis-Menten curves.

    • Use non-linear regression analysis to determine the apparent V_max_ and apparent K_m_ for each inhibitor concentration.

    • To determine the K_i_ for competitive inhibition, a secondary plot, such as a Dixon plot (1/v versus [I]) or a Cornish-Bowden plot ([S]/v versus [I]), can be constructed. Alternatively, global non-linear fitting of all data to the competitive inhibition equation can be performed using appropriate software.

Protocol 2: Determination of this compound Inhibition of Cholesterol Side-Chain Cleavage Enzyme (P450scc)

Objective: To determine the kinetic parameters of this compound inhibition of the cholesterol side-chain cleavage enzyme.

Materials:

  • Enzyme Source: Isolated mitochondria from adrenal cortex tissue or a reconstituted system with purified P450scc, adrenodoxin, and adrenodoxin reductase.

  • Substrate: Cholesterol or a water-soluble cholesterol analog (e.g., 22R-hydroxycholesterol).

  • Inhibitor: this compound.

  • Cofactor: NADPH.

  • Assay Buffer: A suitable buffer for mitochondrial respiration and steroidogenesis (e.g., HEPES or phosphate buffer, pH 7.4, supplemented with succinate or another respiratory substrate).

  • Stop Solution: Organic solvent (e.g., dichloromethane or ethyl acetate).

  • Analytical System: HPLC, LC-MS/MS, or radioimmunoassay (RIA) to quantify pregnenolone (the product).

Procedure:

  • Enzyme Preparation: Isolate adrenal mitochondria using standard differential centrifugation techniques or prepare the reconstituted enzyme system.

  • Reaction Setup:

    • Prepare serial dilutions of the substrate and this compound as described in Protocol 1.

    • In a reaction vessel, combine the assay buffer, a fixed concentration of this compound, and varying concentrations of the substrate.

    • Pre-warm the mixture to the assay temperature (e.g., 37°C).

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the mitochondrial preparation or the reconstituted enzyme system and NADPH.

    • Incubate at 37°C with gentle shaking for a predetermined time, ensuring linear product formation.

  • Reaction Termination and Extraction:

    • Terminate the reaction by adding the stop solution.

    • Extract the steroids from the aqueous phase using the organic solvent.

    • Evaporate the organic solvent to dryness.

  • Product Quantification:

    • Reconstitute the dried extract in a suitable solvent and quantify the amount of pregnenolone produced using HPLC, LC-MS/MS, or RIA.

  • Data Analysis:

    • Follow the same data analysis steps as outlined in Protocol 1 to determine the K_m_, V_max_, and K_i_ for this compound inhibition of P450scc.

Conclusion

This compound remains a significant research tool for studying the intricate pathways of steroidogenesis. While historical literature establishes its role as a competitive inhibitor of multiple key enzymes, the precise kinetic constants are not well-defined. The protocols provided herein offer a framework for contemporary researchers to quantitatively characterize the inhibitory effects of this compound and similar compounds, thereby enabling a more detailed understanding of their mechanism of action and potential therapeutic applications. The provided visualizations serve to contextualize the inhibitory role of this compound within the broader steroidogenic pathway and to guide the experimental workflow for its kinetic analysis.

References

Application Notes and Protocols for Amphenone B in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the stability, storage, and experimental use of Amphenone B, a notable inhibitor of steroid and thyroid hormone biosynthesis. The following protocols and data are intended to guide researchers in designing and executing experiments with this compound.

Stability and Storage Conditions

Due to the historical development of this compound in the 1950s, comprehensive modern stability data is limited. The following recommendations are based on the known chemical properties of this compound as a substituted aromatic ketone and general principles for handling such compounds. Aromatic amines, in particular, can be susceptible to oxidation and may discolor upon exposure to air and light.

Table 1: Recommended Storage and Handling Conditions for this compound

FormConditionRecommended StorageJustification & Notes
Solid (Powder) Temperature-20°C for long-term storage; 4°C for short-term storage.To minimize potential degradation over time.
LightProtect from light. Store in an amber vial or a light-blocking container.Aromatic amines can be photosensitive.
AtmosphereStore in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) if possible.To prevent oxidation of the aminophenyl groups.
Stock Solution Temperature-20°C for long-term storage (aliquoted); 4°C for short-term use (days). Avoid repeated freeze-thaw cycles.To maintain solution integrity and prevent degradation.
LightProtect from light. Use amber vials or wrap containers in foil.To prevent photodegradation in solution.
SolventThe dihydrochloride salt of this compound is soluble in water[1]. For the free base, consider organic solvents such as DMSO or ethanol for preparing concentrated stock solutions.Ensure the chosen solvent is compatible with the experimental system.

Experimental Protocols

This compound is a broad-spectrum inhibitor of steroidogenesis, making it a valuable tool for studying adrenal and gonadal steroid synthesis. A common in vitro model for studying steroidogenesis is the H295R human adrenocortical carcinoma cell line, which expresses all the key enzymes for steroid synthesis.

Protocol: In Vitro Inhibition of Steroidogenesis in H295R Cells

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on steroid hormone production in H295R cells.

Materials:

  • H295R cells

  • DMEM/F12 medium supplemented with Nu-Serum and ITS+ Premix

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Forskolin (or other stimulant of steroidogenesis)

  • 96-well cell culture plates

  • MTT or other cell viability assay kit

  • Hormone quantification kits (e.g., ELISA for cortisol, testosterone, estradiol) or LC-MS/MS

Procedure:

  • Cell Culture: Culture H295R cells in DMEM/F12 medium supplemented with Nu-Serum and ITS+ Premix at 37°C in a 5% CO₂ atmosphere.

  • Cell Seeding: Seed H295R cells into 96-well plates at a density that allows for 50-60% confluency after overnight acclimation.

  • Preparation of this compound Stock Solution:

    • If using the dihydrochloride salt, dissolve this compound in sterile water to prepare a concentrated stock solution (e.g., 10 mM).

    • If using the free base, dissolve in DMSO to prepare a concentrated stock solution.

    • Further dilute the stock solution in culture medium to prepare working concentrations. The final DMSO concentration in the culture should be kept low (e.g., <0.1%) to avoid solvent toxicity.

  • Treatment:

    • After overnight acclimation of the cells, replace the culture medium with fresh medium containing a stimulant of steroidogenesis (e.g., 10 µM forskolin).

    • Immediately add various concentrations of this compound to the wells. Include appropriate controls: a vehicle control (medium with stimulant and the same concentration of DMSO as the highest this compound treatment) and a positive control (a known inhibitor of steroidogenesis).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • Sample Collection: After incubation, collect the cell culture supernatant for hormone analysis. Store at -80°C until analysis.

  • Cell Viability Assay: Assess cell viability using an MTT assay or other suitable method to ensure that the observed effects on hormone production are not due to cytotoxicity.

  • Hormone Quantification: Measure the concentrations of steroid hormones (e.g., cortisol, testosterone, estradiol) in the collected supernatants using appropriate methods such as ELISA or LC-MS/MS.

  • Data Analysis: Normalize the hormone concentrations to the vehicle control and plot the results as a function of this compound concentration to determine the inhibitory potency (e.g., IC₅₀).

Signaling Pathways and Mechanism of Action

This compound exerts its effects by inhibiting multiple enzymes in the steroid and thyroid hormone synthesis pathways.

Inhibition of Adrenal Steroidogenesis

This compound acts as a competitive inhibitor of several key enzymes in the adrenal cortex, thereby blocking the synthesis of glucocorticoids, mineralocorticoids, and adrenal androgens.[2] The primary targets include:

  • Cholesterol side-chain cleavage enzyme (P450scc): Converts cholesterol to pregnenolone, the first committed step in steroidogenesis.

  • 3β-hydroxysteroid dehydrogenase (3β-HSD): Involved in the conversion of pregnenolone, 17-hydroxypregnenolone, and dehydroepiandrosterone (DHEA) to their respective downstream products.

  • 17α-hydroxylase/17,20-lyase (P450c17): Catalyzes two key steps: the conversion of pregnenolone and progesterone to their 17α-hydroxylated forms, and the subsequent cleavage of the C17-20 bond to produce androgens.

  • 21-hydroxylase (P450c21): Essential for the synthesis of cortisol and aldosterone.

  • 11β-hydroxylase (P450c11β): Catalyzes the final step in cortisol synthesis.

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone P450scc Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Hydroxypregnenolone 17-OH-Pregnenolone Pregnenolone->Hydroxypregnenolone 17α-Hydroxylase Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone 21-Hydroxylase Hydroxyprogesterone 17-OH-Progesterone Progesterone->Hydroxyprogesterone 17α-Hydroxylase Corticosterone Corticosterone Deoxycorticosterone->Corticosterone 11β-Hydroxylase Aldosterone Aldosterone Corticosterone->Aldosterone Aldosterone Synthase DHEA DHEA Hydroxypregnenolone->DHEA 17,20-Lyase Deoxycortisol 11-Deoxycortisol Hydroxyprogesterone->Deoxycortisol 21-Hydroxylase Androstenedione Androstenedione Hydroxyprogesterone->Androstenedione 17,20-Lyase Cortisol Cortisol Deoxycortisol->Cortisol 11β-Hydroxylase DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone AmphenoneB AmphenoneB P450scc P450scc AmphenoneB->P450scc 3β-HSD 3β-HSD AmphenoneB->3β-HSD 17α-Hydroxylase 17α-Hydroxylase AmphenoneB->17α-Hydroxylase 17,20-Lyase 17,20-Lyase AmphenoneB->17,20-Lyase 21-Hydroxylase 21-Hydroxylase AmphenoneB->21-Hydroxylase 11β-Hydroxylase 11β-Hydroxylase AmphenoneB->11β-Hydroxylase

Figure 1. this compound Inhibition of Steroidogenesis.

Inhibition of Thyroid Hormone Synthesis

This compound also inhibits the production of thyroid hormones.[2] Its mechanism of action is similar to that of thiouracil, involving:

  • Inhibition of iodide uptake: Reduces the transport of iodide into the thyroid gland.

  • Inhibition of organic binding of iodine: Prevents the incorporation of iodine into tyrosine residues on thyroglobulin.

G Iodide_uptake Iodide Uptake Iodide_oxidation Iodide Oxidation Iodide_uptake->Iodide_oxidation Iodination Iodination of Thyroglobulin Iodide_oxidation->Iodination Coupling Coupling of MIT and DIT Iodination->Coupling T3_T4 T3 and T4 Synthesis Coupling->T3_T4 AmphenoneB AmphenoneB AmphenoneB->Iodide_uptake AmphenoneB->Iodination Inhibition of organic binding G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare H295R Cells seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_amphenone Prepare this compound Stock and Working Solutions treat_cells Treat Cells with this compound and Stimulant prep_amphenone->treat_cells seed_cells->treat_cells incubate Incubate for 48 hours treat_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant viability_assay Perform Cell Viability Assay incubate->viability_assay hormone_assay Quantify Hormones (ELISA or LC-MS/MS) collect_supernatant->hormone_assay data_analysis Data Analysis (IC50 determination) viability_assay->data_analysis hormone_assay->data_analysis

References

Application Notes and Protocols for Amphenone B in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphenone B, also known by its chemical name 3,3-bis(p-aminophenyl)butan-2-one, is a notable chemical compound primarily recognized for its role as an inhibitor of steroid and thyroid hormone biosynthesis.[1] It has been utilized as a research tool to investigate the functions of the adrenal and thyroid glands.[1] this compound exerts its effects by competitively inhibiting several key enzymes involved in the steroidogenesis pathway, including 11β-hydroxylase, 17α-hydroxylase, and the cholesterol side-chain cleavage enzyme.[1] This document provides detailed protocols for the preparation of this compound solutions for use in in vitro studies, alongside its physicochemical properties and a summary of its mechanism of action.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for the accurate preparation of solutions for experimental use. The key properties are summarized in the table below.

PropertyValueSource
IUPAC Name 3,3-Bis(4-aminophenyl)butan-2-oneWikipedia[1]
Synonyms Amphenone, 3,3-bis(p-aminophenyl)butan-2-oneWikipedia[1]
CAS Number 2686-47-7The Merck Index[2]
Molecular Formula C₁₆H₁₈N₂OGSRS[3]
Molar Mass 254.33 g/mol The Merck Index, GSRS[2][3]
Solubility Dihydrochloride salt: Soluble in water.Free Base: Data for common organic solvents such as DMSO or ethanol is not readily available. It is recommended to determine solubility empirically.The Merck Index[2]
Stability in Solution Data is not available. It is strongly recommended to prepare solutions fresh before use or to conduct stability studies for frozen aliquots.N/A

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Disclaimer: The solubility of this compound free base in DMSO has not been quantitatively reported in publicly available literature. This protocol provides a general method for preparing a high-concentration stock solution, which should be validated by the end-user. Visual confirmation of complete dissolution is critical.

Materials:

  • This compound (free base, solid)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) × Volume (L) × Molar Mass ( g/mol )

      • Mass (mg) = 10 mmol/L × 0.001 L × 254.33 g/mol × 1000 mg/g

      • Mass = 2.54 mg

  • Weighing:

    • Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance.

    • Carefully weigh out 2.54 mg of this compound powder and add it to the tube.

  • Dissolution:

    • Add 1 mL of sterile DMSO to the tube containing the this compound powder.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution against a light source to ensure that no solid particles remain. If particles are present, brief sonication in a water bath may aid dissolution.

  • Storage:

    • Crucial Note: Stability data for this compound in DMSO is not available.

    • For immediate use, the solution can be kept at room temperature, protected from light.

    • For short-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. A stability study is recommended to confirm potency over time.

Protocol 2: Preparation of Working Solutions for Cell Culture

Objective: To dilute the high-concentration stock solution into a final working concentration in cell culture medium for treating cells in vitro.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Sterile cell culture medium appropriate for the cell line being used

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile serological pipettes

Procedure:

  • Determine the Final Working Concentration:

    • The optimal working concentration must be determined experimentally for each cell line and assay. Based on historical literature, a starting range of 1 µM to 50 µM might be appropriate to test.

  • Serial Dilution (Example for preparing a 10 µM working solution):

    • Pre-warm the required volume of cell culture medium to 37°C.

    • Perform a serial dilution to minimize pipetting errors and the final concentration of DMSO. It is critical to keep the final DMSO concentration in the culture medium below a level that is non-toxic to the cells, typically ≤ 0.5%, and ideally ≤ 0.1%.

    • Step A (Intermediate Dilution): Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed medium. This creates a 100 µM intermediate solution (a 1:100 dilution).

    • Step B (Final Dilution): Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed medium. This results in a final working concentration of 10 µM (a 1:10 dilution). The final DMSO concentration will be 0.1%.

  • Vehicle Control:

    • It is essential to prepare a vehicle control that contains the same final concentration of DMSO as the this compound working solutions. This control is used to account for any effects of the solvent on the cells.

    • For the example above, the vehicle control would be prepared by adding 1 µL of pure DMSO to every 10 mL of final culture medium (0.1% DMSO).

  • Application to Cells:

    • Remove the existing medium from the cell culture plates and replace it with the prepared this compound working solutions or the vehicle control.

    • Mix gently by swirling the plate before returning it to the incubator.

Important Considerations:

  • Precipitation: When diluting the DMSO stock solution into aqueous culture medium, this compound may precipitate if its solubility limit is exceeded. Visually inspect the final working solution for any signs of precipitation. If observed, the stock solution concentration may need to be lowered.

  • Toxicity: Always perform a dose-response experiment to determine the cytotoxic concentration range of this compound for your specific cell line using an appropriate cell viability assay (e.g., MTT, CellTiter-Glo®).

Visualizations

Experimental Workflow

G cluster_stock Protocol 1: Stock Solution Preparation cluster_working Protocol 2: Working Solution Preparation s1 Weigh 2.54 mg This compound s2 Dissolve in 1 mL of pure DMSO s1->s2 s3 Vortex / Sonicate until fully dissolved s2->s3 s4 10 mM Stock Solution s3->s4 s5 Aliquot and Store at -20°C / -80°C s4->s5 w1 Thaw Stock Solution s4->w1 Use for dilution w2 Perform Serial Dilutions in Cell Culture Medium w1->w2 w3 Prepare Vehicle Control (matching DMSO conc.) w4 Final Working Solution (e.g., 10 µM) w2->w4 w5 Add to Cell Culture w4->w5

Caption: Workflow for preparing this compound stock and working solutions.

Mechanism of Action: Inhibition of Steroidogenesis

G cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone CYP11A1 (SCC) progesterone Progesterone pregnenolone->progesterone 3β-HSD oh_pregnenolone 17α-OH-Pregnenolone pregnenolone->oh_pregnenolone CYP17A1 deoxycorticosterone 11-Deoxycorticosterone progesterone->deoxycorticosterone CYP21A2 oh_progesterone 17α-OH-Progesterone progesterone->oh_progesterone CYP17A1 corticosterone Corticosterone deoxycorticosterone->corticosterone CYP11B1 oh_pregnenolone->oh_progesterone 3β-HSD dhea DHEA oh_pregnenolone->dhea CYP17A1 (17,20-lyase) deoxycortisol 11-Deoxycortisol oh_progesterone->deoxycortisol CYP21A2 androstenedione Androstenedione oh_progesterone->androstenedione CYP17A1 (17,20-lyase) cortisol Cortisol deoxycortisol->cortisol CYP11B1 dhea->androstenedione 3β-HSD amphenone This compound amphenone:w->cholesterol:e amphenone:w->pregnenolone:e amphenone:w->progesterone:e amphenone:w->deoxycorticosterone:e amphenone:w->oh_pregnenolone:e amphenone:w->oh_progesterone:e

Caption: this compound inhibits multiple enzymes in the steroidogenesis pathway.

References

Troubleshooting & Optimization

Technical Support Center: Amphenone B Experiments in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Amphenone B in cell culture experiments. The information is tailored for scientists in academic research and drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cell culture?

A1: this compound is a chemical compound that acts as an inhibitor of steroid and thyroid hormone biosynthesis. In cell culture, its primary mechanism of action is the competitive inhibition of several key enzymes in the steroidogenesis pathway.[1] These enzymes include 11β-hydroxylase, 17α-hydroxylase, 17,20-lyase, 21-hydroxylase, and 3β-hydroxysteroid dehydrogenase, as well as the cholesterol side-chain cleavage enzyme.[1] By blocking these enzymes, this compound effectively reduces the production of various steroid hormones, such as glucocorticoids, mineralocorticoids, androgens, and estrogens.[1]

Q2: Is this compound cytotoxic to cells in culture?

A2: this compound is generally not considered to have direct cytotoxic effects.[1] However, it's important to note that high concentrations or prolonged exposure could lead to cellular stress and reduced viability. In historical human studies, side effects such as hepatotoxicity were observed, suggesting that the compound is not entirely benign.[1] Therefore, it is crucial to determine the optimal, non-toxic working concentration for your specific cell line and experimental conditions using a cytotoxicity assay.

Q3: What cell lines are appropriate for studying the effects of this compound?

A3: The most commonly used cell line for studying steroidogenesis in vitro is the human adrenocortical carcinoma cell line, NCI-H295R.[2][3][4] This cell line is advantageous because it expresses all the key enzymes necessary for steroid hormone production.[4] This makes it an excellent model for investigating the inhibitory effects of compounds like this compound on the steroidogenesis pathway.

Q4: What are the expected effects of this compound on steroid hormone production in H295R cells?

A4: Treatment of H295R cells with an effective dose of this compound is expected to lead to a significant decrease in the secretion of steroid hormones such as cortisol, aldosterone, and androgens.[1] The degree of inhibition will be dependent on the concentration of this compound used.

Troubleshooting Guide

Issue 1: No observable effect on steroid hormone production.
Possible Cause Suggested Solution
Incorrect concentration of this compound Verify the calculations for your stock and working solutions. Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental setup.
Degradation of this compound Ensure that the this compound stock solution is stored correctly and has not expired. Prepare fresh working solutions for each experiment.
Cell line not responsive Confirm the identity and health of your H295R cells. Ensure that the cells are expressing the necessary steroidogenic enzymes.
Issues with hormone detection assay Validate your hormone detection assay (e.g., ELISA, LC-MS) with appropriate positive and negative controls. Check for interference of this compound with the assay itself.
Issue 2: High levels of cell death or cytotoxicity observed.
Possible Cause Suggested Solution
This compound concentration is too high Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration of this compound for your cells.[2][5]
Solvent toxicity If using a solvent like DMSO, ensure the final concentration in the culture medium is not toxic to the cells (typically <0.5%). Run a solvent-only control.
Contamination of cell culture Check for signs of bacterial or fungal contamination. Test for mycoplasma contamination.
Poor cell health Ensure that your cells are healthy, in the logarithmic growth phase, and not overgrown before starting the experiment.
Issue 3: Inconsistent or variable results between experiments.
Possible Cause Suggested Solution
Variability in cell seeding density Standardize your cell seeding protocol to ensure consistent cell numbers across experiments.
Inconsistent incubation times Adhere strictly to the planned incubation times for this compound treatment and subsequent assays.
Pipetting errors Use calibrated pipettes and proper pipetting techniques to minimize variability in reagent and compound addition.
Batch-to-batch variation in reagents Use the same batch of reagents (e.g., media, serum, this compound) for a set of related experiments whenever possible.

Experimental Protocols

Protocol 1: Determination of this compound Cytotoxicity using MTT Assay

This protocol is adapted from standard MTT assay procedures.[2][5]

  • Cell Seeding: Seed H295R cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., digitonin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Steroidogenesis Assay in H295R Cells

This protocol is based on the OECD Test Guideline 456 for the H295R Steroidogenesis Assay.[4]

  • Cell Seeding: Plate H295R cells in 24-well plates and allow them to acclimate for 24 hours.

  • Treatment: Expose the cells to various concentrations of this compound (in triplicate) for 48 hours. Include a solvent control, a positive control for induction (e.g., forskolin), and a positive control for inhibition (e.g., prochloraz).

  • Sample Collection: After the 48-hour exposure, collect the cell culture medium from each well.

  • Hormone Measurement: Analyze the collected medium for the concentration of key steroid hormones (e.g., testosterone and estradiol) using validated methods such as ELISA or LC-MS/MS.

  • Cell Viability: Assess cell viability in the wells after media collection using a suitable method (e.g., MTT assay) to ensure that observed effects on hormone levels are not due to cytotoxicity.[4]

  • Data Analysis: Normalize hormone production to a viable cell metric and compare the results from this compound-treated cells to the controls.

Data Presentation

Table 1: Example of Expected Dose-Dependent Effect of this compound on Steroid Hormone Production and Cell Viability in H295R Cells.

This compound (µM)Testosterone (pg/mL)Estradiol (pg/mL)Cell Viability (%)
0 (Vehicle Control)500 ± 45150 ± 12100 ± 5
0.1450 ± 38135 ± 1098 ± 6
1300 ± 2590 ± 895 ± 4
10150 ± 1540 ± 592 ± 7
10050 ± 815 ± 375 ± 9

This table presents hypothetical data for illustrative purposes.

Visualizations

Signaling Pathways and Workflows

Steroidogenesis_Pathway_Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone SCC Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Hydroxypregnenolone 17α-Hydroxypregnenolone Pregnenolone->Hydroxypregnenolone CYP17A1 Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone CYP21A2 Hydroxyprogesterone 17α-Hydroxyprogesterone Progesterone->Hydroxyprogesterone CYP17A1 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Hydroxypregnenolone->Hydroxyprogesterone 3β-HSD DHEA DHEA Hydroxypregnenolone->DHEA CYP17A1 Deoxycortisol 11-Deoxycortisol Hydroxyprogesterone->Deoxycortisol CYP21A2 Androstenedione Androstenedione Hydroxyprogesterone->Androstenedione CYP17A1 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estradiol Estradiol Testosterone->Estradiol Aromatase AmphenoneB This compound SCC SCC AmphenoneB->SCC 3β-HSD 3β-HSD AmphenoneB->3β-HSD CYP21A2 CYP21A2 AmphenoneB->CYP21A2 CYP11B1 CYP11B1 AmphenoneB->CYP11B1 CYP17A1 CYP17A1 AmphenoneB->CYP17A1 Troubleshooting_Workflow Start Experiment with this compound Problem Unexpected Results? Start->Problem NoEffect No Effect on Steroidogenesis Problem->NoEffect Yes HighToxicity High Cell Death Problem->HighToxicity Yes Inconsistent Inconsistent Results Problem->Inconsistent Yes Success Successful Experiment Problem->Success No CheckConc Verify this compound Concentration and Stability NoEffect->CheckConc CheckAssay Validate Hormone Assay NoEffect->CheckAssay CheckCells Confirm Cell Health and Responsiveness NoEffect->CheckCells RunToxAssay Perform Cytotoxicity Assay (e.g., MTT) HighToxicity->RunToxAssay CheckSolvent Check Solvent Concentration HighToxicity->CheckSolvent CheckContamination Screen for Contamination HighToxicity->CheckContamination StandardizeProtocol Standardize Seeding Density, Incubation Times, and Pipetting Inconsistent->StandardizeProtocol BatchControl Use Consistent Reagent Batches Inconsistent->BatchControl

References

Technical Support Center: Optimizing Amphenone B for Adrenal Cell Line Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing Amphenone B in adrenal cell line research. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guidance, and detailed protocols to ensure successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in adrenal cell lines?

This compound is an investigational compound known for its role as an inhibitor of steroid hormone biosynthesis.[1] Its primary mechanism of action is the competitive inhibition of several key enzymes within the steroidogenesis pathway. By blocking these enzymes, this compound effectively decreases the production of glucocorticoids, mineralocorticoids, androgens, and estrogens in adrenal cells.[1]

Q2: Is this compound cytotoxic to adrenal cells?

Unlike some compounds that directly damage adrenal cells, this compound is generally not considered to have direct cytotoxic effects.[1] However, at high concentrations, off-target effects or solvent toxicity can lead to cell death. It is crucial to perform a dose-response experiment to determine the optimal concentration that inhibits steroidogenesis without significantly impacting cell viability. In vivo, this compound can lead to adrenal gland hypertrophy, which is a physiological response to the inhibition of corticosteroid biosynthesis and the resulting loss of negative feedback on the pituitary gland.[1][2]

Q3: Which specific enzymes in the steroidogenesis pathway are inhibited by this compound?

This compound is a broad-spectrum inhibitor. It targets multiple enzymes critical for the conversion of cholesterol into various steroid hormones.[1] The primary enzymes inhibited are summarized in the table below.

Q4: How stable is this compound in cell culture medium?

Specific data on the stability of this compound in modern cell culture media is not extensively documented in recent literature. As with many small molecules, stability can be affected by factors like temperature, light exposure, pH of the medium, and interactions with media components.[3][4] It is recommended to prepare fresh dilutions of this compound from a frozen stock solution for each experiment to minimize potential degradation. For long-term experiments, the medium should be replaced with freshly prepared this compound-containing medium every 2-3 days.[5][6]

Data Presentation

Table 1: Key Steroidogenic Enzymes Inhibited by this compound
EnzymeAbbreviationRole in Steroidogenesis
Cholesterol side-chain cleavage enzymeP450scc / CYP11A1Converts cholesterol to pregnenolone, the first committed step.[1]
3β-hydroxysteroid dehydrogenase3β-HSDConverts pregnenolone to progesterone, among other reactions.[1]
17α-hydroxylase/17,20-lyaseP450c17 / CYP17A1Essential for the production of glucocorticoids and androgens.[1]
21-hydroxylaseP450c21 / CYP21A2Critical for the synthesis of cortisol and aldosterone.[1]
11β-hydroxylaseP450c11 / CYP11B1Catalyzes the final step in cortisol synthesis.[1]

Experimental Protocols

Protocol: Determining Optimal this compound Concentration in Adrenal Cell Lines

This protocol provides a framework for conducting a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for steroidogenesis and the half-maximal cytotoxic concentration (CC50) in your specific adrenal cell line (e.g., NCI-H295R).

Objective: To identify the concentration of this compound that effectively inhibits steroid production with minimal impact on cell viability.

Materials:

  • Adrenal cell line (e.g., NCI-H295R)

  • Complete cell culture medium

  • This compound powder

  • Sterile DMSO (for stock solution)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • Assay kit for target steroid (e.g., Cortisol ELISA kit) or access to LC-MS/MS

  • Multichannel pipette

  • CO2 incubator (37°C, 5% CO2)

Methodology:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in sterile DMSO.

    • Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Harvest and count healthy, log-phase adrenal cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1-2 x 10^5 cells/mL for NCI-H295R).

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • This compound Treatment:

    • Prepare a series of serial dilutions of this compound in complete culture medium from your stock solution. A common starting range is 0.1 µM to 100 µM.

    • Include two sets of controls: a "vehicle control" (medium with the same final concentration of DMSO used for the highest this compound dose) and a "no-treatment control" (medium only).

    • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Treat at least three wells per condition (triplicates).

  • Incubation:

    • Return the plate to the incubator for a standard exposure time, typically 24 to 72 hours.[7]

  • Assay Execution:

    • Steroidogenesis Assay: After incubation, carefully collect the cell culture supernatant from each well. This supernatant will be used to measure the concentration of the steroid of interest (e.g., cortisol) using ELISA or LC-MS/MS. Store supernatant at -80°C if not assayed immediately.

    • Cell Viability Assay: After collecting the supernatant, perform a cell viability assay on the remaining cells in the plate according to the manufacturer's instructions.

  • Data Analysis:

    • Viability: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of this compound concentration to determine the CC50 value.

    • Inhibition: Calculate the percentage of steroid inhibition for each concentration relative to the vehicle control. Plot the inhibition percentage against the log of this compound concentration to determine the IC50 value.

    • Therapeutic Window: The optimal concentration range for your experiments will be below the CC50 and around the IC50, where steroidogenesis is inhibited without causing significant cell death.

Visualizations

Signaling Pathway

G cholesterol Cholesterol inhib_1 cholesterol->inhib_1 CYP11A1 pregnenolone Pregnenolone hydroxyprogesterone 17-OH Progesterone pregnenolone->hydroxyprogesterone CYP17A1 inhib_2 pregnenolone->inhib_2 3β-HSD progesterone Progesterone inhib_3 progesterone->inhib_3 CYP17A1 androstenedione Androstenedione (Androgen) hydroxyprogesterone->androstenedione CYP17A1 inhib_4 hydroxyprogesterone->inhib_4 CYP21A2 deoxycortisol 11-Deoxycortisol inhib_5 deoxycortisol->inhib_5 CYP11B1 cortisol Cortisol (Glucocorticoid) amphenone_b This compound amphenone_b->inhib_1 Inhibits amphenone_b->inhib_2 amphenone_b->inhib_3 amphenone_b->inhib_4 amphenone_b->inhib_5 inhib_1->pregnenolone inhib_2->progesterone inhib_3->hydroxyprogesterone inhib_4->deoxycortisol inhib_5->cortisol G start Start seed_cells Seed Adrenal Cells in 96-Well Plate start->seed_cells incubate1 Incubate for 24h (Cell Attachment) seed_cells->incubate1 prepare_dilutions Prepare Serial Dilutions of this compound incubate1->prepare_dilutions treat_cells Treat Cells with Dilutions & Vehicle Control prepare_dilutions->treat_cells incubate2 Incubate for 24-72h (Treatment Period) treat_cells->incubate2 collect_supernatant Collect Supernatant incubate2->collect_supernatant assay_viability Perform Cell Viability Assay (e.g., MTT) incubate2->assay_viability assay_steroids Perform Steroid Assay (ELISA or LC-MS/MS) collect_supernatant->assay_steroids analyze_data Analyze Data (Calculate IC50 & CC50) assay_steroids->analyze_data assay_viability->analyze_data end Determine Optimal Concentration analyze_data->end G start Unexpected Experimental Results? high_death High Cell Death? start->high_death Yes no_inhibition No Steroid Inhibition? start->no_inhibition No sol_death1 Check Solvent Conc. (e.g., DMSO <0.5%) high_death->sol_death1 Possible Cause sol_death2 Use Healthy, Low- Passage Cells high_death->sol_death2 Possible Cause sol_death3 Check for Contamination high_death->sol_death3 Possible Cause sol_inhib1 Use Freshly Prepared This compound Stock no_inhibition->sol_inhib1 Possible Cause sol_inhib2 Increase Concentration Range and/or Duration no_inhibition->sol_inhib2 Possible Cause sol_inhib3 Validate Steroid Assay with Controls no_inhibition->sol_inhib3 Possible Cause

References

Amphenone B off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amphenone B. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as 3,3-bis(p-aminophenyl)butan-2-one, is an experimental compound that functions as an inhibitor of steroid hormone and thyroid hormone biosynthesis.[1] It is not approved for therapeutic use but is employed as a research tool to study corticosteroids and the adrenal glands.[1] Its primary mechanism of action is the competitive inhibition of several key enzymes in the steroidogenesis pathway, including 11β-hydroxylase, 17α-hydroxylase, 17,20-lyase, 21-hydroxylase, 3β-hydroxysteroid dehydrogenase, and the cholesterol side-chain cleavage enzyme.[1] This broad inhibition blocks the production of glucocorticoids, mineralocorticoids, androgens, and estrogens.[1] Additionally, this compound inhibits the synthesis of thyroxine.[1]

Q2: What are the known off-target effects and toxicities associated with this compound?

This compound was found to have a range of toxicities and off-target effects that prevented its clinical use.[1] Researchers using this compound should be aware of the following potential issues observed in human and animal studies:

  • Hepatotoxicity: this compound has been shown to cause liver enlargement (hepatomegaly) and impaired liver function.[1]

  • Endocrine Disruption (Thyroid): It inhibits the production of thyroxine by a thiouracil-like mechanism, which can lead to hypothyroidism and compensatory thyroid gland hypertrophy with prolonged use.[1]

  • Neurological Effects: Drowsiness and anesthetic-like activity have been reported.[1]

  • Gastrointestinal Disturbances: Users have reported heartburn, nausea, and vomiting.[1]

  • Dermatological Effects: Morbilliform and pruritic rashes have been observed.[1]

  • Hematological Effects: Methemoglobinemia, a condition where hemoglobin is unable to effectively release oxygen to body tissues, has been noted.[1]

  • Progestogenic Effects: The compound has been found to produce progesterone-like effects, such as uterine hypertrophy and mammary gland development.[1]

Troubleshooting Guide

Issue 1: I am observing unexpected changes in liver enzyme levels or signs of cytotoxicity in my cell-based assays when using this compound.

This is likely due to the known hepatotoxic effects of this compound.[1]

Mitigation Strategies:

  • Dose-Response Analysis: Perform a dose-response study to determine the lowest effective concentration for your on-target effect (steroidogenesis inhibition) and the concentration at which cytotoxicity is observed.

  • Use of More Specific Analogs: Consider using a more specific and less toxic inhibitor of steroidogenesis, such as Metyrapone, if your experimental goals allow. Metyrapone is a more selective inhibitor of 11β-hydroxylase.

  • In Vitro Liver Models: To characterize the hepatotoxicity, you can employ various in vitro liver models, such as primary hepatocytes or liver spheroids, to assess cytotoxicity, metabolic function, and other markers of liver injury.

Issue 2: My experimental results suggest hormonal effects that are not consistent with the inhibition of adrenal steroidogenesis (e.g., progestogenic effects).

This compound has been documented to have progesterone-like effects, which may be independent of its primary mechanism of adrenal enzyme inhibition.[1]

Mitigation Strategies:

  • Control Experiments: Design control experiments to isolate the progestogenic effects. For example, use of a progesterone receptor antagonist in conjunction with this compound could help elucidate the contribution of this off-target effect.

  • Alternative Inhibitors: If the progestogenic effects confound your experimental results, using an alternative steroidogenesis inhibitor with a different off-target profile, such as ketoconazole or Metyrapone, may be beneficial.

Issue 3: How can I differentiate between the on-target inhibition of steroidogenesis and other off-target effects in my experiment?

Mitigation Strategies:

  • Rescue Experiments: Attempt to "rescue" the on-target effect by adding back the downstream product of the inhibited enzyme. For example, if you are studying the effects of cortisol depletion, you could add exogenous cortisol to see if it reverses the observed phenotype. Off-target effects are unlikely to be reversed by this approach.

  • Use of Structurally Unrelated Inhibitors: Employing an inhibitor of the same target with a different chemical structure can help confirm that the observed biological effect is due to the on-target inhibition.

  • Profiling Against a Panel of Targets: If resources permit, profiling this compound against a panel of receptors and enzymes can help to identify specific off-target interactions.

Data on Off-Target Effects

Quantitative data on the specific off-target interactions of this compound is limited due to the era in which it was most actively researched. However, a qualitative summary of its on-target versus off-target effects is presented below.

Effect CategorySpecific EffectReference(s)
On-Target Effects Inhibition of 11β-hydroxylase, 17α-hydroxylase, 17,20-lyase, 21-hydroxylase, 3β-hydroxysteroid dehydrogenase, and cholesterol side-chain cleavage enzyme, leading to decreased synthesis of glucocorticoids, mineralocorticoids, androgens, and estrogens.[1]
Inhibition of thyroxine production.[1]
Off-Target Effects Hepatotoxicity (impaired liver function, hepatomegaly).[1]
Progesterone-like progestogenic effects.[1]
Drowsiness, anesthetic activity.[1]
Gastrointestinal disturbances (heartburn, nausea, vomiting).[1]
Dermatological effects (rashes).[1]
Methemoglobinemia.[1]

Experimental Protocols

Protocol 1: In Vitro Assay for Inhibition of Steroidogenic Enzymes

This protocol provides a general method for assessing the inhibitory effect of this compound on steroidogenic enzymes in adrenal cell lines (e.g., NCI-H295R) or primary adrenal cells.

Materials:

  • Adrenal cell line (e.g., NCI-H295R)

  • Cell culture medium and supplements

  • This compound

  • Forskolin or other stimulant of steroidogenesis

  • Substrates for specific enzymes (e.g., progesterone for 11β-hydroxylase)

  • ELISA kits or LC-MS/MS for steroid quantification

Methodology:

  • Cell Culture: Culture adrenal cells to 80-90% confluency in a suitable multi-well plate format.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Pre-incubate for 1-2 hours.

  • Stimulation: Add a stimulant of steroidogenesis (e.g., forskolin) and the relevant substrate to initiate steroid production.

  • Incubation: Incubate for a defined period (e.g., 24-48 hours).

  • Sample Collection: Collect the cell culture supernatant.

  • Quantification: Measure the concentration of the steroid product (e.g., cortisol) and the precursor (e.g., 11-deoxycortisol) in the supernatant using ELISA or LC-MS/MS.

  • Data Analysis: Calculate the IC50 value for the inhibition of the specific enzyme by plotting the percentage of inhibition against the log of the this compound concentration.

Protocol 2: In Vitro Hepatotoxicity Assay

This protocol describes a general method to evaluate the potential hepatotoxicity of this compound using a human liver cell line (e.g., HepG2) or primary human hepatocytes.

Materials:

  • Hepatocyte cell line (e.g., HepG2) or primary hepatocytes

  • Cell culture medium

  • This compound

  • Positive control for hepatotoxicity (e.g., acetaminophen)

  • Reagents for cytotoxicity assays (e.g., MTT, LDH)

  • Reagents for liver function assays (e.g., albumin, ALT, AST)

Methodology:

  • Cell Seeding: Seed hepatocytes in a multi-well plate at a predetermined density and allow them to adhere.

  • Treatment: Expose the cells to a range of concentrations of this compound, a positive control, and a vehicle control for 24-72 hours.

  • Cytotoxicity Assessment:

    • MTT Assay: Measure cell viability by assessing the metabolic conversion of MTT to formazan.

    • LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell membrane damage.

  • Liver Function Assessment:

    • Measure the levels of secreted albumin in the culture medium as a marker of hepatocyte synthetic function.

    • Measure the activity of alanine transaminase (ALT) and aspartate transaminase (AST) in the cell lysate or medium as markers of liver cell injury.

  • Data Analysis: Determine the concentration of this compound that causes a 50% reduction in cell viability (CC50) and compare the effects on liver function markers to the controls.

Visualizations

Steroidogenesis_Pathway_Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone SCC Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD DHEA DHEA Pregnenolone->DHEA 17α-Hydroxylase, 17,20-Lyase Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone 21-Hydroxylase Hydroxyprogesterone 17α-Hydroxyprogesterone Progesterone->Hydroxyprogesterone 17α-Hydroxylase Corticosterone Corticosterone Deoxycorticosterone->Corticosterone 11β-Hydroxylase Aldosterone Aldosterone Corticosterone->Aldosterone Deoxycortisol 11-Deoxycortisol Hydroxyprogesterone->Deoxycortisol 21-Hydroxylase Cortisol Cortisol Deoxycortisol->Cortisol 11β-Hydroxylase Androstenedione Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estrone Estrone Androstenedione->Estrone Aromatase Estradiol Estradiol Testosterone->Estradiol Aromatase AmphenoneB This compound SCC SCC AmphenoneB->SCC 3β-HSD 3β-HSD AmphenoneB->3β-HSD 21-Hydroxylase 21-Hydroxylase AmphenoneB->21-Hydroxylase 11β-Hydroxylase 11β-Hydroxylase AmphenoneB->11β-Hydroxylase 17α-Hydroxylase 17α-Hydroxylase AmphenoneB->17α-Hydroxylase 17α-Hydroxylase,\n17,20-Lyase 17α-Hydroxylase, 17,20-Lyase AmphenoneB->17α-Hydroxylase,\n17,20-Lyase

Caption: Inhibition of multiple enzymes in the steroidogenesis pathway by this compound.

Troubleshooting_Workflow Start Experiment with This compound Unexpected_Result Unexpected Experimental Result? Start->Unexpected_Result On_Target Is the effect consistent with steroidogenesis inhibition? Unexpected_Result->On_Target Yes Off_Target Is the effect unrelated to steroidogenesis inhibition (e.g., cytotoxicity, progestogenic)? Unexpected_Result->Off_Target No Mitigation_On_Target Confirm with rescue experiment. Use structurally unrelated inhibitor. On_Target->Mitigation_On_Target Mitigation_Off_Target Perform dose-response. Consider alternative compound (e.g., Metyrapone). Use specific antagonists for off-target pathway. Off_Target->Mitigation_Off_Target Analyze Analyze and Interpret Results Mitigation_On_Target->Analyze Mitigation_Off_Target->Analyze

Caption: Troubleshooting workflow for unexpected results with this compound.

Logical_Relationship cluster_problem Problem cluster_cause Potential Cause cluster_solution Mitigation Strategy Problem Observed Off-Target Effect (e.g., Hepatotoxicity) Cause This compound has known hepatotoxic properties[1] Problem->Cause Solution1 Determine CC50 with in vitro hepatotoxicity assay Cause->Solution1 Solution2 Use lowest effective dose Cause->Solution2 Solution3 Switch to a more specific analog (e.g., Metyrapone) Cause->Solution3

References

Technical Support Center: Addressing Amphenone B Insolubility in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amphenone B is a notable inhibitor of steroid hormone and thyroid hormone biosynthesis, making it a valuable tool in scientific research for studying corticosteroids and the adrenal glands.[1] It functions as a competitive inhibitor for several key enzymes in steroidogenesis, including 11β-hydroxylase, 17α-hydroxylase, and cholesterol side-chain cleavage enzyme, thereby blocking the production of glucocorticoids, mineralocorticoids, androgens, and estrogens.[1] However, a significant challenge in its experimental use is its poor solubility in aqueous media, which can lead to issues with bioavailability and inconsistent results in biological assays.

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to effectively address the solubility challenges of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions?

This compound, also known as 3,3-bis(p-aminophenyl)butan-2-one, is a chemical compound that inhibits the biosynthesis of both steroid and thyroid hormones.[1] It acts by competitively inhibiting multiple enzymes crucial for the production of corticosteroids and thyroxine.[1] Unlike some other adrenal-affecting compounds, this compound is not directly cytotoxic but instead causes hypertrophy of the adrenal and thyroid glands by disrupting the negative feedback loops of their respective hormonal axes.[1]

Q2: Why is the insolubility of this compound a significant issue in research?

The poor aqueous solubility of this compound poses a major hurdle for in vitro and in vivo studies. Low solubility can result in poor absorption and bioavailability, making it difficult to achieve desired therapeutic concentrations.[2] In experimental settings, this can lead to precipitation of the compound in aqueous buffers, resulting in inaccurate and unreliable data.[3][4]

Q3: What are the general approaches to improving the solubility of poorly water-soluble drugs like this compound?

Several techniques can be employed to enhance the solubility of hydrophobic compounds. These methods include particle size reduction, the use of surfactants, nanosuspension technology, solid dispersions, salt formation, pH adjustment, hydrotropy, cocrystals, amorphous compound formation, and inclusion complexes.[2] The choice of method depends on the specific properties of the compound and the requirements of the experimental setup.[5]

Troubleshooting Guide for this compound Insolubility

This section provides practical solutions to common problems encountered when working with this compound in aqueous environments.

Issue: this compound precipitates out of solution when diluted into aqueous buffers.

Symptoms:

  • Visible cloudiness or solid particles in the assay medium after adding the this compound stock solution.

  • Inconsistent and non-reproducible results in biological assays.[3]

  • Lower than expected pharmacological activity.

Potential Solutions:

StrategyDescriptionKey Considerations
Co-solvents Using a water-miscible organic solvent, such as DMSO or ethanol, to dissolve this compound before diluting it into the aqueous medium.[6]The final concentration of the organic solvent should be minimized (typically below 0.5%) to avoid cellular toxicity.[4]
Cyclodextrins Utilizing cyclodextrins to form inclusion complexes with this compound, thereby increasing its aqueous solubility.This method can be very effective, but it's important to ensure the cyclodextrin itself does not interfere with the assay.
pH Adjustment Modifying the pH of the buffer can increase the solubility of ionizable compounds.This approach is only suitable if this compound has ionizable groups and the pH change does not adversely affect the experimental system.[2]
Surfactants Employing non-ionic surfactants like polysorbates to create micelles that can encapsulate this compound.[2]Surfactants can have their own biological effects and may interfere with certain assays.[6]

Table 1. Common strategies for enhancing the solubility of this compound.

Experimental Protocols
Protocol 1: Solubilization of this compound using a Co-solvent (DMSO)

This protocol details the steps for preparing a stock solution of this compound in DMSO and its subsequent dilution into an aqueous buffer.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound.

    • Dissolve the powder in 100% DMSO to a high concentration (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing. Gentle warming to 37°C can aid this process.[4]

    • Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3]

  • Working Solution Preparation:

    • Thaw an aliquot of the stock solution.

    • Warm the aqueous buffer to the experimental temperature.

    • Perform a serial dilution of the DMSO stock into the aqueous buffer. It is crucial to add the DMSO stock to the buffer and not vice-versa, while vortexing to ensure rapid mixing and prevent precipitation.[7]

    • The final DMSO concentration in the assay should ideally be below 0.5%.[4]

Experimental Workflow for Co-solvent Method

A Weigh this compound B Dissolve in 100% DMSO to make stock solution A->B C Aliquot and store at -20°C or -80°C B->C D Thaw aliquot and serially dilute in aqueous buffer C->D F Final working solution (DMSO <0.5%) D->F E Vortex during dilution

Caption: Workflow for preparing this compound working solutions.

Protocol 2: Kinetic Solubility Assay

This assay helps determine the maximum concentration at which this compound remains soluble in your specific aqueous buffer.

Materials:

  • This compound stock solution in DMSO

  • Aqueous assay buffer

  • 96-well plate

  • Plate reader capable of measuring turbidity (e.g., at 600 nm)

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in the assay buffer within a 96-well plate.

  • Incubate the plate at the desired experimental temperature for 1-2 hours.[4]

  • Measure the turbidity of each well using a plate reader.[8]

  • The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility limit.

Troubleshooting Workflow for Compound Precipitation

A Compound precipitates in aqueous buffer B Is final DMSO concentration <0.5%? A->B C Increase stock concentration to lower final DMSO % B->C No D Is the compound ionizable (check pKa)? B->D Yes C->B E Adjust buffer pH D->E Yes F Try adding a solubilizing agent (e.g., cyclodextrin) D->F No G Compound solubilized E->G F->G A Cholesterol B Steroidogenic Enzymes (e.g., 11β-hydroxylase) A->B D Steroid Hormones (e.g., Cortisol) B->D C This compound C->B Inhibition E Nuclear Hormone Receptors D->E F Gene Transcription E->F G Cellular Response F->G

References

Technical Support Center: Amphenone B & Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the use of Amphenone B in cell viability and steroidogenesis assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a chemical compound that functions as an inhibitor of steroid and thyroid hormone biosynthesis.[1] It is important to note that this compound is generally considered non-cytotoxic.[1] Its effects stem from the competitive inhibition of several key enzymes in the steroidogenesis pathway, rather than directly inducing cell death.[1]

Q2: Which enzymes are inhibited by this compound?

This compound competitively inhibits the following enzymes involved in steroidogenesis:

  • Cholesterol side-chain cleavage enzyme (P450scc)

  • 3β-hydroxysteroid dehydrogenase (3β-HSD)[2]

  • 17α-hydroxylase (CYP17A1)[1][2]

  • 17,20-lyase (CYP17A1)[1]

  • 21-hydroxylase (CYP21A2)[1]

  • 11β-hydroxylase (CYP11B1)[1][2]

By inhibiting these enzymes, this compound blocks the production of glucocorticoids, mineralocorticoids, androgens, and estrogens.[1]

Q3: Does this compound have off-target effects?

Yes, in addition to its effects on steroidogenesis, this compound also inhibits the production of thyroxine, the main hormone produced by the thyroid gland.[1] This occurs through a mechanism similar to that of thiouracil, involving the inhibition of iodine uptake and organification by the thyroid gland.[1]

Q4: What is the recommended solvent for this compound in cell culture experiments?

For in vitro experiments, this compound should be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution can then be diluted in culture medium to the final desired concentration. It is crucial to ensure that the final DMSO concentration in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[3]

Troubleshooting Guide for Cell Viability Assays

Issue 1: Unexpected Decrease in Cell Viability with this compound Treatment

While this compound is not directly cytotoxic, a decrease in viable cell numbers, particularly over longer incubation periods, may be observed.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Hormone Depletion: this compound inhibits the production of essential steroid hormones that can be critical for the proliferation and survival of certain cell lines (e.g., hormone-dependent cancer cells).- Shorten Incubation Time: For viability assays, consider shorter incubation periods (e.g., 24 hours) to minimize the secondary effects of hormone depletion. - Use Hormone-Depleted Media: Culture cells in charcoal-stripped serum to create a baseline condition of hormone deprivation before adding this compound. This will help to isolate the direct effects of the compound from the effects of hormone withdrawal. - Consider Cell Line: Be aware of the hormonal dependence of your chosen cell line.
Solvent Cytotoxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells.[3]- Vehicle Control: Always include a vehicle control (cells treated with the same final concentration of DMSO as the highest this compound concentration) to assess the effect of the solvent alone. - Minimize Final DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.5% in your culture medium.[3]
Off-Target Effects: Although not its primary mechanism, at high concentrations, off-target effects could potentially impact cell health.- Dose-Response Curve: Perform a wide-range dose-response experiment to identify a concentration that effectively inhibits steroidogenesis without significantly impacting overall viability.

Issue 2: No Apparent Effect of this compound on Cell Viability

In many cell lines, particularly those that are not hormone-dependent, this compound is not expected to cause a significant decrease in cell viability.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Non-Cytotoxic Nature: this compound's primary mechanism is the inhibition of hormone synthesis, not the induction of cell death.[1]- Confirm Bioactivity: Instead of a viability assay, confirm the effect of this compound by measuring the levels of steroid hormones (e.g., cortisol, testosterone) in the cell culture supernatant using methods like ELISA or LC-MS/MS. The H295R cell line is a well-established model for this purpose.[4][5] - Choose Appropriate Assay: If the goal is to assess the impact on cell proliferation due to hormone depletion, consider assays that measure cell number over time (e.g., cell counting, crystal violet staining) rather than metabolic activity alone.
Cell Line Insensitivity: The chosen cell line may not be sensitive to the effects of steroid hormone depletion.- Select a Sensitive Cell Line: For studying the downstream effects of steroidogenesis inhibition, use a cell line known to be responsive to steroid hormones.

Issue 3: Inconsistent or Variable Results Between Replicates

High variability can obscure the true effect of this compound.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.- Proper Cell Suspension: Ensure a homogenous cell suspension by gently pipetting up and down before and during seeding. - Consistent Seeding Volume: Use a calibrated multichannel pipette for accurate and consistent seeding.
Compound Precipitation: this compound may precipitate out of solution, especially at higher concentrations or if not properly dissolved.- Check Solubility: Visually inspect the stock solution and the final dilutions in the culture medium for any signs of precipitation. - Fresh Dilutions: Prepare fresh dilutions from the stock solution for each experiment.
Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth.- Plate Hydration: Fill the outer wells of the plate with sterile PBS or media to create a humidity barrier and minimize evaporation from the experimental wells.

Experimental Protocols & Visualizations

Protocol: Assessing the Impact of this compound on Steroidogenesis in H295R Cells

The H295R human adrenocortical carcinoma cell line is the standard model for studying the effects of compounds on steroid biosynthesis.

Materials:

  • H295R cells

  • Culture medium (e.g., DMEM/F12 supplemented with serum and insulin/transferrin/selenium)

  • This compound

  • DMSO (for stock solution)

  • 24-well plates

  • ELISA or LC-MS/MS for hormone quantification

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

Procedure:

  • Cell Seeding: Seed H295R cells in 24-well plates at a density that allows for logarithmic growth during the experiment. Allow cells to adhere and acclimate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control.

  • Treatment: Remove the acclimation medium and replace it with medium containing the different concentrations of this compound or the vehicle control (DMSO). Include a positive control for steroidogenesis inhibition (e.g., prochloraz) and induction (e.g., forskolin).

  • Incubation: Incubate the cells for 48 hours.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well for hormone analysis. Store at -80°C until analysis.

  • Hormone Quantification: Measure the concentration of key steroid hormones (e.g., cortisol, testosterone, estradiol) in the collected supernatants using a validated method like ELISA or LC-MS/MS.

  • Cell Viability Assessment: After collecting the supernatant, assess the viability of the cells remaining in the wells using a standard assay such as MTT or CellTiter-Glo to ensure that any observed decrease in hormone production is not due to cytotoxicity.

Signaling Pathway Diagram

AmphenoneB_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone P450scc Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Hydroxypregnenolone 17α-Hydroxypregnenolone Pregnenolone->Hydroxypregnenolone CYP17A1 Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone CYP21A2 Hydroxyprogesterone 17α-Hydroxyprogesterone Progesterone->Hydroxyprogesterone CYP17A1 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 DHEA DHEA Hydroxypregnenolone->DHEA CYP17A1 Deoxycortisol 11-Deoxycortisol Hydroxyprogesterone->Deoxycortisol CYP21A2 Androstenedione Androstenedione Hydroxyprogesterone->Androstenedione CYP17A1 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estrone Estrone Androstenedione->Estrone Aromatase Estradiol Estradiol Testosterone->Estradiol Aromatase AmphenoneB This compound P450scc P450scc AmphenoneB->P450scc HSD3B 3β-HSD AmphenoneB->HSD3B CYP21A2_1 CYP21A2 AmphenoneB->CYP21A2_1 CYP11B1_1 CYP11B1 AmphenoneB->CYP11B1_1 CYP17A1_1 CYP17A1 (17α-hydroxylase) AmphenoneB->CYP17A1_1 CYP17A1_2 CYP17A1 (17α-hydroxylase) AmphenoneB->CYP17A1_2 CYP21A2_2 CYP21A2 AmphenoneB->CYP21A2_2 CYP11B1_2 CYP11B1 AmphenoneB->CYP11B1_2 CYP17A1_3 CYP17A1 (17,20-lyase) AmphenoneB->CYP17A1_3 CYP17A1_4 CYP17A1 (17,20-lyase) AmphenoneB->CYP17A1_4 CYP11B2 CYP11B2 HSD17B 17β-HSD Aromatase Aromatase experimental_workflow start Seed H295R Cells in 24-well Plate acclimate Acclimate for 24 hours start->acclimate prepare_compound Prepare this compound Dilutions (and controls) acclimate->prepare_compound treat_cells Treat Cells acclimate->treat_cells prepare_compound->treat_cells incubate Incubate for 48 hours treat_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability_assay hormone_analysis Hormone Quantification (ELISA or LC-MS/MS) collect_supernatant->hormone_analysis analyze_data Data Analysis hormone_analysis->analyze_data viability_assay->analyze_data end Conclusion analyze_data->end

References

Technical Support Center: Interpreting Unexpected Results in Amphenone B Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Amphenone B.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a broad-spectrum inhibitor of hormone biosynthesis. Its primary mechanism involves the competitive inhibition of several key enzymes in the adrenal steroidogenesis pathway, including 11β-hydroxylase, 17α-hydroxylase, 17,20-lyase, 21-hydroxylase, and 3β-hydroxysteroid dehydrogenase, as well as the cholesterol side-chain cleavage enzyme.[1] This inhibition leads to a decrease in the production of glucocorticoids, mineralocorticoids, androgens, and estrogens.[1] Additionally, this compound inhibits thyroid hormone synthesis through a thiouracil-like mechanism, blocking the organic binding of iodine and iodide uptake by the thyroid gland.[1]

Q2: Is this compound cytotoxic to adrenal cells?

No, this compound is not known to have direct cytotoxic effects on adrenal cells.[1] In contrast to compounds like p,p'-DDD, which cause adrenal atrophy, this compound can lead to adrenal and thyroid gland hypertrophy. This is a result of the inhibition of corticosteroid and thyroxine biosynthesis, which disrupts the negative feedback loops to the pituitary gland, leading to hypersecretion of adrenocorticotropic hormone (ACTH) and thyroid-stimulating hormone (TSH).[1]

Q3: What are the known off-target effects of this compound?

This compound has several documented off-target or unexpected effects, including:

  • Antithyroid activity: It inhibits the production of thyroxine.[1]

  • Progesterone-like effects: It has been observed to cause uterine hypertrophy and mammary lobuloalveolar development.[1]

  • Central nervous system effects: Drowsiness and anesthetic activity have been reported in human studies.[1][2]

  • Gastrointestinal disturbances: Nausea, vomiting, and heartburn are potential side effects.[1][2]

  • Hepatotoxicity: It can lead to impaired liver function and hepatomegaly.[1][2]

  • Other side effects: Rashes and methemoglobinemia have also been noted.[1][2]

Troubleshooting Guides

Issue 1: Unexpected Adrenal Gland Hypertrophy

Question: I treated my animal models with this compound expecting to see adrenal suppression, but instead, I'm observing adrenal gland enlargement. Why is this happening?

Answer: This is a known paradoxical effect of this compound. The hypertrophy is not due to a direct stimulatory effect on adrenal cell growth. Instead, it is an indirect consequence of its potent inhibition of cortisol synthesis. The resulting low cortisol levels lead to a compensatory increase in ACTH secretion from the pituitary gland via the hypothalamic-pituitary-adrenal (HPA) axis feedback loop. Chronically elevated ACTH levels then stimulate the growth of the adrenal cortex, leading to hypertrophy.[1]

Troubleshooting Workflow: Investigating Adrenal Hypertrophy

G start Unexpected Adrenal Hypertrophy Observed check_dose Verify this compound Dose and Treatment Duration start->check_dose measure_cortisol Measure Plasma Cortisol/Corticosterone Levels check_dose->measure_cortisol measure_acth Measure Plasma ACTH Levels high_acth Result: High ACTH Levels? measure_acth->high_acth low_cortisol Result: Low Cortisol Levels? measure_cortisol->low_cortisol histology Perform Adrenal Gland Histology hyperplasia Observe for Adrenocortical Hyperplasia/Hypertrophy histology->hyperplasia high_acth->measure_acth No, suspect other mechanism high_acth->histology Yes low_cortisol->check_dose No, re-evaluate experiment low_cortisol->measure_acth Yes conclusion Conclusion: Hypertrophy is likely due to HPA axis feedback secondary to steroidogenesis inhibition. hyperplasia->conclusion

Caption: Workflow for troubleshooting unexpected adrenal hypertrophy.

Issue 2: Discrepant In Vitro vs. In Vivo Results

Question: My in vitro experiments using adrenal cell lines show potent inhibition of steroidogenesis with this compound, but my in vivo results are less pronounced or show compensatory effects. What could explain this discrepancy?

Answer: This is a common challenge when translating in vitro findings to whole-animal models. The discrepancy arises because in vivo systems have complex feedback mechanisms that are absent in isolated cell cultures. Specifically, the HPA axis will respond to falling cortisol levels by increasing ACTH, which can partially overcome the inhibitory effect of this compound on the adrenal glands. Furthermore, pharmacokinetic and metabolic factors in the whole animal (e.g., drug absorption, distribution, metabolism, and excretion) can influence the effective concentration of this compound at the target tissue.

Issue 3: Unexpected Progesterone-like Effects

Question: I am observing effects in my animal models that are typically associated with progesterone (e.g., uterine changes), even though I am only treating with this compound. Is this a known effect?

Answer: Yes, this compound has been reported to have progesterone-like (progestogenic) effects, such as uterine hypertrophy and mammary gland development.[1] Interestingly, some of these effects were observed even in ovariectomized and hypophysectomized animals, suggesting a potential direct action. However, other studies found that adrenalectomy abolished the uterine effects, indicating that they may be mediated by an adrenal product.[1] It is possible that the blockage of downstream steroid synthesis by this compound leads to an accumulation of progesterone or other precursors with progestogenic activity.

Data Presentation

Table 1: Summary of Expected Effects of this compound on Adrenal and Thyroid Function

ParameterExpected OutcomePrimary Mechanism
Adrenal Function
Cortisol/CorticosteroneDecreaseInhibition of multiple steroidogenic enzymes[1]
AldosteroneDecreaseInhibition of steroidogenic enzymes[1]
Adrenal Androgens (DHEA, etc.)DecreaseInhibition of 17α-hydroxylase and 17,20-lyase[1]
Plasma ACTHIncreaseLoss of negative feedback from cortisol[1]
Adrenal Gland WeightIncreaseChronic ACTH stimulation[1]
Thyroid Function
Thyroxine (T4)DecreaseInhibition of iodine uptake and organification[1]
Plasma TSHIncreaseLoss of negative feedback from T4[1]
Thyroid Gland WeightIncreaseChronic TSH stimulation[1]

Table 2: Potential Side Effects of this compound Observed in Human Studies

SystemObserved Side Effect
Central Nervous SystemDrowsiness, vivid dreams, confusion[2]
GastrointestinalHeartburn, nausea, vomiting, anorexia[1][2]
DermatologicalMorbilliform and pruritic rashes[1][2]
HematologicalMethemoglobinemia[1][2]
HepaticImpaired liver function, hepatomegaly[1][2]

Experimental Protocols

Protocol 1: In Vitro H295R Steroidogenesis Assay

This protocol is adapted from the OECD Test Guideline 456 and is used to assess the effects of this compound on the production of steroid hormones in a human adrenocortical carcinoma cell line.

  • Cell Culture: Culture H295R cells in a suitable medium (e.g., DMEM/F12 supplemented with serum and growth factors) until they reach 80-90% confluency.

  • Plating: Seed the cells into 24-well plates at an appropriate density and allow them to attach and acclimate for 24 hours.

  • Treatment: Prepare a serial dilution of this compound in the culture medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., forskolin to stimulate steroidogenesis, and a known inhibitor like prochloraz).

  • Incubation: Incubate the treated cells for 48 hours.

  • Sample Collection: After incubation, collect the cell culture medium for hormone analysis.

  • Hormone Analysis: Quantify the levels of key steroid hormones (e.g., progesterone, 17-OH progesterone, androstenedione, testosterone, estradiol, and cortisol) in the collected medium using methods such as ELISA or LC-MS/MS.

  • Data Analysis: Normalize the hormone concentrations to the vehicle control and plot the dose-response curves to determine the IC50 for the inhibition of each hormone.

Experimental Workflow: H295R Steroidogenesis Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis culture Culture H295R Cells plate Plate Cells in 24-well Plates culture->plate treat Treat with this compound (Dose-Response) plate->treat incubate Incubate for 48h treat->incubate collect Collect Supernatant incubate->collect measure Measure Hormone Levels (ELISA or LC-MS/MS) collect->measure analyze Analyze Data (Calculate IC50) measure->analyze

Caption: Workflow for the H295R in vitro steroidogenesis assay.

Signaling Pathways

Adrenal Steroidogenesis Pathway and Sites of this compound Inhibition

G cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone SCC progesterone Progesterone pregnenolone->progesterone 3β-HSD hydroxypregnenolone 17-OH Pregnenolone pregnenolone->hydroxypregnenolone 17α-Hydroxylase deoxycorticosterone 11-Deoxycorticosterone progesterone->deoxycorticosterone 21-Hydroxylase hydroxyprogesterone 17-OH Progesterone progesterone->hydroxyprogesterone 17α-Hydroxylase corticosterone Corticosterone deoxycorticosterone->corticosterone 11β-Hydroxylase aldosterone Aldosterone corticosterone->aldosterone Aldo Synthase hydroxypregnenolone->hydroxyprogesterone 3β-HSD dhea DHEA hydroxypregnenolone->dhea 17,20-Lyase deoxycortisol 11-Deoxycortisol hydroxyprogesterone->deoxycortisol 21-Hydroxylase androstenedione Androstenedione hydroxyprogesterone->androstenedione 17,20-Lyase cortisol Cortisol deoxycortisol->cortisol 11β-Hydroxylase dhea->androstenedione 3β-HSD testosterone Testosterone androstenedione->testosterone 17β-HSD estradiol Estradiol testosterone->estradiol Aromatase inhibitor This compound SCC SCC inhibitor->SCC 3β-HSD 3β-HSD inhibitor->3β-HSD 21-Hydroxylase 21-Hydroxylase inhibitor->21-Hydroxylase 11β-Hydroxylase 11β-Hydroxylase inhibitor->11β-Hydroxylase 17α-Hydroxylase 17α-Hydroxylase inhibitor->17α-Hydroxylase 17,20-Lyase 17,20-Lyase inhibitor->17,20-Lyase

Caption: Adrenal steroidogenesis pathway showing multiple inhibition sites by this compound.

Hypothalamic-Pituitary-Adrenal (HPA) Axis Feedback Loop

G hypothalamus Hypothalamus pituitary Anterior Pituitary hypothalamus->pituitary CRH (+) adrenal Adrenal Cortex pituitary->adrenal ACTH (+) cortisol Cortisol adrenal->cortisol cortisol->hypothalamus (-) cortisol->pituitary (-) amphenone This compound amphenone->adrenal Inhibits

Caption: The HPA axis and the disruptive effect of this compound on negative feedback.

References

How to control for Amphenone B cytotoxicity in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for the potential cytotoxic effects of Amphenone B in their experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound.

Guide 1: Distinguishing Specific Inhibition from General Cytotoxicity

A primary challenge with this compound is discerning its specific enzyme-inhibiting effects from broad, non-specific cytotoxicity.

  • Problem: It is unclear if the observed cellular changes are due to the intended enzymatic inhibition or a general toxic effect at the concentration used.

  • Solution:

    • Dose-Response Curve: Perform a dose-response experiment to identify the concentration at which this compound inhibits its target (e.g., steroidogenesis) without causing significant cell death.

    • Multiple Viability Assays: Use at least two different cytotoxicity assays that measure different cellular parameters (e.g., metabolic activity via MTT assay and membrane integrity via LDH assay). Discrepancies between assays can indicate assay interference or a specific effect on a cellular process rather than outright cell death.

    • Rescue Experiment: If possible, supplement the cell culture with the downstream product of the inhibited enzyme. If this rescues the cells from the observed negative effects, it suggests the effects are due to specific enzyme inhibition rather than general cytotoxicity.

Guide 2: Unexpected Cell Death Observed

  • Problem: Significant cell death is observed at concentrations expected to be non-toxic.

  • Troubleshooting Steps:

    • Confirm Compound Identity and Purity: Ensure the correct compound is being used and that its purity is high. Impurities can contribute to unexpected toxicity.

    • Check Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) can be toxic at higher concentrations. Run a vehicle control with varying concentrations of the solvent to rule this out.

    • Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound. It may be necessary to perform a new dose-response study for each new cell line.

    • Culture Conditions: Suboptimal cell culture conditions (e.g., contamination, nutrient depletion) can sensitize cells to chemical stressors.

Frequently Asked Questions (FAQs)

Q1: What are the known primary effects of this compound?

This compound is primarily known as an inhibitor of several enzymes involved in steroid and thyroxine biosynthesis.[1] It acts as a competitive inhibitor of 11β-hydroxylase, 17α-hydroxylase, 17,20-lyase, 21-hydroxylase, and 3β-hydroxysteroid dehydrogenase, as well as the cholesterol side-chain cleavage enzyme.[1] This inhibition blocks the production of glucocorticoids, mineralocorticoids, androgens, and estrogens.[1] It also inhibits thyroxine production.[1]

Q2: Is this compound considered a classic cytotoxic agent?

No, this compound is not considered a classic cytotoxic agent that directly induces cell death through mechanisms like DNA damage or apoptosis at its effective inhibitory concentrations.[1] Its adverse effects observed in vivo, such as hepatotoxicity and gastrointestinal disturbances, are considered side effects rather than the primary mechanism of action.[1] However, at high concentrations in vitro, it may induce non-specific cytotoxicity.

Q3: How do I determine a non-toxic working concentration of this compound for my cell line?

A dose-response experiment is crucial. Here is a general workflow:

G cluster_0 Workflow for Determining Non-Toxic Working Concentration A Select a wide range of this compound concentrations (e.g., 0.1 µM to 100 µM) B Treat cells for a relevant duration (e.g., 24, 48, 72 hours) A->B C Perform a cell viability assay (e.g., MTT, CellTiter-Glo) B->C D Determine the IC50 (concentration that inhibits 50% of cell viability) C->D E Select a working concentration well below the IC50 (e.g., 1/10th of IC50) D->E F Confirm lack of toxicity at the selected concentration with a secondary assay (e.g., LDH release) E->F HPA_Axis cluster_1 Hypothalamic-Pituitary-Adrenal (HPA) Axis and this compound Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary CRH (+) Adrenal Adrenal Cortex Pituitary->Adrenal ACTH (+) Cortisol Cortisol Adrenal->Cortisol Steroidogenesis Cortisol->Hypothalamus Negative Feedback (-) Cortisol->Pituitary Negative Feedback (-) AmphenoneB This compound AmphenoneB->Adrenal Inhibits (-)

References

Technical Support Center: Minimizing Amphenone B Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Amphenone B during long-term experiments. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in long-term experiments?

A1: this compound, also known as 3,3-bis(p-aminophenyl)butan-2-one, is a chemical compound used in scientific research as an inhibitor of steroid and thyroid hormone biosynthesis.[1] Like many complex organic molecules, its chemical structure is susceptible to degradation over time, which can be accelerated by environmental factors. In long-term experiments, such degradation can lead to a decrease in the compound's effective concentration and the formation of impurities, potentially causing inconsistent and unreliable results.[2]

Q2: What are the primary factors that can cause this compound degradation?

A2: Based on its chemical structure, which includes primary aromatic amine and diphenylmethane moieties, the primary factors likely to cause this compound degradation are:

  • Oxidation: The primary aromatic amine groups are susceptible to oxidation, which can be initiated by atmospheric oxygen and potentially catalyzed by light or trace metal ions.[2]

  • Photodegradation: Aromatic amines can be sensitive to light, particularly UV radiation, which can lead to the formation of colored degradation products.[2]

  • Hydrolysis: Although diphenylmethane itself is relatively stable, extreme pH conditions could potentially affect the overall molecule.[3]

  • Thermal Decomposition: Elevated temperatures can increase the rate of all chemical degradation reactions.[2]

Q3: How should I store this compound to ensure its long-term stability?

A3: To ensure long-term stability, both solid and solution forms of this compound should be stored with care. It is recommended to store amines in a cool, dry, and well-ventilated area, away from incompatible substances.[4][5] For solid this compound, storage at -20°C in a tightly sealed container, protected from light, is advisable. For stock solutions, it is best to prepare aliquots in a suitable anhydrous solvent (e.g., DMSO) and store them at -80°C to minimize freeze-thaw cycles.[2]

Troubleshooting Guide

Issue 1: I am observing inconsistent or diminishing effects of this compound in my long-term cell-based assays.

  • Possible Cause: This could be a sign of this compound degradation in your stock solution or in the cell culture medium during the experiment.[2]

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Use an analytical method like High-Performance Liquid Chromatography (HPLC) to check the purity of your this compound stock solution. Compare the chromatogram to that of a freshly prepared solution or a certified reference standard.

    • Assess Stability in Media: To determine if the compound is degrading in the experimental conditions, incubate this compound in the cell culture medium for the duration of your experiment without cells. At various time points, take samples and analyze them by HPLC to quantify the remaining intact this compound.[6]

    • Optimize Handling Procedures: Review your handling of the compound. Ensure you are using fresh aliquots for each experiment to avoid repeated freeze-thaw cycles of the stock solution.[2]

Issue 2: The color of my this compound solution has changed over time.

  • Possible Cause: Color change, particularly to a yellowish or brownish hue, is often an indication of oxidation or photodegradation of aromatic amines.

  • Troubleshooting Steps:

    • Protect from Light: Ensure that your stock solutions and experimental setups are adequately protected from light by using amber vials or covering containers with aluminum foil.[7]

    • Use High-Purity Solvents: Ensure that the solvents used to prepare your solutions are of high purity and free from oxidizing contaminants. If possible, use solvents that have been degassed to remove dissolved oxygen.

    • Discard Discolored Solutions: Do not use discolored solutions, as they likely contain degradation products that could interfere with your experiment. Prepare a fresh solution from your solid stock.

Issue 3: I have observed the appearance of new peaks in the HPLC analysis of my long-term this compound samples.

  • Possible Cause: The appearance of new peaks strongly suggests the formation of degradation products.

  • Troubleshooting Steps:

    • Characterize Degradation Products: If the new peaks are significant, consider using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the degradation products. This can provide clues about the degradation pathway.[8][9]

    • Implement a Forced Degradation Study: To proactively identify potential degradation products and pathways, a forced degradation study can be performed. This involves exposing this compound to harsh conditions such as acid, base, heat, oxidation, and light.[6][10][11]

    • Refine Storage and Handling: Based on the identified degradation products, you can further refine your storage and handling procedures to mitigate the specific degradation pathway. For example, if oxidative degradation is confirmed, you may need to handle the compound under an inert atmosphere.

Data Presentation

Table 1: General Stability Recommendations for Compounds with Structural Similarities to this compound

Compound ClassStorage ConditionKey Considerations
Aromatic Amines Cool, dry, dark, and well-ventilated area.[4]Susceptible to oxidation and photodegradation. Avoid contact with strong oxidizing agents.[12]
Diphenylmethane Derivatives Stable under normal conditions.Can undergo oxidation.[3]
Photosensitive Compounds Protect from light, especially UV.Photodegradation can be a significant pathway.[2]
General Research Compounds (Solutions) Aliquoted and stored at -20°C to -80°C.Avoid repeated freeze-thaw cycles. Use anhydrous solvents.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C. Collect samples at 0, 2, 6, 12, and 24 hours. Neutralize the samples before analysis.[6]

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C. Collect and neutralize samples as in the acid hydrolysis step.[6]

  • Oxidative Degradation: Dissolve this compound in a solution containing 3% hydrogen peroxide and keep it at room temperature. Collect samples at various time points.[6]

  • Thermal Degradation: Store solid this compound in an oven at 70°C. Also, prepare a solution of this compound and subject it to the same thermal stress.[6]

  • Photolytic Degradation: Expose both solid and a solution of this compound to a light source in a photostability chamber.[6]

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method to separate and quantify this compound and its degradation products.[6]

Protocol 2: Long-Term Stability Assessment of this compound Solution

Objective: To determine the stability of an this compound stock solution under typical long-term storage conditions.

Methodology:

  • Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mM.

  • Aliquoting: Dispense the stock solution into multiple small-volume, amber, tightly sealed vials.

  • Storage: Store the aliquots at -20°C and -80°C.

  • Time Points: Designate time points for analysis, for example, 0, 1, 3, 6, and 12 months.

  • Analysis: At each time point, retrieve one aliquot from each storage temperature. Allow it to thaw to room temperature. Analyze the sample by a validated HPLC method to determine the concentration and purity of this compound.

  • Data Evaluation: Compare the results to the initial (time 0) analysis to determine the percentage of degradation over time at each storage condition.

Mandatory Visualizations

cluster_0 Potential Degradation Pathway of this compound Amphenone_B This compound (3,3-bis(p-aminophenyl)butan-2-one) Oxidized_Intermediate Oxidized Intermediate (e.g., Quinone-imine) Amphenone_B->Oxidized_Intermediate Oxidation (O2, light) Degradation_Products Further Degradation Products (e.g., Polymeric species) Oxidized_Intermediate->Degradation_Products Further Reactions

Caption: A potential degradation pathway for this compound via oxidation.

cluster_1 Recommended Experimental Workflow for this compound Start Start Store_Solid Store Solid this compound at -20°C, protected from light Start->Store_Solid Prepare_Stock Prepare Stock Solution (Anhydrous DMSO) Store_Solid->Prepare_Stock Aliquot_Stock Aliquot Stock Solution into amber vials Prepare_Stock->Aliquot_Stock Store_Aliquots Store Aliquots at -80°C Aliquot_Stock->Store_Aliquots Thaw_Aliquot Thaw a single aliquot for each experiment Store_Aliquots->Thaw_Aliquot Prepare_Working Prepare Working Solution Thaw_Aliquot->Prepare_Working Use_Immediately Use Immediately in Experiment Prepare_Working->Use_Immediately End End Use_Immediately->End

Caption: Workflow for handling this compound to minimize degradation.

cluster_2 Troubleshooting Logic for this compound Experiments Inconsistent_Results Inconsistent Experimental Results? Check_Purity Check Stock Purity (HPLC) Inconsistent_Results->Check_Purity Yes Color_Change Solution Color Change? Inconsistent_Results->Color_Change No Purity_OK Purity OK? Check_Purity->Purity_OK Degradation_in_Media Assess Stability in Media Purity_OK->Degradation_in_Media Yes Prepare_New_Stock Prepare Fresh Stock Solution Purity_OK->Prepare_New_Stock No Review_Handling Review Handling (e.g., freeze-thaw) Degradation_in_Media->Review_Handling Protect_from_Light Protect from Light (Amber Vials) Color_Change->Protect_from_Light Yes Use_Pure_Solvents Use High-Purity, Degassed Solvents Protect_from_Light->Use_Pure_Solvents Discard_Solution Discard and Prepare Fresh Use_Pure_Solvents->Discard_Solution

Caption: A troubleshooting decision tree for this compound experiments.

References

Amphenone B interference with analytical measurement techniques

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Amphenone B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of this compound with common analytical measurement techniques.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my analytical assays?

This compound is an inhibitor of steroidogenesis, affecting the production of adrenal and thyroid hormones.[1][2][3] Its chemical structure, a substituted propiophenone, may lead to unforeseen interactions in various analytical platforms. Potential interference can arise from:

  • Structural Similarity: this compound or its metabolites might structurally resemble endogenous molecules, leading to cross-reactivity in immunoassays.

  • Matrix Effects: The presence of this compound in a sample can alter the overall sample matrix, affecting the ionization efficiency in mass spectrometry or the partitioning behavior in chromatography.

  • Non-specific Binding: this compound could non-specifically bind to assay components like antibodies or chromatography columns, leading to inaccurate quantification.

Q2: I am observing unexpectedly high/low results in my steroid immunoassay when testing samples containing this compound. What could be the cause?

Spurious results in immunoassays when this compound is present are a common concern.[4][5][6][7] The issue likely stems from one of the following:

  • Cross-reactivity: The antibodies used in the immunoassay may be cross-reacting with this compound or its metabolites due to structural similarities with the target steroid. This can lead to falsely elevated results in competitive immunoassays and potentially false positives or negatives in sandwich immunoassays.[4][8]

  • Interference with Antibody-Antigen Binding: this compound could non-specifically interfere with the binding of the target steroid to the assay antibodies, leading to either falsely high or low readings depending on the assay format.[5][6]

Q3: My HPLC chromatogram shows peak tailing and shifting retention times for my analyte of interest after introducing samples with this compound. How can I troubleshoot this?

Changes in chromatographic performance upon introduction of a new compound like this compound are often related to interactions with the stationary phase or mobile phase.[9][10][11][12][13][14]

  • Column Contamination: this compound or its metabolites may be irreversibly binding to the stationary phase, leading to active site blockage and altered retention characteristics for your analyte.

  • Mobile Phase Interaction: this compound could be altering the properties of your mobile phase, such as pH or polarity, which would in turn affect the retention time of your analyte.

  • Co-elution: A metabolite of this compound might be co-eluting with your analyte of interest, leading to peak distortion.

Q4: In my LC-MS/MS analysis, I'm seeing signal suppression or enhancement for my target analyte in samples containing this compound. What is happening?

Ion suppression or enhancement is a well-documented matrix effect in mass spectrometry.[15][16][17][18][19]

  • Competition for Ionization: this compound, being present at a potentially high concentration relative to your analyte, may compete for ionization in the mass spectrometer's source, leading to a decreased signal for your analyte (ion suppression).

  • Alteration of Droplet Properties: In electrospray ionization (ESI), this compound can change the surface tension and viscosity of the droplets, affecting the efficiency of analyte ionization and leading to either suppression or enhancement.

Troubleshooting Guides

Issue 1: Inaccurate Results in Steroid Immunoassays

Symptoms:

  • Steroid concentrations are significantly higher or lower than expected in samples treated with this compound.

  • High variability between replicate measurements.

  • Results are inconsistent with other analytical methods.

Troubleshooting Workflow:

start Inaccurate Immunoassay Results check_cross_reactivity Investigate Cross-Reactivity start->check_cross_reactivity perform_spike_recovery Perform Spike and Recovery check_cross_reactivity->perform_spike_recovery dilution_linearity Check Dilution Linearity perform_spike_recovery->dilution_linearity alternative_method Use an Alternative Method (e.g., LC-MS/MS) dilution_linearity->alternative_method contact_support Contact Assay Manufacturer dilution_linearity->contact_support resolution Problem Resolved alternative_method->resolution contact_support->resolution

Caption: Troubleshooting workflow for immunoassay interference.

Detailed Steps:

  • Investigate Cross-Reactivity:

    • Protocol: Prepare a series of this compound solutions of known concentrations in the assay buffer. Run these samples in your immunoassay as you would your experimental samples.

    • Interpretation: If you observe a signal that changes with the this compound concentration, there is evidence of cross-reactivity.

  • Perform Spike and Recovery:

    • Protocol: Take a sample matrix known to be free of your target steroid and spike it with a known concentration of the steroid. Create two sets of these spiked samples. To one set, add this compound at a concentration similar to your experimental samples. Analyze both sets.

    • Interpretation: Calculate the percent recovery of the spiked steroid. A recovery significantly different from 100% in the presence of this compound indicates interference.

    SampleSpiked Steroid Conc. (ng/mL)This compound Conc. (µM)Measured Steroid Conc. (ng/mL)% Recovery
    Control Spike1009.898%
    This compound Spike10506.262%
  • Check Dilution Linearity:

    • Protocol: Take a sample containing a high concentration of your steroid and this compound. Serially dilute the sample with the assay buffer and measure the steroid concentration in each dilution.

    • Interpretation: The measured concentration should decrease linearly with the dilution factor. A non-linear response suggests interference.

  • Use an Alternative Method:

    • If interference is suspected, confirm your results using a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is less prone to cross-reactivity issues.[16]

Issue 2: Poor Chromatographic Performance in HPLC

Symptoms:

  • Peak tailing or fronting.

  • Shifting retention times.

  • Loss of resolution between peaks.

  • Appearance of ghost peaks.[11]

Troubleshooting Workflow:

start Poor HPLC Performance check_column Evaluate Column Health start->check_column wash_column Implement a Column Wash Protocol check_column->wash_column modify_mobile_phase Modify Mobile Phase wash_column->modify_mobile_phase sample_preparation Optimize Sample Preparation modify_mobile_phase->sample_preparation resolution Problem Resolved sample_preparation->resolution

Caption: Troubleshooting workflow for HPLC issues.

Detailed Steps:

  • Evaluate Column Health:

    • Protocol: Run a standard solution of your analyte without this compound to check the column's performance. Compare the peak shape and retention time to historical data.

    • Interpretation: If the performance is poor even without this compound, the column may be degraded and require replacement.

  • Implement a Column Wash Protocol:

    • Protocol: After running samples containing this compound, wash the column with a strong solvent series to remove any strongly retained compounds. A typical wash sequence for a C18 column could be:

      • Water

      • Methanol

      • Acetonitrile

      • Isopropanol

      • Return to your mobile phase conditions.

    • Interpretation: If performance is restored after a thorough wash, it indicates that this compound or its metabolites were accumulating on the column.

  • Modify Mobile Phase:

    • Protocol: Adjust the mobile phase composition. For example, changing the organic modifier or adjusting the pH might improve peak shape by altering the interaction of this compound with the stationary phase.

    • Interpretation: Improved chromatography indicates that the initial mobile phase was not optimal for separating the analyte in the presence of this compound.

  • Optimize Sample Preparation:

    • Protocol: Implement a sample clean-up step, such as solid-phase extraction (SPE), to remove this compound before HPLC analysis.

    • Interpretation: If the chromatogram improves after sample clean-up, it confirms that this compound was the source of the interference.

Issue 3: Signal Suppression/Enhancement in LC-MS/MS

Symptoms:

  • Lower or higher than expected analyte signal intensity in the presence of this compound.

  • Poor reproducibility of analyte signal.

Troubleshooting Workflow:

start LC-MS/MS Signal Instability post_column_infusion Post-Column Infusion Experiment start->post_column_infusion chromatographic_separation Improve Chromatographic Separation post_column_infusion->chromatographic_separation internal_standard Use a Stable Isotope-Labeled Internal Standard chromatographic_separation->internal_standard sample_dilution Dilute the Sample internal_standard->sample_dilution resolution Problem Resolved sample_dilution->resolution

Caption: Troubleshooting workflow for LC-MS/MS signal interference.

Detailed Steps:

  • Post-Column Infusion Experiment:

    • Protocol: Infuse a constant flow of your analyte solution into the MS source post-column while injecting a sample containing this compound.

    • Interpretation: A dip in the analyte signal at the retention time of this compound confirms ion suppression.

  • Improve Chromatographic Separation:

    • Protocol: Modify your HPLC method to separate your analyte from this compound. This could involve changing the gradient, the column chemistry, or the mobile phase.

    • Interpretation: If the analyte signal is stable after improving separation, co-elution with this compound was the cause of the ion suppression.

  • Use a Stable Isotope-Labeled Internal Standard:

    • Protocol: Synthesize or purchase a stable isotope-labeled version of your analyte to use as an internal standard. This standard will co-elute with your analyte and experience the same matrix effects.

    • Interpretation: By calculating the ratio of the analyte signal to the internal standard signal, you can correct for signal suppression or enhancement.

    AnalyteThis compound Conc. (µM)Analyte Peak AreaInternal Standard Peak AreaAnalyte/IS Ratio
    Standard01,000,0001,100,0000.91
    Sample50550,000600,0000.92
  • Dilute the Sample:

    • Protocol: Dilute your sample to reduce the concentration of this compound.

    • Interpretation: This can mitigate matrix effects, but be mindful that it will also reduce the concentration of your analyte, potentially impacting sensitivity.

References

Validation & Comparative

A Comparative Analysis of Amphenone B and Metyrapone in the Inhibition of Steroid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Amphenone B and metyrapone, two prominent inhibitors of steroid biosynthesis. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these compounds in their studies. We will delve into their mechanisms of action, comparative efficacy supported by experimental data, and the methodologies employed in key comparative studies.

Mechanism of Action: A Tale of Two Inhibitors

Both this compound and metyrapone disrupt the intricate cascade of enzymatic reactions that constitute steroidogenesis, the biological process for producing steroid hormones. However, they exhibit distinct profiles in their inhibitory activity.

Metyrapone is a well-characterized and relatively selective inhibitor of 11β-hydroxylase (CYP11B1) .[1][2][3][4] This enzyme catalyzes the final and critical step in the synthesis of cortisol, the conversion of 11-deoxycortisol to cortisol.[1][2][3] By blocking this step, metyrapone leads to a decrease in cortisol production and a consequent accumulation of its precursor, 11-deoxycortisol.[1][5] This specific mode of action has led to its clinical use in testing the integrity of the hypothalamic-pituitary-adrenal (HPA) axis and in the management of Cushing's syndrome, a condition characterized by excessive cortisol levels.[1][3][4][6] While its primary target is 11β-hydroxylase, metyrapone has been reported to have less potent inhibitory effects on other steroidogenic enzymes, such as 17α-hydroxylase and 18-hydroxylase.[2]

This compound , in contrast, is a broader and less specific inhibitor of steroid synthesis.[7] Its inhibitory action extends to multiple enzymes in the steroidogenic pathway, including:

  • 11β-hydroxylase

  • 17α-hydroxylase

  • 17,20-lyase

  • 21-hydroxylase

  • 3β-hydroxysteroid dehydrogenase

  • Cholesterol side-chain cleavage enzyme[7]

This wide-ranging inhibition results in a more generalized suppression of the production of various steroid hormones, including glucocorticoids, mineralocorticoids, androgens, and estrogens.[7] Notably, this compound also interferes with the production of thyroxine, a thyroid hormone, through a mechanism similar to that of thiouracil.[7]

Comparative Efficacy: A Quantitative Look

The following table summarizes the available quantitative data to provide a direct comparison of the inhibitory potency of this compound and metyrapone.

InhibitorTarget Enzyme(s)IC50 / KiOrganism/SystemReference
Metyrapone 11β-hydroxylase (CYP11B1)Apparent Ki of 30 µM (for 11β-HSD1 reductase activity)Sheep liver microsomes[8]
11β-hydroxylaseIC50 0.03-0.15 µM (for etomidate, a potent inhibitor for comparison)In vitro[9]
This compound Multiple steroidogenic enzymesNot specified in the provided resultsNot specified in the provided results[7]

Note: Direct comparative IC50 or Ki values for this compound against specific steroidogenic enzymes were not available in the initial search results. The provided data for metyrapone's Ki is for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) reductase activity, which is a different enzyme from the primary target, 11β-hydroxylase, but provides an indication of its inhibitory potential. The IC50 for etomidate is included to provide context for potent 11β-hydroxylase inhibition.

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. Below are outlines of methodologies that could be employed for a head-to-head comparison of this compound and metyrapone.

In Vitro Enzyme Inhibition Assay

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound and metyrapone on specific steroidogenic enzymes (e.g., 11β-hydroxylase, 17α-hydroxylase).

Methodology:

  • Enzyme Source: Utilize recombinant human enzymes or microsomal preparations from adrenal tissues (e.g., bovine or rat adrenal glands).

  • Substrate: Use a specific substrate for the enzyme being assayed (e.g., 11-deoxycortisol for 11β-hydroxylase). The substrate can be radiolabeled for ease of detection.

  • Incubation: Incubate the enzyme, substrate, and varying concentrations of the inhibitor (this compound or metyrapone) in a suitable buffer system at a controlled temperature (e.g., 37°C).

  • Reaction Termination: Stop the enzymatic reaction after a defined period using a quenching solution (e.g., a strong acid or organic solvent).

  • Product Quantification: Separate the product from the substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Quantify the amount of product formed, for instance, by liquid scintillation counting if a radiolabeled substrate was used.

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is then determined from the resulting dose-response curve.

Cell-Based Steroidogenesis Assay

Objective: To assess the overall inhibitory effect of this compound and metyrapone on steroid hormone production in a cellular context.

Methodology:

  • Cell Line: Employ a steroidogenic cell line, such as the human adrenal cortex carcinoma cell line (H295R), which expresses all the key enzymes for steroid synthesis.

  • Cell Culture and Treatment: Culture the cells under standard conditions. Treat the cells with a stimulant of steroidogenesis (e.g., forskolin or angiotensin II) in the presence of varying concentrations of this compound or metyrapone for a specified duration (e.g., 24-48 hours).

  • Hormone Measurement: Collect the cell culture supernatant. Measure the concentrations of key steroid hormones (e.g., cortisol, aldosterone, androstenedione) using specific enzyme-linked immunosorbent assays (ELISAs) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Determine the dose-dependent effect of each inhibitor on the production of different steroid hormones. This will provide a comprehensive view of their inhibitory profiles within a biological system.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

Steroidogenesis_Inhibition cluster_pathway Steroid Synthesis Pathway cluster_inhibitors Inhibitors Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Cholesterol side-chain cleavage enzyme Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17-OH Pregnenolone 17-OH Pregnenolone Pregnenolone->17-OH Pregnenolone 17α-Hydroxylase 11-Deoxycorticosterone 11-Deoxycorticosterone Progesterone->11-Deoxycorticosterone 21-Hydroxylase Corticosterone Corticosterone 11-Deoxycorticosterone->Corticosterone 11β-Hydroxylase 17-OH Progesterone 17-OH Progesterone 17-OH Pregnenolone->17-OH Progesterone 3β-HSD DHEA DHEA 17-OH Pregnenolone->DHEA 17,20-Lyase 11-Deoxycortisol 11-Deoxycortisol 17-OH Progesterone->11-Deoxycortisol 21-Hydroxylase Androstenedione Androstenedione 17-OH Progesterone->Androstenedione 17,20-Lyase Cortisol Cortisol 11-Deoxycortisol->Cortisol 11β-Hydroxylase This compound This compound Cholesterol side-chain\ncleavage enzyme Cholesterol side-chain cleavage enzyme This compound->Cholesterol side-chain\ncleavage enzyme 3β-HSD 3β-HSD This compound->3β-HSD 21-Hydroxylase 21-Hydroxylase This compound->21-Hydroxylase 11β-Hydroxylase 11β-Hydroxylase This compound->11β-Hydroxylase 17α-Hydroxylase 17α-Hydroxylase This compound->17α-Hydroxylase 17,20-Lyase 17,20-Lyase This compound->17,20-Lyase Metyrapone Metyrapone Metyrapone->11β-Hydroxylase

Caption: Inhibition sites of this compound and Metyrapone in the steroid synthesis pathway.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cell Cell-Based Assay Enzyme Isolated Steroidogenic Enzyme Incubation Incubation Enzyme->Incubation Substrate Specific Substrate Substrate->Incubation Inhibitor_vitro This compound or Metyrapone (Varying Concentrations) Inhibitor_vitro->Incubation Quantification_vitro Product Quantification (TLC, HPLC) Incubation->Quantification_vitro IC50 IC50 Determination Quantification_vitro->IC50 Cells Steroidogenic Cells (e.g., H295R) Treatment Cell Treatment Cells->Treatment Stimulant Stimulant (e.g., Forskolin) Stimulant->Treatment Inhibitor_cell This compound or Metyrapone (Varying Concentrations) Inhibitor_cell->Treatment Quantification_cell Hormone Measurement (ELISA, LC-MS) Treatment->Quantification_cell Dose_Response Dose-Response Analysis Quantification_cell->Dose_Response

Caption: Comparative experimental workflow for this compound and Metyrapone.

Conclusion

References

A Comparative Analysis of Amphenone B and Aminoglutethimide in Steroidogenesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent inhibitors of steroidogenesis, Amphenone B and aminoglutethimide. The following sections will delve into their mechanisms of action, present comparative experimental data, and outline the methodologies used in key studies. This information is intended to assist researchers in making informed decisions for their investigative and drug development endeavors.

Mechanism of Action and Efficacy

Both this compound and aminoglutethimide are inhibitors of steroid hormone synthesis, targeting key enzymes in the steroidogenesis pathway. However, they exhibit different spectra of activity and potency.

This compound acts as a competitive inhibitor of a broad range of enzymes within the steroid synthesis cascade. These include the cholesterol side-chain cleavage enzyme, 11β-hydroxylase, 17α-hydroxylase, 17,20-lyase, 21-hydroxylase, and 3β-hydroxysteroid dehydrogenase.[1] This broad-spectrum inhibition leads to a significant decrease in the production of glucocorticoids, mineralocorticoids, androgens, and estrogens.[1] In addition to its effects on steroidogenesis, this compound also inhibits the production of thyroxine.[1]

Aminoglutethimide is primarily recognized as an inhibitor of aromatase (CYP19A1) and the cholesterol side-chain cleavage enzyme (P450scc or CYP11A1).[2][3] By blocking the cholesterol side-chain cleavage enzyme, it impedes the initial conversion of cholesterol to pregnenolone, a crucial precursor for all steroid hormones.[3][4] Its inhibition of aromatase specifically blocks the conversion of androgens to estrogens.[3][5] While its primary targets are P450scc and aromatase, some evidence suggests it also inhibits 11β-hydroxylase, 21-hydroxylase, and aldosterone synthase.[2] The inhibitory effects of aminoglutethimide are reversible.[2]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and aminoglutethimide against various enzymes in the steroidogenesis pathway. It is important to note that quantitative data for this compound is less readily available in recent literature.

Target EnzymeThis compound IC50Aminoglutethimide IC50
Cholesterol Side-Chain Cleavage (P450scc/CYP11A1)Data not available~20 µM[2], 29 µM[6], 30 µM[7]
Aromatase (CYP19A1)Data not available10 µM[8][9], 37 µM[6]
11β-Hydroxylase (CYP11B1)Data not available50 µM (for corticosterone production)[6]
Aldosterone Synthase (CYP11B2)Data not available80 µM (for aldosterone production)[6]
17α-HydroxylaseInhibits[1]Data not available
21-HydroxylaseInhibits[1]Data not available
3β-Hydroxysteroid DehydrogenaseInhibits[1]Data not available

Signaling Pathway and Experimental Workflow

To visualize the points of inhibition within the steroidogenesis pathway and a typical experimental workflow for assessing enzyme inhibition, the following diagrams are provided.

G cluster_pathway Simplified Steroidogenesis Pathway cluster_inhibitors Inhibitor Targets Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone P450scc (CYP11A1) Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17-OH Pregnenolone 17-OH Pregnenolone Pregnenolone->17-OH Pregnenolone 17α-Hydroxylase (CYP17A1) 11-Deoxycorticosterone 11-Deoxycorticosterone Progesterone->11-Deoxycorticosterone 21-Hydroxylase (CYP21A2) 17-OH Progesterone 17-OH Progesterone 17-OH Pregnenolone->17-OH Progesterone 3β-HSD DHEA DHEA 17-OH Pregnenolone->DHEA 17,20-Lyase (CYP17A1) 11-Deoxycortisol 11-Deoxycortisol 17-OH Progesterone->11-Deoxycortisol 21-Hydroxylase (CYP21A2) Dehydroepiandrosterone (DHEA) Dehydroepiandrosterone (DHEA) Androstenedione Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estrone Estrone Androstenedione->Estrone Aromatase (CYP19A1) Estradiol Estradiol Testosterone->Estradiol Aromatase (CYP19A1) Corticosterone Corticosterone 11-Deoxycorticosterone->Corticosterone 11β-Hydroxylase (CYP11B1) Aldosterone Aldosterone Corticosterone->Aldosterone Aldosterone Synthase (CYP11B2) Cortisol Cortisol 11-Deoxycortisol->Cortisol 11β-Hydroxylase (CYP11B1) DHEA->Androstenedione 3β-HSD This compound This compound P450scc\n(CYP11A1) P450scc (CYP11A1) This compound->P450scc\n(CYP11A1) 11β-Hydroxylase\n(CYP11B1) 11β-Hydroxylase (CYP11B1) This compound->11β-Hydroxylase\n(CYP11B1) 17α-Hydroxylase\n(CYP17A1) 17α-Hydroxylase (CYP17A1) This compound->17α-Hydroxylase\n(CYP17A1) 21-Hydroxylase\n(CYP21A2) 21-Hydroxylase (CYP21A2) This compound->21-Hydroxylase\n(CYP21A2) 3β-HSD 3β-HSD This compound->3β-HSD Aminoglutethimide Aminoglutethimide Aminoglutethimide->P450scc\n(CYP11A1) Aminoglutethimide->11β-Hydroxylase\n(CYP11B1) Aromatase\n(CYP19A1) Aromatase (CYP19A1) Aminoglutethimide->Aromatase\n(CYP19A1) Aldosterone Synthase\n(CYP11B2) Aldosterone Synthase (CYP11B2) Aminoglutethimide->Aldosterone Synthase\n(CYP11B2)

Caption: Inhibition points of this compound and aminoglutethimide in the steroidogenesis pathway.

G cluster_workflow Generalized In Vitro Enzyme Inhibition Assay Workflow Reagent_Prep Prepare reagents: - Purified enzyme - Substrate - Cofactor - Test compound (this compound or aminoglutethimide) Assay_Setup Set up 96-well plate: - Assay buffer - Cofactor - Varying concentrations of test compound - Controls (vehicle, known inhibitor) Reagent_Prep->Assay_Setup Enzyme_Add Add enzyme to each well Assay_Setup->Enzyme_Add Pre_Incubate Pre-incubate to allow compound-enzyme interaction Enzyme_Add->Pre_Incubate Reaction_Start Initiate reaction by adding substrate Pre_Incubate->Reaction_Start Measurement Measure product formation or substrate depletion over time (e.g., spectrophotometry, fluorometry, LC-MS) Reaction_Start->Measurement Data_Analysis Calculate initial reaction velocities and normalize to vehicle control Measurement->Data_Analysis IC50_Calc Plot % inhibition vs. log[compound] and fit to a dose-response curve to determine IC50 Data_Analysis->IC50_Calc

Caption: A generalized workflow for determining the IC50 of an inhibitor in an in vitro enzyme assay.

Experimental Protocols

Detailed below are generalized methodologies for key experiments cited in the comparison of this compound and aminoglutethimide.

In Vitro Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on a specific steroidogenic enzyme.

Materials:

  • Purified recombinant human enzyme (e.g., CYP11A1, aromatase)

  • Substrate (e.g., cholesterol for CYP11A1, androstenedione for aromatase)

  • Cofactor (e.g., NADPH)

  • Test compound (this compound or aminoglutethimide) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader or other detection system (e.g., LC-MS/MS)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, cofactor, and test compounds.

  • Assay Setup: In a 96-well plate, add the assay buffer, cofactor, and a range of concentrations of the test compound. Include vehicle controls (solvent only) and positive controls (a known inhibitor).

  • Enzyme Addition: Add the purified enzyme to each well.

  • Pre-incubation: Incubate the plate for a defined period to allow the test compound to interact with the enzyme.

  • Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.

  • Detection: Measure the formation of the product or the depletion of the substrate over time. For cytochrome P450 enzymes, this can often be monitored by following NADPH consumption spectrophotometrically or by quantifying the specific steroid product using LC-MS/MS for higher specificity and sensitivity.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the test compound. Normalize the velocities relative to the vehicle control (considered 100% activity). Plot the percentage of enzyme inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.[10]

Cell-Based Steroidogenesis Assay (e.g., using H295R cells)

Objective: To assess the overall effect of a compound on the production of a panel of steroid hormones in a cellular context.

Materials:

  • Human NCI-H295R adrenocortical carcinoma cells

  • Cell culture medium and supplements

  • Test compound (this compound or aminoglutethimide)

  • Forskolin (to stimulate steroidogenesis)

  • Multi-well cell culture plates

  • LC-MS/MS system for steroid hormone analysis

Procedure:

  • Cell Culture: Culture NCI-H295R cells to a desired confluency in multi-well plates.

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compound. Include vehicle controls and a positive control inhibitor. Often, cells are co-treated with a stimulant like forskolin to induce a robust steroidogenic response.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

  • Hormone Extraction: Collect the cell culture supernatant. The steroid hormones can be extracted from the supernatant using methods like liquid-liquid extraction or solid-phase extraction.

  • Quantification: Analyze the concentrations of a panel of steroid hormones (e.g., pregnenolone, progesterone, cortisol, testosterone, estradiol) in the extracts using a validated LC-MS/MS method.

  • Data Analysis: Normalize the hormone production in the treated wells to that of the vehicle control wells. Determine the concentration-dependent effect of the compound on the production of each steroid.

Summary and Conclusion

Both this compound and aminoglutethimide are effective inhibitors of steroidogenesis. This compound demonstrates a broader spectrum of inhibition across multiple enzymes in the pathway, though quantitative efficacy data is sparse in contemporary literature. Aminoglutethimide's inhibitory profile is more characterized, with established IC50 values for its primary targets, P450scc and aromatase.

The choice between these two compounds for research purposes will depend on the specific goals of the study. Aminoglutethimide may be preferable when a more targeted inhibition of the initial and final steps of steroid synthesis is desired and where quantifiable data is crucial. This compound, on the other hand, could be a tool for inducing a more widespread disruption of steroidogenesis. For drug development professionals, the more extensive clinical and pharmacological data available for aminoglutethimide and its derivatives provides a more solid foundation for further investigation. Future research providing direct, side-by-side quantitative comparisons of these two inhibitors under identical experimental conditions would be highly valuable to the scientific community.

References

Amphenone B vs. Ketoconazole: A Comparative Guide for Adrenal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of adrenal research, the selection of appropriate chemical tools to probe and manipulate steroidogenesis is paramount. Among the armamentarium of steroidogenesis inhibitors, Amphenone B and ketoconazole have historically served as important agents for investigating adrenal gland function and dysfunction. This guide provides a detailed, objective comparison of this compound and ketoconazole, supported by available experimental data, to aid researchers in selecting the optimal compound for their specific research needs.

At a Glance: Key Differences

FeatureThis compoundKetoconazole
Primary Mechanism Competitive inhibitor of multiple steroidogenic enzymesPrimarily a cytochrome P450 enzyme inhibitor
Enzyme Inhibition Broad-spectrum, including CYP11A1, 3β-HSD, CYP17A1, CYP21A2, and CYP11B1[1]Broad-spectrum, with potent inhibition of CYP17A1 and CYP11B1[1][2][3]
Clinical Use Never marketed for therapeutic use due to toxicity[1]Used clinically to treat Cushing's syndrome[2][3]
Side Effect Profile Drowsiness, gastrointestinal issues, rashes, methemoglobinemia, hepatotoxicity[1]Hepatotoxicity, adrenal insufficiency, gynecomastia[2][3]
Quantitative Data Limited publicly available quantitative dataExtensive quantitative data on enzyme inhibition available

Mechanism of Action and Target Specificity

Both this compound and ketoconazole exert their effects by inhibiting key enzymes in the adrenal steroidogenesis pathway, thereby blocking the synthesis of corticosteroids, mineralocorticoids, and androgens. However, their specific mechanisms and potencies differ significantly.

This compound is a broad-spectrum competitive inhibitor of several key enzymes in the steroidogenic cascade.[1] It has been shown to inhibit cholesterol side-chain cleavage enzyme (CYP11A1), 3β-hydroxysteroid dehydrogenase (3β-HSD), 17α-hydroxylase/17,20-lyase (CYP17A1), 21-hydroxylase (CYP21A2), and 11β-hydroxylase (CYP11B1).[1] This wide range of inhibition leads to a profound and generalized suppression of adrenal steroid production. Notably, this compound is not known to be cytotoxic to adrenal cells.[1]

Ketoconazole , an imidazole derivative initially developed as an antifungal agent, is a potent inhibitor of cytochrome P450 enzymes, which play a crucial role in steroidogenesis.[2][3] Its primary targets in the adrenal gland are CYP17A1 and CYP11B1.[1][2][3] By inhibiting these enzymes, ketoconazole effectively blocks the production of cortisol and androgens. Its effect on aldosterone synthesis is generally less pronounced at lower concentrations.

Quantitative Comparison of Enzyme Inhibition

Quantitative data on the inhibitory potency of this compound against specific adrenal enzymes is scarce in publicly available literature, reflecting its early stage of research and subsequent discontinuation. In contrast, extensive research has been conducted on ketoconazole, providing valuable quantitative metrics for its inhibitory effects.

Table 1: Inhibitory Activity of Ketoconazole on Human Adrenal Steroidogenic Enzymes

EnzymeInhibition Constant (Ki)IC50
CYP17A1 (17α-hydroxylase) 10 nM[1][4][5]18 µM[6]
CYP11B1 (11β-hydroxylase) 10 nM[1][4][5]35 µM[6]
CYP11A1 (Cholesterol side-chain cleavage) --
3β-HSD 100 µM[1][4][5]No significant inhibition at tested concentrations[6]
CYP21A2 (21-hydroxylase) 100 µM[1][4][5]No significant inhibition at tested concentrations[6]
CYP11B2 (Aldosterone synthase) -28 µM (as 18-hydroxylase)[6]
C17,20-lyase -2 µM[6]

Note: IC50 and Ki values can vary depending on the experimental conditions and assay used. The data presented here are compiled from multiple sources for comparative purposes.

Signaling Pathway and Experimental Workflow

To visualize the points of inhibition within the adrenal steroidogenesis pathway and a typical experimental workflow for evaluating these inhibitors, the following diagrams are provided.

G cluster_amphenone cluster_ketoconazole Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD SeventeenOH_Pregnenolone 17-OH Pregnenolone Pregnenolone->SeventeenOH_Pregnenolone CYP17A1 Deoxycorticosterone Deoxycorticosterone Progesterone->Deoxycorticosterone CYP21A2 SeventeenOH_Progesterone 17-OH Progesterone Progesterone->SeventeenOH_Progesterone CYP17A1 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 DHEA DHEA SeventeenOH_Pregnenolone->DHEA CYP17A1 Deoxycortisol 11-Deoxycortisol SeventeenOH_Progesterone->Deoxycortisol CYP21A2 Androstenedione Androstenedione SeventeenOH_Progesterone->Androstenedione CYP17A1 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 DHEA->Androstenedione 3β-HSD AmphenoneB This compound Inhibition CYP11A1 CYP11A1 AmphenoneB->CYP11A1 3β-HSD 3β-HSD AmphenoneB->3β-HSD CYP17A1 CYP17A1 AmphenoneB->CYP17A1 CYP21A2 CYP21A2 AmphenoneB->CYP21A2 CYP11B1 CYP11B1 AmphenoneB->CYP11B1 Ketoconazole Ketoconazole Inhibition Ketoconazole->CYP17A1 Ketoconazole->CYP11B1

Caption: Adrenal Steroidogenesis Pathway and Inhibition Sites.

G cluster_prep Cell Culture and Treatment cluster_analysis Analysis cluster_data Data Interpretation Culture Culture Adrenal Cells (e.g., H295R) Treatment Treat cells with varying concentrations of inhibitor Culture->Treatment Harvest Harvest cell supernatant Treatment->Harvest Extraction Steroid Extraction Harvest->Extraction Quantification LC-MS/MS or Immunoassay for steroid quantification Extraction->Quantification IC50 Calculate IC50 values Quantification->IC50 Pathway Determine effects on specific pathway branches IC50->Pathway

Caption: In Vitro Steroidogenesis Inhibition Assay Workflow.

Experimental Protocols

A standardized and widely accepted method for evaluating the effects of compounds on steroidogenesis is the in vitro assay using the human adrenocortical carcinoma cell line, H295R. These cells express all the key enzymes required for steroid biosynthesis.

Protocol: H295R Steroidogenesis Assay

  • Cell Culture: H295R cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with serum and antibiotics in a humidified incubator at 37°C and 5% CO2.

  • Plating: Cells are seeded into multi-well plates (e.g., 24-well or 96-well) and allowed to adhere and grow for a specified period (e.g., 24-48 hours).

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or ketoconazole) and a stimulant of steroidogenesis, such as forskolin (to activate adenylyl cyclase and mimic ACTH signaling). Appropriate vehicle controls are included.

  • Incubation: The cells are incubated with the test compounds for a defined period (e.g., 24 or 48 hours).

  • Sample Collection: After incubation, the cell culture supernatant is collected.

  • Steroid Extraction: Steroids are extracted from the supernatant using a suitable method, such as solid-phase extraction (SPE) or liquid-liquid extraction.

  • Quantification: The concentrations of various steroids (e.g., cortisol, aldosterone, testosterone, and their precursors) in the extracts are quantified using a sensitive and specific analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or specific immunoassays.

  • Data Analysis: The results are analyzed to determine the dose-dependent effects of the inhibitors on the production of each steroid. IC50 values are calculated to quantify the potency of inhibition.

Side Effects and Toxicity

The toxicological profiles of this compound and ketoconazole are markedly different and have significantly influenced their respective applications in research and medicine.

This compound was investigated in humans in the 1950s, but its development was halted due to a high incidence of adverse effects. These included central nervous system effects such as drowsiness, gastrointestinal disturbances (heartburn, nausea, vomiting), skin rashes, methemoglobinemia, and significant hepatotoxicity, including impaired liver function and hepatomegaly.[1] It also exhibits antithyroid activity.[1]

Ketoconazole , while used clinically, carries a black box warning from the FDA for hepatotoxicity, which can be severe and even fatal.[2][3] Regular monitoring of liver function is required during treatment. Another significant side effect is adrenal insufficiency, a direct consequence of its mechanism of action.[2][3] At higher doses, it can also cause gynecomastia in males due to the inhibition of androgen synthesis.[2][3]

Conclusion for the Researcher

The choice between this compound and ketoconazole for adrenal research depends heavily on the specific experimental goals and available resources.

This compound may be of interest for historical comparative studies or for investigating the effects of a broad, non-specific inhibitor of steroidogenesis. However, its use is significantly limited by the lack of commercial availability for therapeutic use, the scarcity of modern quantitative data, and its known toxicity profile.

Ketoconazole , on the other hand, is a well-characterized and readily available tool for studying the effects of potent CYP450-mediated inhibition of steroidogenesis. Its extensive documentation, including quantitative inhibitory data and a known clinical profile, makes it a more suitable and reliable choice for most contemporary adrenal research applications. Researchers using ketoconazole should, however, be mindful of its potent effects and potential for off-target actions, particularly its impact on hepatic function.

For researchers seeking to inhibit specific steps in the steroidogenesis pathway with greater selectivity, newer and more targeted inhibitors may be more appropriate alternatives to both this compound and ketoconazole.

References

Trilostane as a Modern Alternative to Amphenone B in Steroidogenesis Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme inhibitor is critical for the precise modulation of steroid hormone biosynthesis. This guide provides a detailed comparison of Trilostane and the historical research compound, Amphenone B, offering insights into their mechanisms, specificity, and suitability for contemporary research applications.

Trilostane, a synthetic steroid analogue, has emerged as a highly specific and clinically approved inhibitor of steroidogenesis, primarily utilized in the treatment of Cushing's syndrome in veterinary medicine.[1][2][3] In a research context, its targeted mechanism offers a significant advantage over older, less specific inhibitors like this compound. This compound, a diphenylmethane derivative, was historically used as a research tool to study adrenal function but was never commercialized due to its broad inhibitory profile and associated toxicity.[4][5]

Mechanism of Action: A Tale of Two Inhibitors

The primary distinction between Trilostane and this compound lies in their enzymatic targets within the steroidogenesis pathway.

Trilostane acts as a competitive and reversible inhibitor of 3β-hydroxysteroid dehydrogenase (3β-HSD) .[6][7][8] This enzyme is a critical bottleneck in the synthesis of all major classes of steroid hormones, including glucocorticoids, mineralocorticoids, and sex steroids.[1] By blocking 3β-HSD, Trilostane prevents the conversion of pregnenolone, 17α-hydroxypregnenolone, and dehydroepiandrosterone (DHEA) to their respective downstream products: progesterone, 17α-hydroxyprogesterone, and androstenedione.[1] This targeted action allows for a more controlled and predictable reduction in steroid hormone production.

This compound , in contrast, exhibits a much broader and less specific inhibitory profile. It acts as a competitive inhibitor of multiple enzymes in the steroidogenic cascade, including:

  • Cholesterol side-chain cleavage enzyme[4]

  • 3β-hydroxysteroid dehydrogenase (3β-HSD)[4]

  • 17α-hydroxylase[4]

  • 21-hydroxylase[4]

  • 11β-hydroxylase[4]

This widespread inhibition leads to a more drastic and less controlled shutdown of steroid synthesis. Furthermore, this compound also inhibits thyroid hormone biosynthesis, a significant off-target effect that complicates its use in research focused specifically on adrenal steroidogenesis.[4][9]

Comparative Data: Trilostane vs. This compound

The following table summarizes the key characteristics and performance of Trilostane and this compound based on available data.

FeatureTrilostaneThis compound
Primary Target 3β-hydroxysteroid dehydrogenase (3β-HSD)[1][7]Multiple enzymes including cholesterol side-chain cleavage enzyme, 3β-HSD, 17α-hydroxylase, 21-hydroxylase, and 11β-hydroxylase
Inhibition Type Competitive, ReversibleCompetitive
Specificity High for 3β-HSDLow, broad-spectrum inhibitor of steroidogenesis[4]
Primary Application Treatment of Cushing's syndrome (hyperadrenocorticism) in dogs[10][11]Historical research tool for studying adrenal function[4]
Off-Target Effects Primarily related to excessive steroid suppression (e.g., electrolyte imbalance)[12]Inhibition of thyroid hormone synthesis, potential for methemoglobinemia, drowsiness, and skin rash[4][5]
Clinical Use Approved for veterinary use[3]Never marketed for clinical use due to toxicity[4]

Experimental Protocols

Detailed experimental protocols for evaluating the effects of these inhibitors are crucial for reproducible research. Below are generalized methodologies based on common research practices.

In Vitro Enzyme Inhibition Assay

Objective: To determine the inhibitory potency (e.g., IC50) of Trilostane or this compound on a specific steroidogenic enzyme.

Methodology:

  • Enzyme Source: Utilize purified recombinant enzyme or microsomal fractions from adrenal tissues.

  • Substrate: Use a radiolabeled or fluorescently tagged steroid precursor specific to the enzyme being assayed (e.g., radiolabeled pregnenolone for 3β-HSD).

  • Incubation: Incubate the enzyme, substrate, and varying concentrations of the inhibitor (Trilostane or this compound) in a suitable buffer system.

  • Reaction Termination: Stop the enzymatic reaction after a defined period.

  • Product Separation: Separate the product from the substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the amount of product formed.

  • Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Cell-Based Steroidogenesis Assay

Objective: To assess the effect of Trilostane or this compound on steroid hormone production in a cellular context.

Methodology:

  • Cell Culture: Use a steroidogenic cell line (e.g., H295R human adrenocortical carcinoma cells) cultured in appropriate media.

  • Treatment: Treat the cells with varying concentrations of Trilostane or this compound for a specified duration. A stimulant such as forskolin or ACTH can be used to induce steroidogenesis.

  • Sample Collection: Collect the cell culture supernatant.

  • Hormone Quantification: Measure the concentration of specific steroid hormones (e.g., cortisol, aldosterone) in the supernatant using methods like ELISA or LC-MS/MS.

  • Data Analysis: Determine the dose-dependent effect of the inhibitor on hormone production.

Visualizing the Impact: Signaling Pathways and Experimental Workflow

To further clarify the mechanisms and experimental approaches, the following diagrams are provided.

G Steroidogenesis Pathway Inhibition cluster_cholesterol Cholesterol cluster_pregnenolone Pregnenolone cluster_progesterone Progesterone cluster_17ohp 17-OH Pregnenolone cluster_17ohprog 17-OH Progesterone cluster_dhea DHEA cluster_androstenedione Androstenedione cluster_cortisol Glucocorticoids cluster_aldosterone Mineralocorticoids cluster_sexsteroids Sex Steroids Cholesterol Cholesterol SCC Cholesterol Side-Chain Cleavage Enzyme Cholesterol->SCC Pregnenolone Pregnenolone HSD3B 3β-HSD Pregnenolone->HSD3B OH17 17α-hydroxylase Pregnenolone->OH17 Progesterone Progesterone OH21 21-hydroxylase Progesterone->OH21 17-OH_Pregnenolone 17-OH Pregnenolone DHEA DHEA 17-OH_Pregnenolone->DHEA 17-OH_Pregnenolone->HSD3B 17-OH_Progesterone 17-OH Progesterone 17-OH_Progesterone->OH21 OH11 11β-hydroxylase 17-OH_Progesterone->OH11 DHEA->HSD3B Androstenedione Androstenedione Sex_Steroids Testosterone / Estradiol Androstenedione->Sex_Steroids Cortisol Cortisol Aldosterone Aldosterone SCC->Pregnenolone HSD3B->Progesterone HSD3B->17-OH_Progesterone HSD3B->Androstenedione OH17->17-OH_Pregnenolone OH21->Cortisol OH21->Aldosterone OH11->Cortisol Trilostane Trilostane Trilostane->HSD3B AmphenoneB This compound AmphenoneB->SCC AmphenoneB->HSD3B AmphenoneB->OH17 AmphenoneB->OH21 AmphenoneB->OH11

Caption: Steroidogenesis pathway showing the specific target of Trilostane and the broad targets of this compound.

G Experimental Workflow: In Vitro Inhibition A Prepare enzyme and substrate B Add varying concentrations of inhibitor (Trilostane or this compound) A->B C Incubate B->C D Stop reaction C->D E Separate product from substrate (e.g., HPLC, TLC) D->E F Quantify product E->F G Calculate % inhibition and IC50 F->G

Caption: A generalized workflow for determining the in vitro inhibitory potency of a compound.

Conclusion: Trilostane as the Superior Research Tool

For modern research applications requiring the specific and controlled inhibition of steroidogenesis, Trilostane presents a clear advantage over this compound. Its well-defined mechanism of action, targeting the single, crucial 3β-HSD enzyme, allows for more precise experimental manipulation and easier interpretation of results.[6][7] In contrast, the broad inhibitory profile and off-target effects of this compound make it a less desirable tool for studies where specificity is paramount.[4] While this compound holds historical significance in the initial exploration of adrenal inhibitors, Trilostane represents the current standard for targeted research in this field.

References

A Comparative Analysis of IC50 Values for Key Steroidogenesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The intricate process of steroidogenesis, the metabolic pathway responsible for the synthesis of steroid hormones, is a critical area of study in endocrinology and drug development. A host of medical conditions, including hormone-dependent cancers and endocrine disorders, are managed by targeting the enzymes within this pathway. This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values for several prominent steroidogenesis inhibitors against key enzymes: cholesterol side-chain cleavage enzyme (CYP11A1), 17α-hydroxylase/17,20-lyase (CYP17A1), 21-hydroxylase (CYP21A2), 3β-hydroxysteroid dehydrogenase (HSD3B), and aromatase (CYP19A1).

Comparative IC50 Values of Steroidogenesis Inhibitors

The following table summarizes the reported IC50 values for a panel of well-characterized steroidogenesis inhibitors. It is important to note that these values can vary depending on the specific experimental conditions, such as the enzyme source (e.g., recombinant human enzyme, cell lysates, or tissue microsomes) and the assay methodology.

InhibitorTarget EnzymeIC50 Value (µM)Enzyme Source / Cell LineReference
Aminoglutethimide CYP11A1 (P450scc)29Not Specified[1]
CYP19A1 (Aromatase)10 - 37Human MCF7 cells, Human placental microsomes[1][2]
CYP21A2Inhibition reported, specific IC50 not foundNCI-H295R cells[3]
Ketoconazole CYP11A1 (P450scc)0.56Rat ovary cells
CYP17A1 (17α-hydroxylase)3.36Rat ovary cells[4]
CYP19A1 (Aromatase)0.56Rat ovary cells[4]
CYP3A40.16 - 1.69Human liver microsomes[5][6][7]
Metyrapone CYP11B1 (11β-hydroxylase)7.83Not Specified[8]
Trilostane 3β-HSDCompetitive inhibitor, specific IC50 not providedNot Specified[9][10]
Abiraterone CYP17A10.0155Human adrenal H295R cells[11]
CYP21A2Kd of 6.3Purified recombinant CYP21A2[12]
Fadrozole CYP19A1 (Aromatase)Potent inhibitor, specific IC50 variesNot Specified[13][14]
CYP11B1, CYP11B2Potent inhibitor, specific IC50 variesNot Specified[13]
Letrozole CYP19A1 (Aromatase)0.00727Recombinant CYP19A1[15]
Anastrozole CYP19A1 (Aromatase)>96% inhibition at clinical dosesIn vivo[16]

Experimental Protocols

The determination of IC50 values relies on robust and reproducible experimental protocols. Below are generalized methodologies for key assays cited in the literature.

Cell-Based Steroidogenesis Assay (e.g., H295R Assay)

The human NCI-H295R adrenocortical carcinoma cell line is a widely accepted in vitro model for studying steroidogenesis as it expresses all the key enzymes required for the synthesis of corticosteroids, mineralocorticoids, and sex steroids.

  • Cell Culture and Treatment: H295R cells are cultured in a suitable medium supplemented with serum. For experiments, cells are seeded in multi-well plates and allowed to adhere. The growth medium is then replaced with a serum-free or charcoal-stripped serum medium containing various concentrations of the test inhibitor.

  • Incubation: Cells are incubated with the inhibitor for a specified period, typically 24 to 48 hours.

  • Hormone Quantification: After incubation, the cell culture medium is collected, and the concentrations of various steroid hormones (e.g., progesterone, 17α-hydroxyprogesterone, androstenedione, testosterone, and estradiol) are quantified using techniques such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The production of each steroid is normalized to a vehicle control. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Microsomal Enzyme Inhibition Assays (e.g., Aromatase Assay)

Microsomes, which are vesicles of endoplasmic reticulum membranes, can be isolated from tissues (e.g., human placenta) or from cells overexpressing a specific enzyme. These preparations are enriched with cytochrome P450 enzymes.

  • Preparation of Reaction Mixture: A reaction mixture is prepared containing the microsomal fraction, a buffer system, and a cofactor such as NADPH.

  • Inhibitor Addition: Various concentrations of the test inhibitor are added to the reaction mixture.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of a specific substrate (e.g., radiolabeled androstenedione for the aromatase assay).

  • Incubation and Termination: The reaction is incubated at a controlled temperature (e.g., 37°C) for a defined period and then terminated, often by the addition of a solvent.

  • Product Quantification: The product of the enzymatic reaction is separated from the substrate (e.g., by thin-layer chromatography or high-performance liquid chromatography) and quantified (e.g., by scintillation counting for radiolabeled products).

  • IC50 Determination: The percentage of enzyme activity inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value is then determined by non-linear regression analysis.

Recombinant Enzyme Inhibition Assays

The use of purified, recombinantly expressed enzymes allows for a more direct assessment of an inhibitor's potency against a specific target without the confounding factors of a cellular environment.

  • Assay Setup: The purified recombinant enzyme is incubated in a suitable buffer with varying concentrations of the inhibitor.

  • Substrate Addition: A specific substrate for the enzyme is added to initiate the reaction.

  • Detection of Activity: The enzyme's activity is measured by monitoring the consumption of the substrate or the formation of the product. This can be achieved through various detection methods, including fluorescence, absorbance, or mass spectrometry.

  • Calculation of IC50: Similar to other methods, the percentage of inhibition is plotted against the inhibitor concentration to calculate the IC50 value.

Visualizing Steroidogenesis and Experimental Workflow

Steroidogenesis Signaling Pathway

The following diagram illustrates the major pathways of steroid hormone synthesis from cholesterol, highlighting the key enzymes that are targeted by the inhibitors discussed in this guide.

Steroidogenesis_Pathway cluster_Mitochondria Mitochondria cluster_ER Endoplasmic Reticulum cluster_Mitochondria2 Mitochondria Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 (P450scc) Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Hydroxyprogesterone 17α-Hydroxyprogesterone Pregnenolone->Hydroxyprogesterone CYP17A1 (17α-hydroxylase) Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone CYP21A2 Progesterone->Hydroxyprogesterone CYP17A1 (17α-hydroxylase) Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1/B2 Deoxycortisol 11-Deoxycortisol Hydroxyprogesterone->Deoxycortisol CYP21A2 Androstenedione Androstenedione Hydroxyprogesterone->Androstenedione CYP17A1 (17,20-lyase) Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estrone Estrone Androstenedione->Estrone CYP19A1 (Aromatase) Estradiol Estradiol Testosterone->Estradiol CYP19A1 (Aromatase) Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Aminoglutethimide Aminoglutethimide Aminoglutethimide->Pregnenolone Aminoglutethimide->Estrone Ketoconazole Ketoconazole Ketoconazole->Pregnenolone Ketoconazole->Hydroxyprogesterone Ketoconazole->Estrone Metyrapone Metyrapone Metyrapone->Corticosterone Metyrapone->Cortisol Trilostane Trilostane Trilostane->Progesterone Abiraterone Abiraterone Abiraterone->Hydroxyprogesterone Abiraterone->Androstenedione Aromatase_Inhibitors Aromatase Inhibitors (Letrozole, Anastrozole, Fadrozole) Aromatase_Inhibitors->Estrone Aromatase_Inhibitors->Estradiol

Caption: Steroidogenesis pathway with points of inhibition.

Generalized Experimental Workflow for IC50 Determination

This diagram outlines the typical steps involved in determining the IC50 value of a steroidogenesis inhibitor.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Analysis A1 Prepare Enzyme Source (Cells, Microsomes, or Recombinant Enzyme) B1 Incubate Enzyme Source with Inhibitor A1->B1 A2 Prepare Inhibitor Stock Solutions (Serial Dilutions) A2->B1 A3 Prepare Assay Buffer and Substrate B2 Initiate Reaction with Substrate A3->B2 B1->B2 B3 Incubate for a Defined Time B2->B3 B4 Terminate Reaction B3->B4 C1 Quantify Product Formation (e.g., ELISA, LC-MS/MS, Radioactivity) B4->C1 C2 Calculate Percent Inhibition C1->C2 C3 Plot Dose-Response Curve C2->C3 C4 Determine IC50 Value C3->C4

Caption: Generalized workflow for IC50 determination.

References

Selectivity Profiling of Amphenone B Against Cytochrome P450 Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the selectivity of cytochrome P450 (CYP) enzyme inhibitors, with a focus on compounds targeting steroidogenesis. Due to the limited publicly available data on the direct interaction of Amphenone B with the primary drug-metabolizing CYP isoforms, this document serves to highlight the importance of comprehensive selectivity profiling by comparing the known activities of related compounds. The information presented herein is intended to guide researchers in designing and interpreting studies to evaluate the potential for drug-drug interactions of novel chemical entities.

Introduction to this compound and Cytochrome P450 Inhibition

This compound is recognized as an inhibitor of steroid hormone biosynthesis, targeting several key cytochrome P450 enzymes within the steroidogenic pathway. These include 11β-hydroxylase (CYP11B1), 17α-hydroxylase/17,20-lyase (CYP17A1), and the cholesterol side-chain cleavage enzyme (CYP11A1). Inhibition of these enzymes disrupts the production of corticosteroids, mineralocorticoids, and sex steroids.

While the inhibitory effects of this compound on steroidogenic CYPs are established, its selectivity profile against the major drug-metabolizing CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is not well-documented in publicly accessible literature. These latter enzymes are responsible for the metabolism of a vast array of xenobiotics, including most therapeutic drugs. Inhibition of these CYPs can lead to significant drug-drug interactions (DDIs), resulting in altered drug efficacy and an increased risk of adverse events. Therefore, understanding the selectivity of a compound like this compound is critical for its development and safe use in a research or clinical context.

Comparative Selectivity of Steroidogenesis Inhibitors

To contextualize the potential CYP interaction profile of this compound, this guide presents the selectivity data for other well-characterized inhibitors of steroidogenesis: ketoconazole, metyrapone, and osilodrostat. These compounds, while also targeting steroidogenic CYPs, have been more extensively studied for their effects on a broader range of P450 enzymes.

Table 1: Comparative Inhibitory Activity (IC50) of Selected Steroidogenesis Inhibitors Against Cytochrome P450 Enzymes

CompoundPrimary Target(s)CYP1A2CYP2C9CYP2C19CYP2D6CYP3A4CYP11B1CYP11B2 (Aldosterone Synthase)CYP17A1CYP21A2
This compound CYP11A1, CYP11B1, CYP17A1, CYP21A2No DataNo DataNo DataNo DataNo DataInhibitorNo DataInhibitorInhibitor
Ketoconazole Fungal CYP51, various human CYPsWeak InhibitorModerate InhibitorModerate InhibitorWeak InhibitorPotent Inhibitor (IC50: ~0.04 µM)[1]Potent Inhibitor Potent Inhibitor Potent Inhibitor Moderate Inhibitor
Metyrapone CYP11B1InducerNo significant inhibitionNo significant inhibitionNo significant inhibitionInducer/Weak InhibitorPotent Inhibitor (IC50: ~7.83 µM)[2]Potent Inhibitor Weak InhibitorNo significant inhibition
Osilodrostat CYP11B1, CYP11B2Moderate InhibitorNo significant inhibitionModerate InhibitorWeak InhibitorWeak InhibitorPotent Inhibitor (IC50: 2.5 nM)[3][4]Potent Inhibitor (IC50: 0.7 nM)[3]Negligible InhibitionNegligible Inhibition

Experimental Protocols for CYP Inhibition Screening

The following provides a generalized methodology for determining the inhibitory potential of a test compound against various CYP isoforms using human liver microsomes. This protocol is representative of standard industry practice for in vitro DDI studies.[5][6][7][8][9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for major human CYP enzymes.

Materials:

  • Test compound (e.g., this compound)

  • Pooled human liver microsomes (HLMs)

  • CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Positive control inhibitors for each CYP isoform (e.g., Fluvoxamine for CYP1A2, Sulfaphenazole for CYP2C9, Ticlopidine for CYP2C19, Quinidine for CYP2D6, Ketoconazole for CYP3A4)

  • Acetonitrile or methanol for reaction termination

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compound, probe substrates, and positive control inhibitors in an appropriate solvent (e.g., DMSO). Prepare working solutions by diluting the stocks in buffer.

  • Incubation Mixture Preparation: In a 96-well plate, combine the human liver microsomes, potassium phosphate buffer, and the NADPH regenerating system.

  • Pre-incubation: Add a range of concentrations of the test compound or a single concentration of the positive control inhibitor to the appropriate wells. Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C to allow for interaction with the enzymes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the CYP isoform-specific probe substrate to each well.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time, ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol. This also serves to precipitate the proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis. Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis: Determine the percent inhibition of CYP activity at each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates the key steps in a typical in vitro CYP inhibition screening assay.

CYP_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Stock Solutions (Test Compound, Substrates, Controls) C Dispense Incubation Buffer into 96-well Plate B Prepare Incubation Buffer (HLMs, NADPH System, Buffer) B->C D Add Test Compound & Positive Controls C->D E Pre-incubate at 37°C D->E F Initiate Reaction with Probe Substrate E->F G Incubate at 37°C F->G H Terminate Reaction (e.g., cold Acetonitrile) G->H I Centrifuge to Pellet Protein H->I J Transfer Supernatant I->J K LC-MS/MS Analysis (Metabolite Quantification) J->K L Data Analysis (Calculate % Inhibition, Determine IC50) K->L

References

Amphenone B and Steroid Immunoassays: A Guide to Potential Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of Amphenone B in steroid immunoassays, a critical consideration for researchers utilizing this compound in studies involving steroid hormone measurements. Due to the absence of direct experimental data on this compound's cross-reactivity, this guide offers a predictive assessment based on its known mechanism of action and structural similarities to other compounds known to interfere with these assays. For a direct comparison, we examine the well-documented cross-reactivity of Metyrapone, another inhibitor of steroidogenesis.

Introduction to this compound and Steroid Immunoassays

This compound is a chemical compound known to be a broad inhibitor of steroid and thyroid hormone biosynthesis.[1] It competitively inhibits several key enzymes in the steroidogenic pathway, including 11β-hydroxylase, 17α-hydroxylase, 21-hydroxylase, and the cholesterol side-chain cleavage enzyme.[1] This inhibitory action leads to a decrease in the production of corticosteroids, mineralocorticoids, androgens, and estrogens.[1]

Steroid immunoassays are widely used in clinical and research settings for the quantitative measurement of steroid hormones in biological fluids. These assays, often employing a competitive format, rely on the specific binding of an antibody to the target steroid. However, the specificity of these antibodies is not absolute, and structurally similar molecules can cross-react, leading to inaccurate measurements.

Predicted Cross-Reactivity of this compound

For instance, inhibition of 11β-hydroxylase by this compound would cause a build-up of 11-deoxycortisol. It is well-documented that 11-deoxycortisol can cross-react in cortisol immunoassays, leading to falsely elevated cortisol levels.[2][3][4][5][6] Given that this compound has a broader inhibitory profile than Metyrapone, it is plausible that it could induce the accumulation of a wider range of steroid precursors, potentially leading to a more complex cross-reactivity profile in various steroid immunoassays.

Comparative Analysis: this compound vs. Metyrapone

To provide a tangible comparison, we examine the known cross-reactivity of Metyrapone, a more selective 11β-hydroxylase inhibitor.[7] The structural differences between this compound and Metyrapone, as well as the target steroid cortisol, are key to understanding their potential for cross-reactivity.

Chemical Structures:

CompoundChemical Structure
This compound 3,3-bis(p-aminophenyl)butan-2-one
Metyrapone 2-methyl-1,2-di-3-pyridyl-1-propanone[7][8][9][10]
Cortisol (11β)-11,17,21-trihydroxypregn-4-ene-3,20-dione

Data on Metyrapone Cross-Reactivity in Cortisol Immunoassays:

Studies have shown that Metyrapone and its primary metabolite, metyrapol, can interfere with cortisol immunoassays, leading to a significant positive bias.[2][4][6] This interference is largely attributed to the accumulation of 11-deoxycortisol, which cross-reacts with the anti-cortisol antibodies.

Immunoassay PlatformReported Cross-Reactivity/Interference with Metyrapone/MetabolitesReference
Siemens ADVIA CentaurPositive bias observed in patients on Metyrapone therapy.[6]
Roche ElecsysStudies on the Roche Cortisol II assay show cross-reactivity with various steroids, and while Metyrapone itself did not show significant cross-reactivity in one study, the accumulation of its precursor 11-deoxycortisol is a known issue.[11]
General ImmunoassaysFalsely elevated cortisol levels are a recognized complication of Metyrapone treatment when using immunoassays.[2][3][4][5]

Predicted Performance of this compound in Steroid Immunoassays:

Based on its broader inhibitory profile, the use of this compound is predicted to result in the accumulation of multiple steroid precursors. This could lead to significant cross-reactivity in a variety of steroid immunoassays, not limited to just cortisol assays. The magnitude of this interference would depend on the specific assay, the dose of this compound administered, and the individual's metabolic response.

Experimental Protocols

For researchers investigating the cross-reactivity of this compound or other compounds in steroid immunoassays, the following general protocol, adapted from established methodologies, can be utilized.[11][12]

Objective: To determine the percentage of cross-reactivity of this compound in a specific steroid immunoassay (e.g., Roche Elecsys Cortisol II).

Materials:

  • Steroid-free serum or plasma

  • This compound of known purity

  • The steroid immunoassay kit to be tested (e.g., Roche Elecsys Cortisol II)

  • Calibrators and controls for the immunoassay

  • Precision pipettes and laboratory equipment for sample preparation and analysis

Procedure:

  • Preparation of Spiked Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). Serially dilute the stock solution in steroid-free serum to create a range of known concentrations of this compound.

  • Preparation of Control Samples: Prepare control samples of steroid-free serum with and without the solvent used for the this compound stock solution.

  • Immunoassay Analysis: Analyze the spiked and control samples using the steroid immunoassay according to the manufacturer's instructions.

  • Calculation of Cross-Reactivity: The percentage of cross-reactivity can be calculated using the following formula:

    % Cross-Reactivity = [(Apparent Steroid Concentration in Spiked Sample - Apparent Steroid Concentration in Control) / Concentration of this compound] x 100

Visualizations

Signaling Pathway: Steroidogenesis Inhibition by this compound

Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone SCC Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Hydroxypregnenolone 17α-Hydroxypregnenolone Pregnenolone->Hydroxypregnenolone 17α-Hydroxylase Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone 21-Hydroxylase Corticosterone Corticosterone Deoxycorticosterone->Corticosterone 11β-Hydroxylase Aldosterone Aldosterone Corticosterone->Aldosterone Aldosterone Synthase Hydroxyprogesterone 17α-Hydroxyprogesterone Hydroxypregnenolone->Hydroxyprogesterone 3β-HSD DHEA DHEA Hydroxypregnenolone->DHEA 17,20-Lyase Deoxycortisol 11-Deoxycortisol Hydroxyprogesterone->Deoxycortisol 21-Hydroxylase Cortisol Cortisol Deoxycortisol->Cortisol 11β-Hydroxylase Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estradiol Estradiol Testosterone->Estradiol Aromatase AmphenoneB This compound SCC SCC AmphenoneB->SCC 3β-HSD 3β-HSD AmphenoneB->3β-HSD 17α-Hydroxylase 17α-Hydroxylase AmphenoneB->17α-Hydroxylase 21-Hydroxylase 21-Hydroxylase AmphenoneB->21-Hydroxylase 11β-Hydroxylase 11β-Hydroxylase AmphenoneB->11β-Hydroxylase

Caption: Inhibition points of this compound in the steroidogenesis pathway.

Experimental Workflow: Cross-Reactivity Testing

cluster_prep Sample Preparation cluster_analysis Immunoassay Analysis cluster_calc Data Analysis Stock This compound Stock Solution Spiked Spiked Samples (Varying Concentrations) Stock->Spiked Serum Steroid-Free Serum Serum->Spiked Control Control Samples Serum->Control Assay Roche Elecsys Cortisol II Assay Spiked->Assay Control->Assay Calculation Calculate % Cross-Reactivity Assay->Calculation AmphenoneB This compound Administration Inhibition Inhibition of Steroidogenic Enzymes AmphenoneB->Inhibition Accumulation Accumulation of Steroid Precursors Inhibition->Accumulation CrossReactivity Cross-Reactivity Accumulation->CrossReactivity Immunoassay Steroid Immunoassay Antibody Anti-Steroid Antibody Immunoassay->Antibody Antibody->CrossReactivity Inaccurate Inaccurate Steroid Measurement CrossReactivity->Inaccurate

References

A Head-to-Head Comparison of Amphenone B with Newer Steroidogenesis Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of endocrine research and drug development, the inhibition of steroidogenesis remains a critical strategy for targeting a range of pathologies, from hormone-dependent cancers to endocrine disorders. Amphenone B, a historical but potent inhibitor, laid the groundwork for the development of a newer generation of more specific and less toxic steroidogenesis inhibitors. This guide provides a comprehensive head-to-head comparison of this compound with contemporary inhibitors such as ketoconazole, aminoglutethimide, metyrapone, and abiraterone, focusing on their mechanisms of action, inhibitory profiles, and the experimental methodologies used for their evaluation.

Introduction to Steroidogenesis Inhibitors

Steroidogenesis is the biological process responsible for the synthesis of steroid hormones from cholesterol. This complex pathway involves a series of enzymatic reactions primarily occurring in the adrenal glands, gonads, and placenta.[1] Inhibitors of this pathway are compounds that block one or more of these enzymatic steps, thereby reducing the production of specific steroid hormones.[2] These inhibitors are invaluable tools in both clinical settings and basic research for understanding and treating conditions driven by steroid hormone excess.

This compound , chemically known as 3,3-bis(p-aminophenyl)butan-2-one, was one of the earliest synthetic, non-steroidal compounds identified as a broad-spectrum inhibitor of steroidogenesis.[3] It acts as a competitive inhibitor of several key enzymes in the steroidogenic cascade, including cholesterol side-chain cleavage enzyme (CYP11A1), 3β-hydroxysteroid dehydrogenase (3β-HSD), 17α-hydroxylase/17,20-lyase (CYP17A1), 21-hydroxylase (CYP21A2), and 11β-hydroxylase (CYP11B1).[3] This broad activity profile leads to a general suppression of glucocorticoids, mineralocorticoids, androgens, and estrogens.[3] However, its clinical utility was hampered by significant side effects, including hepatotoxicity and effects on thyroid hormone synthesis.[3]

The limitations of this compound spurred the development of newer, more selective steroidogenesis inhibitors with improved therapeutic indices. These include:

  • Ketoconazole: An antifungal agent that, at higher doses, inhibits several cytochrome P450 enzymes involved in steroidogenesis, notably CYP11A1, CYP17A1, and CYP11B1.[2][4]

  • Aminoglutethimide: Initially developed as an anticonvulsant, it was later found to inhibit CYP11A1 and aromatase (CYP19A1), thereby blocking the production of all adrenal steroids and the conversion of androgens to estrogens.[3]

  • Metyrapone: A more selective inhibitor of CYP11B1, which catalyzes the final step in cortisol synthesis.[4]

  • Abiraterone: A potent and irreversible inhibitor of CYP17A1, primarily used in the treatment of castration-resistant prostate cancer.[5]

Comparative Analysis of Inhibitory Potency

A direct quantitative comparison of this compound with newer inhibitors is challenging due to the historical nature of this compound research and the lack of standardized comparative assays. However, by compiling data from various in vitro studies, we can create a comparative overview of their inhibitory profiles against key steroidogenic enzymes. It is important to note that IC50 values can vary significantly based on the experimental conditions, such as the enzyme source (e.g., recombinant human enzyme, animal tissue homogenates) and assay methodology.

Table 1: Comparative Inhibitory Activity (IC50 Values) of Steroidogenesis Inhibitors

InhibitorCYP11A1 (Cholesterol Side-Chain Cleavage)CYP17A1 (17α-Hydroxylase/17,20-Lyase)CYP11B1 (11β-Hydroxylase)3β-HSD (3β-Hydroxysteroid Dehydrogenase)Aromatase (CYP19A1)
This compound Inhibitory (IC50 not available)[3]Inhibitory (IC50 not available)[3]Inhibitory (IC50 not available)[3]Inhibitory (IC50 not available)[3]Not a primary target
Ketoconazole ~0.56 µM[6]~3.36 µM (hydroxylase)[6]~0.127 µM[7][8]Weakly inhibitory[6]~0.56 µM[6]
Aminoglutethimide Primary Target (IC50 varies)[3]---Inhibitory (IC50 varies)[3]
Metyrapone Weakly inhibitory at high concentrations[4]Less potent inhibition[4]~0.015 µM[7][8]--
Abiraterone -~4 nM (hydroxylase), ~2.9 nM (lyase)[5]-Inhibitory[5]-

Signaling Pathways and Mechanisms of Action

The steroidogenesis pathway is a complex cascade of enzymatic conversions. Understanding where each inhibitor acts is crucial for predicting its physiological effects.

Steroidogenesis_Pathway cluster_Mitochondria Mitochondria cluster_ER Endoplasmic Reticulum cluster_inhibitors Inhibitor Targets Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Pregnenolone_ER Pregnenolone Pregnenolone->Pregnenolone_ER 11-Deoxycorticosterone 11-Deoxycorticosterone Corticosterone Corticosterone 11-Deoxycorticosterone->Corticosterone CYP11B2 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 11-Deoxycortisol 11-Deoxycortisol Cortisol Cortisol 11-Deoxycortisol->Cortisol CYP11B1 Progesterone Progesterone Pregnenolone_ER->Progesterone 3β-HSD 17-OH Pregnenolone 17-OH Pregnenolone Pregnenolone_ER->17-OH Pregnenolone CYP17A1 (17α-hydroxylase) Progesterone->11-Deoxycorticosterone CYP21A2 17-OH Progesterone 17-OH Progesterone Progesterone->17-OH Progesterone CYP17A1 (17α-hydroxylase) 17-OH Pregnenolone->17-OH Progesterone 3β-HSD DHEA DHEA 17-OH Pregnenolone->DHEA CYP17A1 (17,20-lyase) 17-OH Progesterone->11-Deoxycortisol Androstenedione Androstenedione 17-OH Progesterone->Androstenedione CYP17A1 (17,20-lyase) DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estrone Estrone Androstenedione->Estrone Aromatase (CYP19A1) Estradiol Estradiol Testosterone->Estradiol Aromatase (CYP19A1) This compound This compound CYP11A1 CYP11A1 This compound->CYP11A1 3β-HSD 3β-HSD This compound->3β-HSD CYP17A1\n(17α-hydroxylase) CYP17A1 (17α-hydroxylase) This compound->CYP17A1\n(17α-hydroxylase) CYP17A1\n(17,20-lyase) CYP17A1 (17,20-lyase) This compound->CYP17A1\n(17,20-lyase) CYP21A2 CYP21A2 This compound->CYP21A2 CYP11B1 CYP11B1 This compound->CYP11B1 Ketoconazole Ketoconazole Ketoconazole->CYP11A1 Ketoconazole->CYP17A1\n(17α-hydroxylase) Ketoconazole->CYP11B1 Aminoglutethimide Aminoglutethimide Aminoglutethimide->CYP11A1 Aromatase (CYP19A1) Aromatase (CYP19A1) Aminoglutethimide->Aromatase (CYP19A1) Metyrapone Metyrapone Metyrapone->CYP11B1 Abiraterone Abiraterone Abiraterone->CYP17A1\n(17α-hydroxylase) Abiraterone->CYP17A1\n(17,20-lyase)

Caption: The steroidogenesis pathway and sites of action for various inhibitors.

Experimental Protocols for Evaluating Steroidogenesis Inhibitors

The in vitro evaluation of steroidogenesis inhibitors is crucial for determining their potency, selectivity, and mechanism of action. The NCI-H295R human adrenocortical carcinoma cell line is a widely accepted model as it expresses all the key enzymes necessary for the synthesis of corticosteroids and sex steroids.

In Vitro Steroidogenesis Assay Using H295R Cells

This assay provides a comprehensive overview of a compound's effect on the entire steroidogenic pathway.

Objective: To determine the effect of a test compound on the production of a panel of steroid hormones.

Methodology:

  • Cell Culture: H295R cells are cultured in a suitable medium supplemented with serum and maintained in a humidified incubator at 37°C and 5% CO2.

  • Cell Seeding: Cells are seeded into multi-well plates (e.g., 24- or 96-well) and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (and appropriate vehicle controls). A positive control inhibitor (e.g., forskolin to stimulate steroidogenesis, and a known inhibitor like prochloraz) is also included.

  • Incubation: The cells are incubated with the test compounds for a defined period, typically 24 to 48 hours.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected for hormone analysis.

  • Hormone Quantification: The concentrations of various steroid hormones (e.g., progesterone, 17α-hydroxyprogesterone, androstenedione, testosterone, cortisol, estradiol) in the supernatant are quantified using a sensitive and specific analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Cell Viability Assay: To ensure that the observed effects on hormone production are not due to cytotoxicity, a cell viability assay (e.g., MTT or CellTiter-Glo®) is performed on the cells after supernatant collection.

  • Data Analysis: Hormone concentrations are normalized to a vehicle control. IC50 values are calculated by plotting the percent inhibition of hormone production against the log of the inhibitor concentration and fitting the data to a dose-response curve.

H295R_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results A Culture H295R Cells B Seed Cells into Multi-well Plates A->B C Treat with Test Compounds (various concentrations) B->C D Incubate for 24-48 hours C->D E Collect Supernatant D->E G Perform Cell Viability Assay D->G F Quantify Steroid Hormones (LC-MS/MS) E->F H Calculate IC50 Values F->H G->H

Caption: Experimental workflow for the H295R steroidogenesis assay.

Recombinant Enzyme Inhibition Assays

To determine the specific enzymatic target of an inhibitor and to obtain precise inhibitory constants, assays using purified recombinant human enzymes are employed.

Objective: To determine the IC50 value of a test compound against a specific steroidogenic enzyme (e.g., CYP17A1, CYP11B1).

Methodology (General Protocol):

  • Reagents: Purified recombinant human enzyme (e.g., CYP17A1 co-expressed with its redox partner, cytochrome P450 reductase), a specific substrate for the enzyme (often radiolabeled), a cofactor (e.g., NADPH), and the test compound.

  • Reaction Setup: The reaction is typically performed in a multi-well plate. The reaction mixture contains the enzyme, buffer, and varying concentrations of the test inhibitor.

  • Pre-incubation: The enzyme and inhibitor are often pre-incubated to allow for binding to occur.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate and cofactor.

  • Incubation: The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 37°C).

  • Reaction Termination: The reaction is stopped, often by the addition of a strong acid or an organic solvent.

  • Product Separation and Quantification: The product of the enzymatic reaction is separated from the unreacted substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The amount of product is then quantified, for example, by liquid scintillation counting if a radiolabeled substrate was used.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

Enzyme_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_quantification Quantification cluster_analysis Data Analysis A Prepare Reaction Mixture: Recombinant Enzyme, Buffer, Test Compound B Pre-incubate A->B C Initiate with Substrate & Cofactor B->C D Incubate at 37°C C->D E Terminate Reaction D->E F Separate Product from Substrate (e.g., TLC, HPLC) E->F G Quantify Product F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Caption: General workflow for a recombinant enzyme inhibition assay.

Conclusion

This compound, as a pioneering steroidogenesis inhibitor, demonstrated the therapeutic potential of targeting this pathway. While its broad-spectrum activity and unfavorable side effect profile have led to its replacement by newer, more selective agents, its study provided a crucial foundation for modern drug development. Newer inhibitors like ketoconazole, aminoglutethimide, metyrapone, and abiraterone offer improved specificity, allowing for more targeted therapeutic interventions with better safety profiles.

For researchers and drug development professionals, the choice of a steroidogenesis inhibitor depends on the specific research question or therapeutic goal. For broad, non-selective inhibition to study the overall effects of steroid depletion, a compound with a profile similar to this compound might be a useful (though likely unavailable) tool. However, for dissecting the roles of specific enzymes or for developing targeted therapies, the newer, more selective inhibitors are indispensable. The use of standardized and well-characterized in vitro assays, such as the H295R cell-based assay and recombinant enzyme assays, is paramount for the accurate and reproducible evaluation of these potent pharmacological agents. Future research will likely focus on developing even more selective inhibitors with fewer off-target effects to further refine the therapeutic applications of steroidogenesis inhibition.

References

Amphenone B: A Comparative Analysis of its Impact on Gene Expression Versus Modern Steroidogenesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Amphenone B, one of the earliest synthetic inhibitors of adrenal steroidogenesis, represents a foundational tool in endocrinology research. While its use has been largely superseded by more specific agents, understanding its broad-spectrum mechanism provides a valuable comparative baseline for evaluating modern inhibitors. This guide provides an objective comparison of this compound's effects on gene expression with two well-characterized alternatives, Metyrapone and Ketoconazole, supported by available experimental data and mechanistic insights.

Due to the limited availability of modern transcriptomic data for this compound, this comparison extrapolates its likely effects based on its known enzymatic targets and contrasts them with the documented genomic responses to Metyrapone and Ketoconazole.

Overview of Inhibitor Mechanisms and Primary Targets

This compound exhibits a broader range of inhibition across the steroidogenic pathway compared to the more targeted actions of Metyrapone and Ketoconazole. This difference in specificity is fundamental to their distinct impacts on cellular gene expression.

FeatureThis compoundMetyraponeKetoconazole
Primary Target(s) Broad inhibition of multiple cytochrome P450 enzymes, including CYP11A1 (Cholesterol side-chain cleavage), CYP11B1, and CYP21A2.[1][2][3]Primarily inhibits CYP11B1 (11β-hydroxylase), which catalyzes the final step in cortisol synthesis.[4][5][6] Also inhibits 11β-HSD1 reductase activity.[7]Inhibits CYP11A1, CYP17A1, and to a lesser extent, CYP11B1. Also a potent inhibitor of fungal CYP51 and human CYP3A4.[8][9][10]
Key Pathway Interruption Early and late stages of steroidogenesis.Primarily the terminal step of glucocorticoid synthesis.Multiple early and intermediate steps in steroidogenesis.
Other Known Effects Inhibition of thyroid function.[2][3]Can increase androgen precursors due to upstream substrate accumulation.Potent antifungal activity; significant drug-drug interactions via CYP3A4 inhibition.[8][11]

Signaling Pathways and Points of Inhibition

The differential effects of these inhibitors on gene expression originate from their distinct points of intervention in the adrenal steroidogenesis pathway and their off-target effects on other signaling cascades.

G cluster_0 Mitochondrion cluster_1 Endoplasmic Reticulum chol Cholesterol preg Pregnenolone chol->preg CYP11A1 (SCC) prog Progesterone preg->prog 3β-HSD dhea DHEA preg->dhea CYP17A1 deoxycorticosterone 11-Deoxycorticosterone prog->deoxycorticosterone CYP21A2 deoxycortisol 11-Deoxycortisol prog->deoxycortisol CYP17A1, CYP21A2 corticosterone Corticosterone deoxycorticosterone->corticosterone CYP11B1 aldosterone Aldosterone corticosterone->aldosterone CYP11B2 androstenedione Androstenedione dhea->androstenedione cortisol Cortisol deoxycortisol->cortisol CYP11B1 AmphenoneB This compound AmphenoneB->chol Inhibits AmphenoneB->deoxycorticosterone Inhibits Metyrapone Metyrapone Metyrapone->deoxycortisol Inhibits Ketoconazole Ketoconazole Ketoconazole->chol Inhibits Ketoconazole->preg Inhibits Ketoconazole->prog Inhibits

Caption: Adrenal steroidogenesis pathway showing inhibitor targets.

The reduction in cortisol synthesis by these inhibitors disrupts the negative feedback loop of the Hypothalamic-Pituitary-Adrenal (HPA) axis, leading to increased ACTH secretion. This, in turn, stimulates the expression of genes involved in the early stages of steroidogenesis.

HPA_Axis cluster_genes ACTH-Stimulated Gene Expression Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary + CRH Adrenal Adrenal Cortex Pituitary->Adrenal + ACTH StAR StAR CYP11A1 CYP11A1 Cortisol Cortisol Adrenal->Cortisol Synthesis Cortisol->Hypothalamus - (Negative Feedback) Cortisol->Pituitary - (Negative Feedback) Inhibitors Steroidogenesis Inhibitors Inhibitors->Adrenal Blocks

Caption: HPA axis feedback loop and impact of inhibitors.

Beyond the HPA axis, inhibitors like Ketoconazole directly modulate nuclear receptors such as the Pregnane X Receptor (PXR), which governs the expression of a wide array of genes involved in xenobiotic metabolism.

PXR_Pathway cluster_cell Hepatocyte cluster_nucleus Nucleus PXR_RXR PXR-RXR Heterodimer XRE Xenobiotic Response Element (XRE) PXR_RXR->XRE Binds TargetGenes Target Gene Transcription (e.g., CYP3A4, CYP2B6) XRE->TargetGenes Initiates PXR PXR PXR->PXR_RXR RXR RXR RXR->PXR_RXR Ligand Ketoconazole Ligand->PXR Activates/Antagonizes RNASeq_Workflow A 1. Cell Culture & Treatment (e.g., H295R cells + Inhibitors) B 2. Total RNA Extraction A->B C 3. RNA Quality Control (RIN > 8) B->C D 4. mRNA Enrichment & Library Preparation C->D E 5. Next-Generation Sequencing (e.g., Illumina) D->E F 6. Data QC & Alignment (FastQC, STAR) E->F G 7. Gene Expression Quantification F->G H 8. Differential Expression Analysis (DESeq2/edgeR) G->H I 9. Pathway & Functional Analysis H->I

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Amphenone B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Understanding the proper disposal procedures for research chemicals like Amphenone B is a critical component of responsible laboratory practice. This guide provides essential, immediate safety and logistical information to ensure the safe handling and disposal of this compound, reinforcing our commitment to being your trusted partner in laboratory safety and chemical management.

This compound is a research chemical known to be an inhibitor of steroid and thyroid hormone biosynthesis.[1] Due to its biological activity and potential for adverse health effects, it must be handled and disposed of as a hazardous chemical.[1][2][3] Improper disposal can pose risks to human health and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A laboratory coat

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Step-by-Step Disposal Protocol for this compound

As a laboratory chemical, this compound waste must be managed through your institution's hazardous waste program.[4][5][6] Never dispose of this compound down the drain or in the regular trash.[4][7][8]

1. Waste Identification and Segregation:

  • Solid Waste:

    • Collect any solid this compound waste, including unused or expired product and contaminated materials (e.g., weighing boats, contaminated paper towels), in a designated, compatible, and clearly labeled hazardous waste container.[5][9]

    • The container must be in good condition, with a secure, tight-fitting lid.[5][6]

  • Liquid Waste (Solutions):

    • If this compound is in a solution, collect it in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix this compound waste with incompatible chemicals.[5][7]

  • Contaminated Labware:

    • Disposable Items: Items such as gloves, pipette tips, and other disposables that have come into contact with this compound should be placed in the designated solid hazardous waste container.

    • Reusable Glassware: Reusable glassware should be decontaminated. A common procedure is to triple rinse the glassware with a suitable solvent capable of dissolving this compound.[5][10] The first rinseate must be collected and disposed of as hazardous waste.[7][8][11] Subsequent rinses may also need to be collected, depending on your institution's specific guidelines.

2. Labeling of Hazardous Waste:

  • Clearly label the hazardous waste container with the words "Hazardous Waste."[5]

  • Identify the contents as "this compound waste" and list all components of the waste, including any solvents.[5]

  • Indicate the approximate quantity or concentration of this compound.

  • Include the date of waste accumulation and the name of the generating researcher or laboratory.

3. Storage of Hazardous Waste:

  • Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within your laboratory.

  • Ensure the storage area is away from general laboratory traffic and incompatible materials.[5]

  • Follow your institution's guidelines for the maximum allowable volume of waste that can be stored in a satellite accumulation area.[8]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) or Hazardous Waste Management department to schedule a pickup of the waste.[5]

  • Do not attempt to transport hazardous waste off-site yourself.

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not available, the following table summarizes its key chemical properties relevant to handling and safety.

PropertyValue
Molecular Formula C₁₆H₁₈N₂O[12]
Molecular Weight 254.33 g/mol [12]
Appearance Solid
Solubility Information not readily available, but as a research chemical, should be handled with care in various solvents.

Experimental Protocols

No specific experimental protocols for the chemical inactivation of this compound for disposal purposes are readily available in the searched literature. Therefore, the recommended procedure is to treat it as a stable chemical and dispose of it through a certified hazardous waste management vendor.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

AmphenoneB_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Pure compound, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid contaminated_labware Contaminated Labware waste_type->contaminated_labware Labware collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid decontaminate Decontaminate Reusable Labware (Triple Rinse) contaminated_labware->decontaminate label_container Properly Label Container: 'Hazardous Waste - this compound' Contents, Date, Generator collect_solid->label_container collect_liquid->label_container collect_rinsate Collect First Rinseate as Hazardous Waste decontaminate->collect_rinsate collect_rinsate->label_container store_waste Store Sealed Container in Designated Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with hazardous waste regulations. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.

References

Essential Safety and Handling Guidelines for Amphenone B

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS.

This document provides crucial safety and logistical information for the handling and disposal of Amphenone B (3,3-bis(p-aminophenyl)butan-2-one), a known inhibitor of steroid and thyroid hormone biosynthesis.[1] Due to the limited availability of a comprehensive Safety Data Sheet (SDS), these guidelines are based on the known biological effects of the compound and general safe laboratory practices for handling potent, bioactive small molecules.

Hazard Assessment and Toxicological Information

This compound is a biologically active compound that has been shown to inhibit the production of critical hormones, including corticosteroids, androgens, estrogens, and thyroxine.[1] Human studies have reported several adverse effects, underscoring the need for stringent safety measures.

Known Health Effects in Humans:

  • Drowsiness

  • Gastrointestinal disturbances (heartburn, nausea, vomiting)

  • Skin rashes (morbilliform and pruritic)

  • Methemoglobinemia

  • Hepatotoxicity (impaired liver function and hepatomegaly)[1]

Due to its mechanism of action and observed toxicities, this compound should be handled as a hazardous compound. All personnel must be thoroughly trained on its potential risks and the proper handling procedures outlined in this document.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following PPE must be worn at all times when handling this compound in solid or solution form.

ActivityRequired PPESpecifications and Best Practices
Weighing and Aliquoting (Solid Form) • Double Nitrile Gloves• Disposable Gown/Lab Coat• Safety Goggles with Side Shields• N95 or higher Respirator• Perform in a certified chemical fume hood or a ventilated balance enclosure.• Use anti-static weighing paper and tools to minimize dust generation.• Change gloves immediately if contaminated.
Solution Preparation and Handling • Double Nitrile Gloves• Disposable Gown/Lab Coat• Safety Goggles with Side Shields• Handle all solutions within a chemical fume hood.• Avoid splashing and aerosol generation.• Ensure caps on vials and tubes are securely fastened.
In Vitro / In Vivo Experiments • Nitrile Gloves• Lab Coat• Safety Glasses• Conduct all procedures in a certified biological safety cabinet (BSC) for cell-based assays.• Dispose of all contaminated media and consumables as chemical waste.
Spill Cleanup • Double Nitrile Gloves• Chemical Resistant Gown• Chemical Splash Goggles• Face Shield• N95 or higher Respirator• Evacuate and secure the area.• Use an appropriate spill kit for chemical spills.• Absorb liquids with inert material; carefully sweep up solids to avoid dust.

Operational Plan: Step-by-Step Handling Protocol

This protocol details the essential steps for safely handling this compound from receipt to experimental use.

3.1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area, protected from light.

  • Segregate from incompatible materials such as strong oxidizing agents.

3.2. Weighing and Solution Preparation:

  • Preparation: Don all required PPE for handling solid compounds. Prepare the workspace within a certified chemical fume hood by laying down absorbent bench paper.

  • Weighing: Carefully weigh the desired amount of this compound powder using anti-static weighing paper or a weigh boat to minimize dust.

  • Dissolving: Slowly add the solvent to the solid to avoid splashing. Gently swirl or vortex to dissolve.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.

3.3. Experimental Use:

  • All manipulations of this compound solutions should be performed within a chemical fume hood or a biological safety cabinet.

  • Use disposable tips for pipetting to prevent cross-contamination.

  • Avoid the generation of aerosols.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, weigh paper, pipette tips) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not pour down the drain.

  • Disposal: Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, regional, and national regulations.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Carefully clean the area and dispose of all cleanup materials as hazardous waste.

Visual Workflow for Handling this compound

AmphenoneB_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PPE Don Appropriate PPE FumeHood Prepare Fume Hood PPE->FumeHood 1. Setup Weigh Weigh Solid this compound FumeHood->Weigh 2. Proceed to Handling Dissolve Prepare Solution Weigh->Dissolve 3. Solubilize Experiment Conduct Experiment Dissolve->Experiment 4. Use in Assay Decontaminate Decontaminate Work Area Experiment->Decontaminate 5. Post-Experiment Waste Segregate Hazardous Waste Decontaminate->Waste 6. Waste Collection Disposal Dispose via EHS Waste->Disposal 7. Final Disposal

Caption: Logical workflow for the safe handling of this compound.

Signaling Pathway Inhibition by this compound

AmphenoneB_Pathway Mechanism of Action: this compound Inhibition cluster_steroid Steroid Hormone Synthesis cluster_thyroid Thyroid Hormone Synthesis AmphenoneB This compound Pregnenolone Pregnenolone AmphenoneB->Pregnenolone Inhibits Progesterone Progesterone AmphenoneB->Progesterone Inhibits Corticosteroids Glucocorticoids & Mineralocorticoids AmphenoneB->Corticosteroids Inhibits Androgens Androgens AmphenoneB->Androgens Inhibits Iodide Iodide Uptake AmphenoneB->Iodide Inhibits Organification Iodine Organification AmphenoneB->Organification Inhibits Cholesterol Cholesterol Cholesterol->Pregnenolone SCC Pregnenolone->Progesterone 3β-HSD Progesterone->Corticosteroids 21-OHase, 11β-OHase, 17α-OHase Progesterone->Androgens 17α-OHase, 17,20-lyase Estrogens Estrogens Androgens->Estrogens Aromatase Iodide->Organification Thyroxine Thyroxine (T4) Organification->Thyroxine

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amphenone B
Reactant of Route 2
Amphenone B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.